Evenamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHBODILPPXVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032897 | |
| Record name | Evenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092977-61-1 | |
| Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evenamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Evenamide: A Novel Glutamatergic Modulator for the Treatment of Schizophrenia
An In-Depth Technical Guide on the Mechanism of Action
Executive Summary
Evenamide (NW-3509) is an investigational, first-in-class, orally available small molecule being developed by Newron Pharmaceuticals as an add-on therapy for schizophrenia. Its novel mechanism of action, centered on the modulation of glutamate neurotransmission through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from current antipsychotic agents that primarily target dopaminergic and serotonergic pathways. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical evidence, and clinical trial data for this compound in the context of schizophrenia, tailored for researchers, scientists, and drug development professionals.
Introduction: The Glutamatergic Hypothesis of Schizophrenia
While the dopamine hypothesis has long dominated the understanding and treatment of schizophrenia, accumulating evidence points to a significant role for glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate receptor (NMDAR), in the pathophysiology of the disorder.[1] This hypofunction is thought to lead to downstream hyperactivity of glutamatergic pathways, resulting in neuronal hyperexcitability in key brain regions such as the hippocampus and prefrontal cortex, which contributes to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] this compound represents a targeted approach to normalize this pathological glutamate release.
Molecular Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[4][5][6] By binding to these channels, this compound modulates sustained, high-frequency neuronal firing that is characteristic of pathological states, without significantly affecting normal neuronal excitability.[5] This selective action is crucial, as it allows for the normalization of excessive, aberrant glutamate release without impairing basal glutamatergic neurotransmission.[4][6] Preclinical studies have shown that this compound does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, highlighting its focused mechanism.[4][6]
Signaling Pathway of this compound's Action
The proposed signaling pathway for this compound's therapeutic effect in schizophrenia is initiated by its binding to VGSCs on presynaptic glutamatergic neurons. This action preferentially dampens the excessive neuronal firing that leads to pathological glutamate release. The subsequent reduction in extracellular glutamate levels helps to restore normal synaptic function and alleviate the neuronal hyperexcitability implicated in the symptoms of schizophrenia.
Preclinical Evidence
This compound has demonstrated efficacy in multiple well-established animal models of schizophrenia, providing a strong rationale for its clinical development. These models aim to replicate key behavioral and neurochemical features of the disorder.
Ketamine-Induced Prepulse Inhibition (PPI) Deficit
The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The administration of the NMDAR antagonist ketamine induces a deficit in PPI in rodents, mimicking this aspect of the disorder.
Experimental Protocol:
-
Animals: Male Sprague Dawley rats.
-
Drug Administration: this compound is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg. Ketamine is administered subcutaneously (s.c.) at a dose of 10 mg/kg, 15 minutes prior to the PPI test.[7]
-
Apparatus: Acoustic startle chambers.
-
Procedure: Rats are habituated to the startle chambers. The test consists of trials with a startling stimulus (pulse) alone and trials where a weaker, non-startling stimulus (prepulse) precedes the pulse.
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse alone trial)] x 100.
Results: this compound has been shown to reverse the ketamine-induced deficit in PPI, indicating its potential to ameliorate sensorimotor gating deficits in schizophrenia.[1]
Phencyclidine (PCP)-Induced Social Interaction Deficit
Social withdrawal is a core negative symptom of schizophrenia. Chronic administration of the NMDAR antagonist phencyclidine (PCP) in rats leads to a reduction in social interaction, modeling this negative symptom domain.
Experimental Protocol:
-
Animals: Male rats.
-
Drug Administration: PCP is administered to induce social withdrawal.[8] this compound is administered to assess its ability to reverse this deficit.[9]
-
Apparatus: An open-field arena.
-
Procedure: Pairs of unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded and scored.[10]
-
Data Analysis: The total time spent in social interaction is quantified.
Results: this compound has been shown to attenuate the PCP-induced deficits in social interaction, suggesting its potential to improve negative symptoms in schizophrenia.[9]
Experimental Workflow: Preclinical Behavioral Testing
Clinical Development and Efficacy
This compound is currently in late-stage clinical development as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotic medications.
Phase II Clinical Trial (Study 014/015)
This open-label study evaluated the long-term safety and efficacy of this compound as an add-on to antipsychotics in patients with treatment-resistant schizophrenia (TRS).[11]
Study Design:
-
Population: 161 patients with treatment-resistant schizophrenia.[11]
-
Intervention: this compound administered at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their current antipsychotic.[12]
-
Duration: 6-week initial phase followed by a 1-year extension.[11]
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, Clinical Global Impression of Severity (CGI-S), and Level of Functioning (LOF) scale.[11]
Results: this compound was well-tolerated and demonstrated a sustained and progressive improvement in PANSS total score, CGI-S, and LOF over the one-year treatment period. Notably, no patients relapsed during the study.[11]
Phase II/III Clinical Trial (Study 008A)
This pivotal study assessed the efficacy and safety of this compound as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to second-generation antipsychotics.[13][14]
Study Design:
-
Population: 291 patients with chronic schizophrenia with an inadequate response to their current second-generation antipsychotic.[13][15]
-
Intervention: this compound 30 mg bid or placebo as an add-on to their current antipsychotic.[15]
-
Duration: 4 weeks.[13]
-
Primary Outcome: Change from baseline in PANSS total score.[13]
-
Secondary Outcome: Change from baseline in CGI-S.[13]
Results: The study met its primary and key secondary endpoints, with the this compound group showing a statistically significant and clinically meaningful reduction in PANSS total score and CGI-S compared to the placebo group.[13][14]
| Clinical Trial | Patient Population | This compound Dose | Primary Efficacy Endpoint | Key Findings |
| Study 014/015 (Phase II) | Treatment-Resistant Schizophrenia | 7.5, 15, 30 mg bid | PANSS Total Score | Sustained improvement over 1 year, no relapses.[11] |
| Study 008A (Phase II/III) | Inadequate Response to SGAs | 30 mg bid | PANSS Total Score | Statistically significant reduction in PANSS and CGI-S vs. placebo.[13][14] |
Conclusion
This compound's unique mechanism of action as a voltage-gated sodium channel blocker that modulates pathological glutamate release offers a promising new therapeutic avenue for the treatment of schizophrenia. Its targeted approach, which complements the mechanisms of existing antipsychotics, has the potential to address the unmet needs of patients who do not respond adequately to current treatments. The robust preclinical data, coupled with the positive results from late-stage clinical trials, underscore the potential of this compound to become a valuable addition to the therapeutic armamentarium for schizophrenia. Further research and the completion of ongoing Phase III trials will be crucial in fully elucidating the clinical utility of this novel glutamatergic modulator.
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18. This compound, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newron to present data and updates on its clinical program evaluating this compound as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]
- 5. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 6. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 7. Psychiatry and Behavioral Sciences [pbsciences.org]
- 8. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 12. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 14. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newron Reports Compelling Additional Data Documenting the Efficacy of this compound in Pivotal Study 008A in Poorly Responding Schizophrenia Patients - BioSpace [biospace.com]
chemical structure and synthesis of evenamide
An In-depth Technical Guide to the Chemical Structure and Synthesis of Evenamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (developmental code name: NW-3509) is an investigational drug under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia.[1] Its unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from many existing antipsychotic medications.[2] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for this compound, intended for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is chemically known as 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide.[3][1] The molecule features a central N,N-dimethylacetamide core linked to a 3-butoxyphenylethylamino moiety. This structure confers specific physicochemical properties that are crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | [3][1] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [3] |
| Molar Mass | 278.396 g·mol⁻¹ | [3] |
| CAS Number | 1092977-61-1 | [3] |
| PubChem CID | 25105689 | [3] |
| SMILES | CCCCOc1cccc(CCNCC(=O)N(C)C)c1 | [3] |
| InChI | InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A method for its preparation is outlined in patent CN113710645A, which describes a more industrially scalable process compared to earlier disclosures.[3] The following is a representative experimental protocol based on the principles described in the patent literature.
Experimental Protocol: Synthesis of 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide
This synthesis involves the preparation of a key intermediate, 3-butoxyphenethylamine, followed by its reaction with 2-chloro-N,N-dimethylacetamide.
Step 1: Synthesis of 3-butoxyphenethylamine
-
Materials: 3-methoxyphenethylamine, 1-bromobutane, a suitable solvent (e.g., N,N-dimethylformamide - DMF), and a base (e.g., sodium hydride - NaH).
-
Procedure:
-
Dissolve 3-methoxyphenethylamine in the solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
-
Carefully add the base to the solution.
-
Slowly add 1-bromobutane to the reaction mixture.
-
Heat the mixture and maintain the temperature for a specified period to ensure the completion of the etherification reaction.
-
After the reaction is complete, cool the mixture and quench it with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-butoxyphenethylamine.
-
Purify the crude product, for example, by column chromatography, to yield pure 3-butoxyphenethylamine.
-
Step 2: Synthesis of this compound
-
Materials: 3-butoxyphenethylamine, 2-chloro-N,N-dimethylacetamide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel, dissolve 3-butoxyphenethylamine and the base in the solvent.
-
Add 2-chloro-N,N-dimethylacetamide to the mixture.
-
Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by, for example, thin-layer chromatography).
-
Cool the reaction mixture and filter off the solid by-products.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.
-
Step 3: (Optional) Formation of the Hydrochloride Salt
-
Materials: Pure this compound, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified this compound in a suitable solvent.
-
Slowly add a solution of hydrochloric acid while stirring.
-
The hydrochloride salt of this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash it with a cold solvent, and dry it under a vacuum to obtain 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide hydrochloride.
-
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[4] This action modulates neuronal excitability. In pathological conditions such as schizophrenia, which are associated with glutamatergic dysregulation, this compound is thought to normalize the excessive release of glutamate without affecting basal glutamate levels.
Caption: Mechanism of action of this compound.
Experimental Workflow Visualization
The synthesis of this compound can be visualized as a multi-step process involving the preparation of a key intermediate and subsequent coupling to form the final product.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action for the treatment of schizophrenia. This guide provides essential technical information on its chemical structure and a viable synthetic pathway, which can serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The provided experimental protocol, while based on patent literature, should be adapted and optimized for specific laboratory conditions.
References
The Pharmacology of Evenamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evenamide hydrochloride (formerly NW-3509) is an investigational new drug under development by Newron Pharmaceuticals for the treatment of schizophrenia, particularly in patients with treatment-resistant schizophrenia (TRS) and those who respond inadequately to current antipsychotic medications.[1][2] this compound represents a novel therapeutic approach, acting as a selective voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[3][4][5] This in-depth guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising new agent.
Introduction
Schizophrenia is a complex and debilitating mental disorder affecting millions worldwide.[4] While current antipsychotic medications, primarily targeting dopaminergic and serotonergic pathways, are effective for many patients, a significant proportion experience inadequate symptom control or treatment resistance.[1][6] Emerging evidence points to the role of glutamatergic dysregulation, particularly excessive glutamate release, in the pathophysiology of schizophrenia.[3][4][7] this compound hydrochloride has been developed to address this unmet need by targeting the glutamatergic system through a distinct mechanism of action.[3]
Mechanism of Action
This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[3][5] This action preferentially targets aberrant neuronal hyperexcitability, which is thought to underlie the excessive glutamate release observed in schizophrenia.[4][8] By blocking VGSCs, this compound normalizes glutamate release without affecting basal glutamatergic transmission.[3][5] This targeted modulation is a key differentiator from other antiglutamatergic agents and is believed to contribute to its efficacy and favorable side-effect profile.[4]
Signaling Pathway
The proposed signaling pathway for this compound's therapeutic effect is illustrated below.
This compound blocks VGSCs on the presynaptic neuron, reducing excessive glutamate release.
Pharmacodynamics
Primary Pharmacological Activity
This compound is a potent and selective blocker of voltage-gated sodium channels, with a reported binding affinity (Ki) of 0.4 µM.[9] Its blocking action is voltage- and use-dependent, meaning it has a higher affinity for channels that are in an inactivated state, which is more common during periods of excessive neuronal firing.[9] This property allows this compound to modulate sustained repetitive firing without significantly impairing normal neuronal excitability.[6]
Selectivity and Off-Target Effects
A key feature of this compound is its high selectivity. It has been screened against a large panel of over 130 central nervous system (CNS) targets, including receptors, enzymes, and transporters, and has been found to be devoid of significant biological activity at these sites.[3][5][10] This lack of off-target activity is believed to contribute to its favorable safety and tolerability profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances commonly associated with current antipsychotics.[4]
Pharmacokinetics
Limited pharmacokinetic data for this compound hydrochloride is publicly available. The following table summarizes the known parameters.
| Parameter | Value | Species | Notes |
| Tmax (Time to Maximum Concentration) | < 1 hour | Human | Indicates rapid oral absorption.[11] |
| t½ (Half-life) | 2-3 hours | Human | Suggests a need for twice-daily dosing.[11] |
| Metabolism | Extensively metabolized by CYP2D6 | Human | [11] |
| Excretion | Traces excreted in urine, none in the gut | Human | [11] |
Preclinical Studies
This compound has demonstrated efficacy in a range of animal models of psychosis, mania, depression, and aggression.[6] Key preclinical findings include its ability to reverse behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.[4][12]
Key Preclinical Experiments
Ketamine-Induced Prepulse Inhibition (PPI) Deficit
-
Objective: To assess the ability of this compound to reverse sensorimotor gating deficits relevant to schizophrenia.
-
General Methodology: Prepulse inhibition is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse. This is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. In this model, rats are administered ketamine to induce a deficit in PPI. The ability of a test compound, such as this compound, to restore normal PPI is then measured. In a study, this compound was administered orally at doses of 1.25, 5, and 15 mg/kg to rats prior to the administration of ketamine (6 mg/kg, subcutaneous).[13] Clozapine (7.5 mg/kg, intraperitoneal) was used as a positive control.[13]
-
Results: this compound, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced PPI deficit, with an efficacy comparable to clozapine.[13]
Phencyclidine (PCP)-Induced Social Deficit
-
Objective: To evaluate the effect of this compound on negative symptom-like behaviors in an animal model.
-
General Methodology: Chronic administration of PCP in rats leads to social withdrawal, which is considered an animal model of the negative symptoms of schizophrenia.[14][15] The social interaction test is used to quantify the amount of time an animal spends in social behaviors (e.g., sniffing, grooming) with a conspecific. The ability of a test compound to increase social interaction time in PCP-treated animals is a measure of its potential efficacy against negative symptoms.
-
Results: this compound has been shown to improve social withdrawal in rats treated with PCP.[16]
Clinical Trials
This compound has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily as an add-on therapy for patients with schizophrenia.
Study 008A
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound (30 mg twice daily) as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[6][8]
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, international, multicenter Phase II/III study.[8] 291 patients were randomized to receive either this compound or placebo in addition to their ongoing antipsychotic medication.[8]
-
Key Efficacy Endpoints:
-
Results: The study met its primary and key secondary endpoints. Patients receiving this compound showed a statistically significant and clinically meaningful improvement in PANSS total score and CGI-S score compared to placebo.[8] this compound was well-tolerated, with a low rate of adverse events.
Study 014/015
-
Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound as an add-on therapy in patients with treatment-resistant schizophrenia (TRS).[2][3]
-
Study Design: Study 014 was a 6-week, open-label, rater-blinded study with three fixed doses of this compound (7.5, 15, and 30 mg twice daily).[3][16] Study 015 was a 46-week extension of Study 014.[3][4]
-
Key Efficacy Endpoints: Changes from baseline in PANSS total score, CGI-S, and other measures of functioning and symptom severity.[3]
-
Results: this compound demonstrated a sustained and progressively increasing improvement in symptoms over the one-year treatment period.[2] A significant proportion of patients experienced a clinically meaningful reduction in disease severity, and the treatment was well-tolerated.[2]
Clinical Trial Workflow
The general workflow for the pivotal clinical trials of this compound is depicted below.
A generalized workflow for this compound's pivotal clinical trials.
Safety and Tolerability
Across multiple clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[2][8] Common adverse events reported have been generally mild to moderate and include headache, vomiting, and nasopharyngitis, with incidences similar to placebo. Importantly, this compound has not been associated with the common side effects of many antipsychotic drugs, such as extrapyramidal symptoms, weight gain, or metabolic abnormalities.[4]
Conclusion
This compound hydrochloride is a promising new chemical entity with a novel mechanism of action for the treatment of schizophrenia. By selectively blocking voltage-gated sodium channels and modulating excessive glutamate release, it targets a key pathophysiological mechanism of the disorder that is not adequately addressed by current therapies. Preclinical and extensive clinical data support its potential as an effective and well-tolerated add-on therapy for patients with inadequate response to or resistance to current antipsychotics. The unique pharmacological profile of this compound suggests it could represent a significant advancement in the management of schizophrenia.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and has not been approved by regulatory authorities for the treatment of any medical condition.
References
- 1. Newron's NW-3509 meets study objectives in Phase IIa schizophrenia trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Newron Pharmaceuticals Starts Preclinicals on Compound with Psychiatric Treatment Potential - BioSpace [biospace.com]
- 3. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 4. Portico [access.portico.org]
- 5. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newron announces results of Phase I study of NW-3509; Phase II study in schizophrenia patients planned for Q2 2015 | Newron Pharmaceuticals [newron.com]
- 7. Phase 3 program of this compound, a glutamate release modulator, as add-on in patients with treatment-resistant schizophrenia: design of a potentially pivotal, international, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automation of the social interaction test by a video-tracking system: behavioural effects of repeated phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newron.com [newron.com]
- 11. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF this compound (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. medchemexpress.com [medchemexpress.com]
Evenamide's Action on Voltage-Gated Sodium Channels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evenamide (formerly NW-3509) is an orally available small molecule under investigation as an add-on therapy for schizophrenia. Its primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs). This activity leads to the modulation of excessive glutamate release, a key pathological feature in certain neurological and psychiatric disorders. Unlike many existing antipsychotics, this compound does not interact with dopaminergic or serotoninergic pathways, offering a novel therapeutic approach. This document provides a technical guide to the core pharmacology of this compound, focusing on its effects on VGSCs, based on available preclinical and clinical data.
Core Mechanism of Action: State-Dependent Blockade of VGSCs
This compound functions as a blocker of voltage-gated sodium channels.[1][2] This blockade is not uniform across all channel states; instead, it is characterized by voltage- and use-dependence.[3] This means that this compound preferentially binds to and inhibits VGSCs when they are in a more active state (i.e., during depolarization or high-frequency firing) rather than in the resting state. This property allows this compound to modulate sustained repetitive firing of neurons without significantly impairing normal neuronal excitability.[4][5]
The functional consequence of this VGSC blockade is the normalization of aberrant, excessive synaptic glutamate release.[5][6] In conditions like schizophrenia, which are associated with glutamatergic dysregulation and neuronal hyperexcitability, this compound is proposed to restore balance.[1][5] Importantly, it does not affect basal levels of glutamate, suggesting a targeted action on pathological neuronal activity.[6]
Preclinical data indicate that this compound does not bind to, inhibit, or interact with over 130 other receptors, enzymes, or transporters, highlighting its selective pharmacological profile.[3]
Quantitative Profile
Detailed quantitative data on the inhibitory activity of this compound across various VGSC subtypes remains limited in publicly accessible literature. However, some key values have been reported.
| Parameter | Value | Channel Subtype(s) | Source |
| Binding Affinity (Ki) | 0.4 µM | Voltage-Gated Sodium Channels (General) | [3] |
| Selectivity | Reported for Nav1.3, Nav1.7, and Nav1.8 | Not specified |
Note: The selectivity for Nav1.3, Nav1.7, and Nav1.8 is mentioned in several sources, but primary data with specific IC50 values for each subtype are not available in the reviewed literature.
Experimental Protocols
Detailed, specific experimental protocols for this compound are proprietary to the developing pharmaceutical company. However, the characterization of a use-dependent sodium channel blocker like this compound typically involves whole-cell patch-clamp electrophysiology. Below is a representative methodology.
Whole-Cell Voltage-Clamp Electrophysiology Protocol (Illustrative)
This protocol describes a general procedure for assessing the state- and use-dependent inhibition of VGSCs by a test compound like this compound in a heterologous expression system (e.g., HEK-293 cells stably expressing a specific human Nav subtype).
1. Cell Preparation:
-
HEK-293 cells stably transfected with the gene for a specific human Nav channel subtype (e.g., SCN3A for Nav1.3, SCN9A for Nav1.7) are cultured under standard conditions.
-
Cells are passaged and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Compound Application: this compound is dissolved in DMSO to create a high-concentration stock solution and then diluted to final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-cell configuration is established on a single, isolated cell.
-
Currents are recorded using a patch-clamp amplifier, and data are acquired and analyzed using appropriate software (e.g., pCLAMP, PatchMaster).
4. Voltage Protocols:
-
Resting State Inhibition:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Short (e.g., 20 ms) depolarizing pulses to 0 mV are applied to elicit sodium currents.
-
Currents are measured before and after the application of this compound to determine the effect on resting channels.
-
-
Inactivated State Inhibition:
-
A pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) is used to shift the channel population to the inactivated state.
-
A subsequent test pulse to 0 mV is applied to measure the current from the remaining available channels.
-
The protocol is repeated at various pre-pulse potentials to construct a steady-state inactivation curve, both in the absence and presence of this compound. A leftward shift in this curve indicates preferential binding to the inactivated state.
-
-
Use-Dependent Inhibition:
-
Cells are held at a resting potential (e.g., -100 mV).
-
A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a high frequency (e.g., 10 Hz).
-
The peak current of each pulse is measured. A progressive decrease in the peak current during the pulse train in the presence of this compound, relative to control, demonstrates use-dependent block.
-
Visualizations of Mechanism and Workflow
Signaling Pathway
Caption: Proposed mechanism of this compound in normalizing glutamate release.
Experimental Workflow
Caption: General workflow for patch-clamp electrophysiology experiments.
Logical Relationship: Use-Dependent Block
Caption: Logic of use-dependent block by this compound.
References
- 1. Newron's NW-3509 meets study objectives in Phase IIa schizophrenia trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Newron announces results of Phase I study of NW-3509; Phase II study in schizophrenia patients planned for Q2 2015 | Newron Pharmaceuticals [newron.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Efficacy of Evenamide: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Animal Models and Therapeutic Potential of Evenamide in Schizophrenia and Related Disorders
This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, a novel, selective, voltage-gated sodium channel (VGSC) blocker that modulates glutamate release. The following sections detail the experimental protocols employed in key animal model studies, present quantitative efficacy data in a structured format, and illustrate the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for psychiatric disorders.
Core Mechanism of Action: Glutamate Modulation
This compound's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which in turn normalizes excessive glutamate release without affecting basal glutamate levels.[1][2][3] This targeted modulation of glutamatergic neurotransmission is a key differentiator from traditional antipsychotics that primarily target dopamine and serotonin receptors.[4][5] The ability to quell neuronal hyperexcitability, particularly in regions like the hippocampus, is believed to underlie its therapeutic effects in models of psychosis and other symptoms of schizophrenia.[6][7]
Summary of Preclinical Efficacy
This compound has demonstrated a broad spectrum of efficacy in various preclinical animal models relevant to schizophrenia and other psychiatric conditions. It has shown positive effects as both a monotherapy and as an add-on to existing antipsychotic medications.[1][4][5] The subsequent sections will delve into the specific models and the quantitative outcomes observed.
Experimental Protocols and Quantitative Data
The following tables summarize the key preclinical studies, their methodologies, and the observed quantitative data.
Table 1: Models of Psychosis and Sensorimotor Gating Deficits
| Animal Model | Inducing Agent | Species | This compound Dose | Key Findings | Reference |
| Prepulse Inhibition (PPI) Deficit | Ketamine (6 mg/kg, SC) | Rat | 1.25, 5, 15 mg/kg, PO | Significantly enhanced PPI levels [F(3,264)=3.14, P<0.05]. | [4][5] |
| Prepulse Inhibition (PPI) Deficit | NMDA Antagonists (MK-801, PCP) | Rat | Not specified | Reversed deficits. | [1] |
| Prepulse Inhibition (PPI) Deficit | Amphetamine | Rat | Not specified | Reversed deficits. | [1] |
| Social Interaction Deficit | Phencyclidine (PCP) | Rat | 1, 2.5, 5, 10, 20 mg/kg, PO | Significantly attenuated PCP-induced deficits in social interaction. | [5] |
| Hyperactivity | Amphetamine | Not specified | Not specified | Reversed deficits. | [1] |
Table 2: Neurodevelopmental Model of Schizophrenia
| Animal Model | Inducing Agent | Species | This compound Dose | Key Findings | Reference |
| Methylazoxymethanol acetate (MAM) Model | MAM (on gestational day 17) | Sprague-Dawley Rat | 3 mg/kg, i.p. (systemic); 1 µM (local vHipp injection) | Normalized the number of spontaneously active dopamine neurons in the VTA and reduced pyramidal neuron hyperactivity in the ventral hippocampus (vHipp). Reversed recognition memory impairment and social deficits. | [6] |
Visualizing Mechanisms and Workflows
To further elucidate the experimental designs and the proposed mechanism of action of this compound, the following diagrams are provided in the DOT language for use with Graphviz.
This compound's Proposed Mechanism of Action in Schizophrenia
Caption: Proposed mechanism of this compound in modulating glutamate release.
Experimental Workflow for the MAM Neurodevelopmental Animal Model
Caption: Workflow of the MAM neurodevelopmental model for schizophrenia research.
Conclusion
The preclinical data robustly support the therapeutic potential of this compound in addressing core symptoms of schizophrenia. Its unique mechanism of modulating glutamate release through the inhibition of voltage-gated sodium channels offers a promising new avenue for treatment, particularly for patients who are not adequately managed by current antipsychotic therapies. The efficacy demonstrated in a range of animal models, including the sophisticated MAM neurodevelopmental model, underscores the potential of this compound to impact positive, negative, and cognitive symptom domains of schizophrenia.[6][7][8] Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newron Announces Positive Top-line Results From Potentially Pivotal Phase II/III Study 008A With this compound in Schizophrenia Patients [businesswire.com]
- 3. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound reverses schizophrenia-related dysfunction in a neurodevelopmental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 8. Newron Pharma: Preclinical Study Shows Therapeutic Potential Of this compound | Nasdaq [nasdaq.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evenamide (NW-3509) is an investigational drug under development as an add-on therapy for schizophrenia.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release.[1][3][4] While literature suggests that this compound's targets include the Nav1.3, Nav1.7, and Nav1.8 subtypes, specific quantitative data on its activity at these individual channels is not extensively detailed in publicly available research.[5][2] This guide summarizes the known quantitative data, outlines representative experimental protocols for characterization, and provides visualizations of its mechanism and testing workflow.
Introduction to this compound
This compound is a novel, orally available small molecule that acts as a selective blocker of voltage-gated sodium channels.[1][5][6] Unlike many antipsychotics, it does not appear to interact with a wide array of other neurotransmitter systems, such as dopaminergic or serotoninergic receptors.[1][7] This targeted action is believed to normalize excessive synaptic glutamate release, a key factor in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[3][8][9] By reducing neuronal hyperexcitability in brain regions like the prefrontal cortex and hippocampus, this compound represents a novel approach to managing symptoms of psychosis.[1][7][8]
Mechanism of Action
This compound's therapeutic effect is attributed to its state-dependent blockade of VGSCs. In conditions of neuronal hyperexcitability, which are characterized by sustained, repetitive firing of neurons, sodium channels are more frequently in the open and inactivated states. This compound preferentially binds to these states over the resting state. This action stabilizes the channel in a non-conducting conformation, thereby reducing the aberrant sodium currents that drive excessive glutamate release from presynaptic terminals. This modulation helps to restore normal glutamatergic neurotransmission.[10]
Quantitative Data on this compound Activity
Detailed subtype-specific inhibitory concentrations (IC50) for this compound on Nav1.3, Nav1.7, and Nav1.8 are not widely reported in peer-reviewed literature. However, a general affinity for VGSCs has been described. The available data is summarized below.
| Target | Parameter | Value | Notes |
| Voltage-Gated Sodium Channels (General) | Ki | 0.4 µM | Represents the inhibition constant for VGSCs, not subtype-specific.[3][11] |
| Nav1.3, Nav1.7, Nav1.8 | IC50 | No Data | Publicly available studies have not yet reported specific IC50 values. |
While some drug development profiles mention that this compound targets Nav1.3, Nav1.7, and Nav1.8, the primary literature supporting these specific claims with quantitative binding or inhibition data is not available at this time.[5][2]
Representative Experimental Protocols
The following section describes a representative whole-cell patch-clamp electrophysiology protocol that could be used to determine the activity of a compound like this compound on specific Nav channel subtypes.
Note: This is a generalized protocol and does not represent a published study on this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) and state-dependence of this compound on human Nav1.3, Nav1.7, or Nav1.8 channels expressed in a heterologous system (e.g., HEK-293 cells).
Materials:
-
Cell Line: HEK-293 cells stably expressing the human Nav channel alpha subunit (e.g., SCN3A for Nav1.3, SCN9A for Nav1.7, or SCN10A for Nav1.8) and relevant beta subunits.
-
Recording Equipment: Patch-clamp amplifier, digitizer, microscope, and micromanipulators.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Test Compound: this compound stock solution in DMSO, diluted to final concentrations in the external solution.
-
Methodology:
-
Cell Preparation: Culture HEK-293 cells expressing the target Nav subtype. On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp configuration is established.
-
Membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
-
Series resistance is compensated to minimize voltage errors.
-
-
Voltage Protocols:
-
Tonic Block (Resting State): From a holding potential of -120 mV, apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). This measures the effect of the compound on channels primarily in the resting state.
-
Use-Dependent Block (Inactivated State): Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz). This protocol increases the proportion of channels in the inactivated state, revealing if the compound has preferential binding to this state.
-
-
Compound Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow sufficient time at each concentration for the blocking effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Normalize the current to the baseline (control) current.
-
Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
This compound is a voltage-gated sodium channel blocker with a promising, targeted mechanism of action for the treatment of schizophrenia. While it is reported to act on Nav1.3, Nav1.7, and Nav1.8 subtypes, the public domain currently lacks specific quantitative data to confirm the potency and selectivity of this compound for these individual channels. The general inhibition constant (Ki) for VGSCs is 0.4 µM.[3][11] Further research and publication of detailed electrophysiological studies are necessary to fully elucidate its interaction with these specific Nav subtypes, which will be crucial for a complete understanding of its pharmacological profile.
References
- 1. Portico [access.portico.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound by Newron Pharmaceuticals for Schizophrenia: Likelihood of Approval [pharmaceutical-technology.com]
- 6. This compound | Sodium Channel | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘Exceptional’ data for schizophrenia drug this compound boost Newron shares | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
Evenamide: A Deep Dive into Molecular Mechanisms Beyond Sodium Channel Blockade
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of evenamide (formerly NW-3509), a novel therapeutic agent under investigation for schizophrenia. While its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), this paper focuses on its broader molecular profile, particularly its notable lack of engagement with other central nervous system (CNS) targets. This high selectivity is a key differentiating feature of this compound and underpins its potential for a favorable side-effect profile compared to conventional antipsychotics.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound.
Executive Summary
This compound is a new chemical entity that functions as a use-dependent blocker of voltage-gated sodium channels. This activity preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal glutamatergic transmission.[1][2][3] A defining characteristic of this compound is its high degree of selectivity. Extensive preclinical screening has demonstrated that it is devoid of significant biological activity at over 130 other CNS targets, including the dopaminergic and serotonergic receptors typically modulated by antipsychotic drugs.[1][2][4] This focused mechanism of action suggests a potential for efficacy in treating symptoms of schizophrenia, particularly in patient populations with glutamatergic dysregulation, while avoiding side effects associated with broad receptor engagement.
Primary Pharmacodynamics: Interaction with Voltage-Gated Sodium Channels
This compound's principal molecular target is the voltage-gated sodium channel. Its interaction is characterized by a state-dependent blockade, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism allows it to selectively dampen the sustained, high-frequency neuronal firing that is thought to underlie the excessive glutamate release implicated in the pathophysiology of schizophrenia.
| Target Family | Specific Target(s) | Quantitative Data |
| Voltage-Gated Sodium Channels (VGSCs) | General | K_i_ = 0.4 µM[5][6] |
| Nav1.3, Nav1.7, Nav1.8 | Identified as targets, specific binding affinities not publicly available. |
Molecular Selectivity Profile: Targets Beyond Sodium Channels
A cornerstone of this compound's pharmacological profile is its lack of interaction with a wide array of other CNS-related molecular targets. Preclinical studies, including broad screening panels, have consistently shown that this compound does not bind to, inhibit, or interact with over 130 receptors, enzymes, and transporters, even at high concentrations (up to 10µM).[2] This "clean" profile is critical to its proposed mechanism and potential clinical advantages.
While the comprehensive list of all 130+ tested targets is not publicly available in peer-reviewed literature, the consistent reporting from the developing company, Newron Pharmaceuticals, indicates a lack of affinity for the following key target classes typically associated with antipsychotic medications:
| Target Class | Activity |
| Dopamine Receptors (D1, D2, D3, D4, D5) | No significant binding or functional activity |
| Serotonin Receptors (e.g., 5-HT_1A_, 5-HT_2A_, 5-HT_2C_, 5-HT_6_, 5-HT_7_) | No significant binding or functional activity |
| Adrenergic Receptors (α1, α2, β) | No significant binding or functional activity |
| Histamine Receptors (H1, H2) | No significant binding or functional activity |
| Muscarinic Acetylcholine Receptors (M1-M5) | No significant binding or functional activity |
| Other Neurotransmitter Transporters (e.g., for dopamine, serotonin, norepinephrine) | No significant inhibitory activity |
| Major CNS Enzymes (e.g., MAO-A, MAO-B) | No significant inhibitory activity |
This lack of off-target activity is significant, as interactions with these other receptor systems are known to cause many of the side effects associated with current antipsychotic therapies, such as extrapyramidal symptoms, weight gain, metabolic disturbances, and sedation.[7][8]
Downstream Effects: Modulation of Glutamate Release
The therapeutic hypothesis for this compound in schizophrenia is centered on its ability to normalize glutamatergic hyperactivity. By blocking presynaptic VGSCs on glutamatergic neurons, this compound reduces the excessive, stimulus-induced release of glutamate. It is crucial to note that this effect is modulatory; this compound does not alter basal levels of glutamate, thereby preserving normal synaptic function.[1][2][4]
Experimental Protocols
Broad Panel Receptor Screening (General Methodology)
To determine the selectivity of a compound like this compound, comprehensive screening panels are employed, often by contract research organizations. A typical workflow is as follows:
-
Target Selection : A wide range of CNS targets (>100) are selected, including receptors, ion channels, transporters, and enzymes.
-
Assay Format : Radioligand binding assays are the primary method for determining affinity. In these assays, a specific radiolabeled ligand for the target of interest is incubated with a tissue preparation or cell membrane expressing the target, in the presence and absence of the test compound (this compound).
-
Execution : Assays are typically run at a high concentration of the test compound (e.g., 10 µM) to detect any potential interactions.
-
Data Analysis : The ability of the test compound to displace the radioligand is measured by scintillation counting. The results are expressed as a percentage of inhibition of specific binding. A significant interaction is typically defined as >50% inhibition, which would then trigger further investigation to determine a K_i_ or IC_50_ value. For this compound, no significant inhibition was observed for the >130 non-VGSC targets tested.
Glutamate Release Assay (General Methodology)
To assess the functional effect on neurotransmitter release, synaptosome preparations are often used.
-
Preparation : Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue (e.g., cortex or hippocampus).
-
Loading : The synaptosomes are loaded with a marker, such as radiolabeled aspartate, or glutamate levels are measured directly.
-
Pre-incubation : The synaptosomes are pre-incubated with various concentrations of the test compound (this compound).
-
Depolarization : Release of glutamate is stimulated by a depolarizing agent. To assess the effect on VGSCs, a chemical stimulus like veratridine is used, which opens these channels.
-
Measurement : The amount of glutamate released into the supernatant is quantified (e.g., by HPLC or scintillation counting).
-
Data Analysis : The concentration-dependent inhibition of stimulated glutamate release by the test compound is determined, and an IC_50_ value can be calculated. This compound has been shown to inhibit veratridine-stimulated glutamate release without affecting basal release.[1][2][4]
Conclusion
The molecular profile of this compound is distinguished by its highly specific interaction with voltage-gated sodium channels and its lack of significant activity at a broad range of other CNS targets. This selectivity is the foundation of its proposed therapeutic mechanism: the targeted modulation of excessive glutamate release in pathological states without the confounding effects of widespread receptor engagement. This technical guide summarizes the publicly available data on this compound's molecular interactions, highlighting that its story beyond sodium channels is one of intentional and notable non-interaction. This profile holds promise for a novel, targeted approach to the treatment of schizophrenia.
References
- 1. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 2. newron.com [newron.com]
- 3. newron.com [newron.com]
- 4. Newron to present data and updates on its clinical program evaluating this compound as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
Evenamide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evenamide (formerly NW-3509) is an investigational small molecule in late-stage clinical development as an add-on therapy for treatment-resistant schizophrenia (TRS) and for patients with schizophrenia who have an inadequate response to current antipsychotic medications.[1][2][3] Developed by Newron Pharmaceuticals, this compound represents a novel therapeutic approach by targeting glutamatergic dysregulation, a key pathophysiological mechanism implicated in schizophrenia, without directly interacting with dopaminergic or serotonergic receptors.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers, scientists, and drug development professionals.
Pharmacodynamics: A Novel Mechanism of Action
This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs), which in turn modulates glutamate release.[4][6] This targeted action on aberrant neuronal excitability is a departure from conventional antipsychotics that primarily target dopamine and serotonin pathways.[5]
Targeting Glutamatergic Dysregulation in Schizophrenia
Emerging evidence suggests that hyperactive glutamatergic neurotransmission, particularly in the hippocampus and prefrontal cortex, plays a significant role in the pathophysiology of schizophrenia, especially in patients who do not respond well to traditional antipsychotics.[3][7] this compound has been shown to normalize the excessive, aberrant release of glutamate without affecting basal glutamate levels. This selective modulation is thought to be key to its therapeutic effect, reducing neuronal hyperexcitability that contributes to the symptoms of psychosis.[4]
Preclinical Evidence
Preclinical studies in various animal models of psychosis have demonstrated the efficacy of this compound. Notably, it has shown positive effects in models of ketamine-induced pre-pulse inhibition deficits and phencyclidine-induced social deficits.[3] Furthermore, in the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, this compound has been shown to address positive, negative, and cognitive symptoms.[8][9]
The following diagram illustrates the proposed signaling pathway of this compound's action:
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Publicly available quantitative pharmacokinetic data for this compound is limited. The following table summarizes the known parameters. It is important to note that key parameters such as Cmax, clearance, volume of distribution, and oral bioavailability have not been disclosed in the reviewed literature.
| Parameter | Value | Species | Notes |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Human | Rapid absorption following oral administration. |
| Half-life (t½) | 2 - 4 hours | Human | Suggests a need for twice-daily dosing to maintain therapeutic concentrations. |
| Major Metabolite | (3-butoxy-phenyl)-acetic acid | Human | Pharmacological activity of the metabolite is not specified in the available literature. |
| Cmax | Not Publicly Available | - | - |
| Clearance (CL) | Not Publicly Available | - | - |
| Volume of Distribution (Vd) | Not Publicly Available | - | - |
| Oral Bioavailability | Not Publicly Available | - | - |
Data is sparse and primarily sourced from presentations and clinical trial registry information.
The following diagram depicts a simplified experimental workflow for a single ascending dose (SAD) study, which is a typical Phase 1 trial design to evaluate the pharmacokinetics of a new chemical entity like this compound.
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials as an add-on therapy for schizophrenia.
Key Clinical Studies
| Study Identifier | Phase | Population | Key Findings |
| Study 008A | II/III | Patients with chronic schizophrenia with inadequate response to second-generation antipsychotics.[1][10] | Statistically significant improvement in PANSS total score and CGI-S compared to placebo.[10][11] Well-tolerated with a high completion rate.[10] |
| Study 014/015 | II | Patients with treatment-resistant schizophrenia.[12] | Demonstrated sustained and clinically significant benefits that increased over one year of treatment.[2] Favorable safety and tolerability profile. |
Efficacy Data Summary
The following table summarizes key efficacy data from published clinical trials.
| Outcome Measure | Study 008A (4 weeks) | Study 014/015 (1 year) |
| PANSS Total Score Reduction | -10.2 points (this compound) vs. -7.6 points (Placebo)[10] | 18.6% improvement from baseline[3] |
| CGI-S Improvement | Statistically significant improvement vs. placebo (LS mean difference: 0.16)[11] | 28.9% of "responders" showed clinically significant improvement at 1 year[3] |
| Responder Rate (≥20% PANSS improvement) | - | Increased from 16.5% at week 6 to 47.4% at 1 year[3] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on the descriptions in the literature, the following sections outline the likely methodologies employed.
Preclinical: Voltage-Gated Sodium Channel Inhibition Assay (Illustrative Protocol)
Objective: To determine the inhibitory activity of this compound on voltage-gated sodium channels.
Methodology:
-
Cell Line: A stable cell line expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.7) would be used.
-
Electrophysiology: Whole-cell patch-clamp recordings would be performed to measure sodium currents.
-
Assay Conditions:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
-
This compound at various concentrations is perfused onto the cells.
-
-
Data Analysis: The concentration-response curve for this compound's inhibition of the sodium current is generated to determine the IC50 value.
Clinical: Phase III Randomized Controlled Trial (ENIGMA-TRS Program)
Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on therapy in patients with treatment-resistant schizophrenia.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients diagnosed with treatment-resistant schizophrenia according to established criteria (e.g., failure to respond to at least two different antipsychotics).
-
Intervention: Patients are randomized to receive either this compound (at varying doses, e.g., 15 mg or 30 mg BID) or a matching placebo, in addition to their ongoing antipsychotic treatment.
-
Outcome Measures:
-
Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score, and other relevant efficacy and safety measures.
-
-
Duration: Typically includes a screening period, a double-blind treatment period (e.g., 12 weeks), and a long-term extension phase.
The logical relationship for patient enrollment and progression in a typical pivotal clinical trial is depicted below:
Conclusion
This compound holds promise as a novel adjunctive therapy for schizophrenia, particularly for patients who are resistant to or inadequately managed by current treatments. Its unique mechanism of action, targeting glutamate modulation via voltage-gated sodium channel blockade, addresses a key neurobiological deficit in this patient population. While a complete pharmacokinetic profile is not yet publicly available, the existing data suggest rapid absorption and a relatively short half-life. Clinical trial results to date have demonstrated encouraging efficacy and a favorable safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of this compound in the management of schizophrenia.
References
- 1. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. cphi-online.com [cphi-online.com]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Newron Pharma: Preclinical Study Shows Therapeutic Potential Of this compound | Nasdaq [nasdaq.com]
- 10. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Newron reports results from treatment-resistant schizophrenia [clinicaltrialsarena.com]
Evenamide's Impact on Hippocampal Hyperexcitability: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evenamide (NW-3509) is an investigational drug agent that demonstrates significant potential in the modulation of hippocampal hyperexcitability, a key pathophysiological feature implicated in a range of neurological and psychiatric disorders, most notably schizophrenia. This technical guide synthesizes the current preclinical and clinical data on this compound, focusing on its core mechanism of action, its effects on neuronal activity in the hippocampus, and the experimental methodologies used to elucidate these properties. This compound acts as a voltage-gated sodium channel (VGSC) blocker, which in turn normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][2][3] This targeted action on hyperactive neurons suggests a novel therapeutic approach for conditions characterized by aberrant neuronal excitability.[4][5]
Core Mechanism of Action: Attenuation of Glutamate Release via Voltage-Gated Sodium Channel Blockade
This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels.[1][2] In states of neuronal hyperexcitability, such as those observed in the hippocampus in certain pathological conditions, there is an excessive firing of neurons. This sustained firing is dependent on the repeated opening and closing of VGSCs. By blocking these channels, this compound effectively reduces the aberrant sodium current, thereby dampening excessive neuronal firing.
This action on presynaptic VGSCs leads to a normalization of glutamate release into the synaptic cleft.[1][2] It is crucial to note that this compound's effect is most pronounced in hyperactive states; it does not significantly alter basal levels of glutamate, suggesting a targeted modulation of pathological activity rather than a general suppression of neurotransmission.[1] Unlike many existing neuropsychiatric drugs, this compound does not appear to interact with dopaminergic, serotonergic, or other major neurotransmitter systems, which may contribute to its favorable side-effect profile.[1][3]
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
In Vitro Characterization of Evenamide's Sodium Channel Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evenamide (formerly NW-3509) is a novel, orally available small molecule under investigation as an add-on therapy for treatment-resistant schizophrenia. Developed by Newron Pharmaceuticals, its mechanism of action is distinct from currently available antipsychotics. Instead of targeting dopaminergic or serotonergic receptors, this compound acts as a voltage-gated sodium channel (VGSC) blocker. This action is believed to normalize excessive glutamate release in key brain regions, a pathophysiological hallmark implicated in schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound's sodium channel blockade, summarizing available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.
**Mechanism of Action
This compound selectively blocks voltage-gated sodium channels, demonstrating a state-dependent affinity for the channel.[5] It preferentially binds to and stabilizes the inactivated state of the channel, a mechanism that is common for many VGSC-targeting therapeutics. This state-dependent blockade allows this compound to selectively inhibit neurons that are pathologically hyperactive, as is hypothesized to occur in certain circuits in schizophrenia, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action on aberrant neuronal firing is thought to underlie its therapeutic effect of modulating excessive glutamate release without altering basal glutamate levels.[6][7] Preclinical data indicates that this compound reduces high-frequency neuronal firing while preserving low-frequency firing, supporting its proposed mechanism of selectively targeting pathological neuronal hyperactivity.
**Quantitative Analysis of Sodium Channel Blockade
The following table summarizes the available quantitative data on the in vitro potency of this compound against voltage-gated sodium channels.
| Parameter | Value | Channel Subtype(s) | Comments |
| Ki | 0.4 µM | Voltage-Gated Sodium Channels (unspecified) | Indicates high-affinity binding.[5] |
| Effective Concentration | 1 µM | Not specified | Concentration at which a reduction in high-frequency firing was observed in vitro. |
Note: Detailed IC50 values for specific Nav channel subtypes (e.g., Nav1.1-1.8) are not publicly available at this time.
**Experimental Protocols
While specific, detailed protocols for the in vitro characterization of this compound have not been fully disclosed in public literature, the following represents a standard methodology for assessing the sodium channel blocking properties of a compound like this compound using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory activity of this compound on voltage-gated sodium channels expressed in a heterologous expression system or primary neuronal cultures.
Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing specific human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7, Nav1.8) are commonly used. Primary cultures of dorsal root ganglion (DRG) neurons or cortical neurons can also be utilized to study the effect on native channels.
General Procedure:
-
Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and used to form a gigaseal with the cell membrane.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride ions are used to block potassium and calcium channels, respectively, to isolate sodium currents.
-
-
Voltage Protocols:
-
Tonic Block: To determine the resting state affinity, cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. A short depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) in the presence of increasing concentrations of this compound.
-
Voltage-Dependence of Inactivation (Steady-State Inactivation): To assess the affinity for the inactivated state, a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments) are applied, followed by a test pulse to 0 mV to measure the fraction of available channels. The resulting data is fitted with a Boltzmann function to determine the half-inactivation potential (V1/2). A hyperpolarizing shift in the V1/2 in the presence of this compound indicates preferential binding to the inactivated state.
-
Use-Dependent (Phasic) Block: To evaluate the block of channels during repetitive firing, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is delivered at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz). The peak sodium current of each pulse is measured, and the rate and extent of current reduction are quantified to determine the use-dependent block.
-
Visualizations
Proposed Mechanism of Action of this compound
References
- 1. Newron Pharmaceuticals to present three posters on this compound in treatment-resistant schizophrenia at ECNP Congress 2025 - Medical Update Online [medicalupdateonline.com]
- 2. Newron to present new analyses from and updates on its clinical program evaluating this compound as an add-on treatment for schizophrenia at the 38th European College of Neuropsychopharmacology (ECNP) Congress 2025 | Newron Pharmaceuticals [newron.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 6. Newron to present data and updates on its clinical program evaluating this compound as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]
- 7. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
Evenamide's Impact on Neuronal Plasticity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evenamide (NW-3509) is an investigational drug demonstrating significant promise in the treatment of schizophrenia, particularly in treatment-resistant populations. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission via voltage-gated sodium channel (VGSC) blockade, suggests a potential to induce lasting changes in neuronal circuitry. Preclinical evidence, most notably from the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, indicates that the therapeutic effects of this compound persist beyond its pharmacological clearance, strongly implicating an influence on neuronal plasticity. This document provides a comprehensive technical overview of the current understanding of this compound's effects on neuronal function, with a focus on the preclinical data that points toward its role in synaptic remodeling and plasticity. While direct quantitative data on synaptic plasticity markers such as long-term potentiation (LTP), long-term depression (LTD), and dendritic spine density are not yet publicly available, this paper will synthesize the existing evidence to build a robust scientific narrative for researchers and drug developers.
Core Mechanism of Action: Modulating Glutamate Homeostasis
This compound's primary pharmacological action is the blockade of voltage-gated sodium channels.[1][2] Unlike conventional antipsychotics that primarily target dopamine and serotonin receptors, this compound's action is focused on normalizing excessive glutamate release without affecting basal glutamatergic transmission.[3][4] In pathological states such as schizophrenia, which are associated with hippocampal hyperexcitability and aberrant glutamatergic signaling, this compound is believed to selectively target overactive neurons.[5][6] This targeted modulation of sustained, repetitive neuronal firing helps to restore synaptic homeostasis.[1][7]
The proposed signaling pathway is initiated by the binding of this compound to VGSCs on presynaptic terminals. This binding inhibits the excessive influx of sodium ions that triggers the release of glutamate into the synaptic cleft. By reducing this pathological glutamate surge, this compound helps to alleviate the excitotoxicity and downstream signaling abnormalities associated with conditions like schizophrenia.[8]
Preclinical Evidence for Neuronal Plasticity
The most compelling evidence for this compound's effect on neuronal plasticity comes from a preclinical study utilizing the methylazoxymethanol acetate (MAM) neurodevelopmental animal model of schizophrenia. This model is known to replicate key anatomical, behavioral, and neurochemical features of the disorder, including hippocampal hyperexcitability.[5]
Key Preclinical Study: Uliana et al. (2025), Neuropsychopharmacology
While the full text of this pivotal study is not yet widely available, the abstract and detailed press releases from Newron Pharmaceuticals and the University of Pittsburgh provide significant insights into its methodology and findings.[5][6][9]
Experimental Protocol Outline:
-
Animal Model: Methylazoxymethanol acetate (MAM) neurodevelopmental model in rats. This model induces schizophrenia-like pathology by disrupting neurodevelopment in utero.
-
Intervention: Acute systemic administration of this compound (3 mg/kg, i.p.) and local injection into the ventral hippocampus (vHipp) (1 µM).[10]
-
Key Assessments:
-
Core Finding Suggesting Plasticity: The therapeutic effects of this compound on both neuronal hyperactivity and behavioral deficits were observed to persist long after the drug would have been metabolized and cleared from the animals' systems.[5][6] This suggests that this compound may induce lasting changes in neuronal circuits rather than just providing transient symptomatic relief.
Quantitative Data Summary (Inferred from Qualitative Descriptions):
While precise numerical data is pending the full publication, the study reports a "normalization" of neuronal hyperactivity. This implies a statistically significant reduction in the firing rates of pyramidal neurons in the vHipp and dopamine neurons in the VTA of MAM-treated rats following this compound administration, bringing them closer to the levels observed in healthy control animals.
| Parameter | Animal Group | Intervention | Outcome |
| Neuronal Firing Rate | MAM-treated Rats | This compound (3 mg/kg i.p.) | Normalized (Reduced towards control levels) |
| MAM-treated Rats | This compound (1 µM in vHipp) | Normalized (Reduced towards control levels) | |
| Cognitive Function | MAM-treated Rats | This compound (3 mg/kg i.p.) | Improved (Reversed deficits in novel object recognition) |
| Social Behavior | MAM-treated Rats | This compound (3 mg/kg i.p.) | Improved (Normalized social interaction deficits) |
Table 1: Summary of Preclinical Findings in the MAM Model
Clinical Trial Data
This compound has undergone several clinical trials, primarily as an add-on therapy for patients with treatment-resistant schizophrenia. The consistent finding across these studies is a good safety and tolerability profile, coupled with significant improvements in clinical measures of psychosis.
Phase II/III Study (Study 008A)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[11]
| Parameter | This compound + Antipsychotic | Placebo + Antipsychotic | p-value |
| PANSS Total Score Reduction | 10.2 points | 7.6 points | <0.05 |
| CGI-S Score Improvement | Statistically Significant | - | <0.05 |
| Adverse Events | 25% | 25.8% | N/A |
Table 2: Key Efficacy and Safety Outcomes from Study 008A [11]
Long-Term, Open-Label Study (Study 014/015)
This one-year, open-label study assessed the long-term safety and efficacy of this compound as an add-on therapy in patients with treatment-resistant schizophrenia.[4][8][12]
| Timepoint | PANSS Total Score Reduction from Baseline (%) | Responder Rate (≥20% PANSS Improvement) (%) |
| 6 Weeks | 11.6% | 16.5% |
| 6 Months | 15.9% | 39.2% |
| 1 Year | 18.6% | 47.4% |
Table 3: Long-Term Efficacy of this compound in Treatment-Resistant Schizophrenia [8]
Discussion and Future Directions
The existing preclinical and clinical data for this compound paint a compelling picture of a novel therapeutic agent with a distinct mechanism of action. The observation of sustained therapeutic effects in the MAM model is a strong, albeit indirect, indicator of its potential to modulate neuronal plasticity.[5][6] This is a significant departure from traditional antipsychotics and opens up new avenues for research and treatment development.
To further elucidate the role of this compound in neuronal plasticity, future research should focus on:
-
Direct Measurement of Synaptic Plasticity: Conducting electrophysiological studies to directly assess the effects of this compound on LTP and LTD in relevant hippocampal and cortical circuits.
-
Analysis of Synaptic Structure: Utilizing techniques such as Golgi staining and electron microscopy to examine the impact of this compound on dendritic spine density and morphology in preclinical models.
-
Molecular Studies: Investigating the effects of this compound on the expression of key synaptic proteins and signaling molecules involved in plasticity, such as PSD-95, synaptophysin, and CREB.
Conclusion
This compound represents a promising new approach to the treatment of schizophrenia, with a mechanism that extends beyond simple receptor antagonism to the fundamental processes of neuronal communication and plasticity. The evidence to date strongly suggests that by normalizing glutamate homeostasis, this compound may not only alleviate the symptoms of psychosis but also induce lasting, positive changes in the underlying neural circuitry. Further research into its direct effects on synaptic plasticity is warranted and holds the potential to solidify this compound's position as a truly innovative therapy for schizophrenia and potentially other neurological and psychiatric disorders characterized by neuronal hyperexcitability.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 4. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 5. newron.com [newron.com]
- 6. researchgate.net [researchgate.net]
- 7. ‘Striking outcome’ as Newron reports 6-month data from schizophrenia trial | BioWorld [bioworld.com]
- 8. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 10. This compound reverses schizophrenia-related dysfunction in a neurodevelopmental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 12. Therapeutic Effect of this compound, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evenamide in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of evenamide, a novel glutamate modulator, in preclinical rodent models of psychosis. The following sections detail the mechanism of action, dosage information, and experimental protocols for key models used to assess the antipsychotic-like properties of this compound.
Mechanism of Action
This compound is a selective voltage-gated sodium channel (VGSC) blocker.[1][2] In pathological states characterized by neuronal hyperexcitability, such as those hypothesized to underlie psychosis, this compound selectively inhibits hyperactive neurons.[3] This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key feature implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's unique mechanism of action via glutamate modulation offers a novel therapeutic strategy for addressing positive, negative, and cognitive symptoms of schizophrenia.[3]
Caption: this compound's mechanism of action in modulating glutamate release.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various rodent models of psychosis.
Table 1: this compound Dosage in Pharmacologically-Induced Psychosis Models
| Animal Model | Behavioral Assay | Species | Route of Administration | Effective Dose Range | Reference |
| Ketamine-Induced | Prepulse Inhibition (PPI) Deficit | Rat | Oral (PO) | 1.25 - 15 mg/kg | [4] |
| Phencyclidine (PCP)-Induced | Social Interaction Deficit | Rat | Oral (PO) | 1 - 20 mg/kg | [5] |
| Amphetamine-Induced | Hyperactivity | Rat | - | Efficacy demonstrated, specific dose-response not detailed in reviewed literature. | [6] |
Table 2: this compound Dosage in a Neurodevelopmental Psychosis Model
| Animal Model | Behavioral/Neurophysiological Endpoints | Species | Route of Administration | Effective Dose | Reference |
| Methylazoxymethanol Acetate (MAM) | Reversal of hyperdopaminergic state, social deficits, recognition memory impairment | Rat | Intraperitoneal (i.p.) | 3 mg/kg | |
| Reversal of hyperdopaminergic state | Rat | Local injection into ventral hippocampus (vHipp) | 1 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate study replication and further research.
Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model
This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Housing: Group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before testing.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituation: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise.
-
Drug Administration:
-
Administer this compound orally (1.25, 5, or 15 mg/kg) or vehicle.
-
After a specified pretreatment time, administer ketamine (e.g., 6 mg/kg, subcutaneous) or saline.[4]
-
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] x 100.
-
Caption: Experimental workflow for the ketamine-induced PPI deficit model.
Phencyclidine (PCP)-Induced Social Interaction Deficit Model
This model assesses negative symptom-like behaviors, specifically social withdrawal.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Housing: Single-housed for a period before testing to increase social motivation. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Drug Administration:
-
Administer this compound orally (1, 2.5, 5, 10, or 20 mg/kg) or vehicle.[5]
-
After a specified pretreatment time, administer PCP (e.g., 2 mg/kg, intraperitoneal) or saline.
-
-
Testing Session:
-
Place two unfamiliar rats (that have received the same treatment) in the arena.
-
Record the session for a set duration (e.g., 10-15 minutes).
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration and frequency of social behaviors, which may include:
-
Sniffing
-
Following
-
Grooming
-
Tumbling
-
-
Data Analysis: Compare the total time spent in social interaction between the different treatment groups.
-
Caption: Experimental workflow for the PCP-induced social interaction deficit model.
Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model
This model recapitulates neurodevelopmental abnormalities observed in schizophrenia.
Protocol:
-
Breeding: Time-mated pregnant Sprague-Dawley rats.
-
MAM Administration:
-
On gestational day 17, administer a single intraperitoneal injection of MAM (e.g., 22 mg/kg) or saline vehicle to the pregnant dams.[7]
-
Safety Precaution: MAM is a potent toxin and should be handled with appropriate personal protective equipment.
-
-
Offspring Rearing:
-
Allow the dams to give birth naturally.
-
Wean the offspring at postnatal day 21.
-
House the offspring in same-sex groups.
-
-
Behavioral/Neurophysiological Testing:
-
Conduct testing in adulthood (e.g., after postnatal day 60).
-
This compound Administration: Administer this compound (3 mg/kg, i.p.) or vehicle prior to testing.
-
Behavioral Assays:
-
Social Interaction: As described in the PCP model.
-
Novel Object Recognition: To assess cognitive function.
-
Amphetamine-Induced Hyperlocomotion: To assess dopamine system sensitization.
-
-
Electrophysiology: In vivo recordings of neuronal activity in brain regions such as the ventral tegmental area (VTA) and hippocampus.
-
Caption: Experimental workflow for the MAM neurodevelopmental model.
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF this compound (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evenamide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evenamide (also known as NW-3509) is a novel, orally available small molecule that acts as a selective voltage-gated sodium channel (VGSC) blocker.[][2][3] It is currently under investigation as an add-on therapy for schizophrenia.[2][4] this compound's mechanism of action involves the modulation of glutamate release by inhibiting aberrant sodium channel activity, without affecting basal glutamate levels.[3][4][5][6][7][8] This unique mechanism, distinct from conventional antipsychotics that primarily target dopaminergic and serotonergic pathways, makes it a compound of significant interest for neurological and psychiatric research.[4]
These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro assays, along with a summary of its relevant physicochemical properties and a diagram of its proposed signaling pathway.
Physicochemical and Solubility Data
A summary of key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [][2] |
| Molecular Weight | 278.40 g/mol | [] |
| Appearance | Solid powder | [] |
| Purity | >98% | [] |
| Solubility in DMSO | 10 mM | [] |
| 290 mg/mL (1041.70 mM) | [9] | |
| Storage (Powder) | -20°C for up to 3 years | [9] |
| Storage (In Solvent) | -80°C for up to 1 year | [9] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps for dissolving this compound powder to create a high-concentration stock solution, which can then be serially diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath sonicator recommended)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warming of Solvent: Allow the sterile DMSO to come to room temperature before use.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 2.784 mg of this compound for every 1 mL of DMSO.
-
Initial Dissolution: Add the appropriate volume of room temperature DMSO to the vial containing the this compound powder.
-
Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: To ensure complete dissolution, especially for higher concentrations, sonication is recommended.[9] Place the vial in a water bath sonicator and sonicate for 10-15 minutes. The water in the sonicator should be at room temperature.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Sterile Filtration (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[9]
Protocol for Diluting this compound for In Vitro Assays
This protocol describes the process of diluting the high-concentration DMSO stock solution into aqueous cell culture media for use in experiments.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO.
-
Final Dilution in Culture Medium: Directly add a small volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Mixing: Immediately after adding the this compound solution to the culture medium, mix thoroughly by gentle pipetting or inverting the tube to prevent precipitation of the compound.
-
Application to Cells: Add the final this compound-containing medium to your cell cultures as per your experimental design.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro assays.
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Portico [access.portico.org]
- 5. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 7. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 8. newron.com [newron.com]
- 9. This compound | Sodium Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Evenamide in Phencyclidine-Induced Social Deficit Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of evenamide in preclinical phencyclidine (PCP)-induced social deficit models, a widely utilized paradigm for studying the negative symptoms of schizophrenia. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the proposed signaling pathways.
Introduction to this compound and the PCP Model of Social Deficit
This compound (formerly NW-3509) is a novel drug candidate that acts as a voltage-gated sodium channel (VGSC) modulator. Its primary mechanism of action involves the normalization of excessive synaptic glutamate release, which is a downstream effect of N-methyl-D-aspartate (NMDA) receptor hypofunction.[1] This mechanism is particularly relevant to the study of schizophrenia, as NMDA receptor antagonists like phencyclidine (PCP) are known to induce a range of symptoms in both humans and animals that mimic the positive, negative, and cognitive deficits of the disorder.[2][3][4]
The PCP-induced social deficit model in rodents is a well-established preclinical tool for evaluating potential therapeutic agents for the negative symptoms of schizophrenia, such as social withdrawal.[2][3][4] Administration of PCP leads to a quantifiable reduction in social interaction behaviors.[2]
Efficacy of this compound in the PCP-Induced Social Deficit Model
Preclinical studies have demonstrated the efficacy of this compound in reversing the social interaction deficits induced by PCP in rats. A key study by Faravelli and colleagues in 2016 showed that acute oral administration of this compound significantly attenuated these deficits. The effect was comparable to that of the atypical antipsychotic aripiprazole, which is also known to have efficacy in this model.[5]
Quantitative Data Summary
While the precise numerical data from the primary study by Faravelli et al. (2016) is not publicly available in a full peer-reviewed format, the key findings are summarized below. The study reported a significant attenuation of PCP-induced deficits in social interaction across a range of this compound doses.
| Treatment Group | Dose (mg/kg) | Route of Administration | Effect on PCP-Induced Social Deficit |
| Vehicle | - | - | - |
| PCP + Vehicle | - | - | Induces significant social deficit |
| PCP + this compound | 1 | Peroral (p.o.) | Significant attenuation |
| PCP + this compound | 2.5 | Peroral (p.o.) | Significant attenuation |
| PCP + this compound | 5 | Peroral (p.o.) | Significant attenuation |
| PCP + this compound | 10 | Peroral (p.o.) | Significant attenuation |
| PCP + this compound | 20 | Peroral (p.o.) | Significant attenuation |
| PCP + Aripiprazole | 0.003 | Not Specified | Significant attenuation |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in assessing the efficacy of this compound in the PCP-induced social deficit model.
Phencyclidine-Induced Social Deficit Protocol
This protocol is a composite based on established methods for inducing social deficits in rats using PCP.
1. Animals:
-
Male Sprague-Dawley or Wistar rats, pair-housed upon arrival.
-
Animals should be allowed to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Preparation:
-
Phencyclidine (PCP): Dissolve PCP hydrochloride in sterile 0.9% saline. A common dosage to induce social deficits is 2.0 mg/kg.
-
This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral gavage. Doses ranging from 1 to 20 mg/kg have been shown to be effective.
-
Aripiprazole: Prepare in a suitable vehicle for the intended route of administration (e.g., subcutaneous). A dose of 0.003 mg/kg has been used as a positive control.
3. Experimental Procedure:
-
Induction of Social Deficit: Administer PCP (2.0 mg/kg, intraperitoneally or subcutaneously) to the experimental group of rats. Control animals receive a corresponding volume of saline. This is often done sub-chronically (e.g., twice daily for 7 days) followed by a washout period (e.g., 7 days) to model persistent negative symptoms.
-
Test Compound Administration: On the test day, administer this compound (1, 2.5, 5, 10, or 20 mg/kg, p.o.) or the positive control, aripiprazole (0.003 mg/kg), at a specified time before the social interaction test (e.g., 60 minutes). The vehicle is administered to the control and PCP-only groups.
4. Social Interaction Test:
-
Apparatus: A neutral, dimly lit, open-field arena (e.g., 60 x 60 x 30 cm).
-
Procedure:
-
Habituate the rats to the testing arena for a short period (e.g., 10 minutes) on the day before the test.
-
On the test day, place two unfamiliar rats from the same treatment group into the arena.
-
Record the behavior of the pair for a set duration (e.g., 10-15 minutes) using a video camera mounted above the arena.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the total duration of active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling.
5. Data Analysis:
-
Analyze the total time spent in social interaction using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the treatment groups to the PCP-vehicle control group.
Visualizations
Proposed Signaling Pathway of this compound in PCP-Induced Glutamatergic Hyperactivity
The following diagram illustrates the proposed mechanism by which this compound ameliorates the effects of PCP.
Caption: Proposed mechanism of this compound in reversing PCP-induced social deficits.
Experimental Workflow for Assessing this compound
This diagram outlines the key steps in a preclinical study evaluating this compound in the PCP model.
Caption: Experimental workflow for evaluating this compound in the PCP model.
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evenamide Add-on Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies investigating evenamide as an add-on therapy, particularly for treatment-resistant schizophrenia (TRS) and patients with an inadequate response to current antipsychotics.
Introduction to this compound
This compound is a novel, orally available small molecule that acts as a voltage-gated sodium channel (VGSC) blocker.[1][2][3] Its primary mechanism of action involves the modulation of glutamate release.[2][4][5] In pathological conditions characterized by neuronal hyperexcitability, such as schizophrenia, this compound normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][6] This targeted action on aberrant glutamatergic neurotransmission, without direct interaction with dopaminergic, serotonergic, or other neurotransmitter systems, distinguishes it from conventional antipsychotics and positions it as a promising add-on therapy.[1][2] Preclinical and clinical studies have demonstrated its potential to improve positive, negative, and cognitive symptoms of schizophrenia.[7][8]
Preclinical Evaluation of this compound Add-on Therapy
Preclinical studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound in combination with existing antipsychotic drugs.
Animal Models of Schizophrenia
Several animal models can be employed to investigate the efficacy of this compound add-on therapy.
-
Pharmacologically-Induced Models:
-
Ketamine-Induced Model: Sub-anesthetic doses of ketamine, an NMDA receptor antagonist, can induce schizophrenia-like symptoms in rodents, including hyperlocomotion and deficits in prepulse inhibition (PPI).[9][10][11][12][13] This model is particularly relevant for studying glutamatergic dysfunction.
-
Phencyclidine (PCP)-Induced Model: Chronic administration of PCP can produce social interaction deficits in rodents, modeling the negative symptoms of schizophrenia.[14][15][16][17]
-
-
Neurodevelopmental Models:
Behavioral Assays
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is often impaired in individuals with schizophrenia.[23][24] The test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[25][26]
-
Social Interaction Test: This assay evaluates social withdrawal, a key negative symptom of schizophrenia. It typically involves measuring the time an animal spends interacting with a novel conspecific.
-
Cognitive Function Tests: Various mazes (e.g., Y-maze, Morris water maze) and operant conditioning tasks can be used to assess cognitive domains such as learning, memory, and executive function.
Neurochemical and Electrophysiological Analyses
-
Measurement of Glutamate Levels: Techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) or magnetic resonance spectroscopy (MRS) can be used to measure extracellular glutamate concentrations in specific brain regions.[27][28][29] Enzyme-based microelectrode arrays can also provide real-time measurements of glutamate release.[30]
-
Electrophysiology: In vivo or in vitro electrophysiological recordings can be used to assess neuronal activity, synaptic plasticity, and the effects of this compound on neuronal hyperexcitability in brain regions implicated in schizophrenia, such as the hippocampus and prefrontal cortex.
Clinical Trial Design for this compound Add-on Therapy
Clinical trials are essential to establish the safety and efficacy of this compound as an add-on treatment in patients with schizophrenia.
Study Population
-
Inclusion Criteria:
-
Patients with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.
-
Patients who are considered treatment-resistant, defined as a lack of satisfactory clinical improvement despite treatment with at least two different antipsychotic medications at an adequate dose and for an adequate duration.
-
Patients with an inadequate response to their current second-generation antipsychotic.[3]
-
Stable on their current antipsychotic medication for a specified period before randomization.
-
-
Exclusion Criteria:
-
Comorbid substance use disorders or other major psychiatric or neurological illnesses.
-
Pregnancy or lactation.
-
Clinically significant unstable medical conditions.
-
Study Design
-
Randomized, Double-Blind, Placebo-Controlled: This is the gold standard design to minimize bias.[3]
-
Add-on Therapy: Patients continue their standard antipsychotic treatment, and are randomized to receive either this compound or a placebo.[31]
-
Dose-Ranging: Initial studies may include multiple dose arms to determine the optimal therapeutic dose.[4]
-
Duration: Study duration should be sufficient to observe clinically meaningful effects, typically ranging from 4 to 12 weeks for short-term efficacy studies, with longer-term extension phases to assess durability of response and safety.[3]
Efficacy Endpoints
-
Primary Endpoint:
-
Secondary Endpoints:
-
Clinical Global Impression-Severity (CGI-S): A 7-point scale that requires the clinician to rate the overall severity of the patient's illness.[36][37][38][39]
-
Clinical Global Impression-Improvement (CGI-I): A 7-point scale that assesses the patient's improvement from baseline.
-
PANSS Subscales: Analysis of the positive, negative, and general psychopathology subscales.
-
Measures of Functional Outcome and Quality of Life.
-
Safety and Tolerability Assessments
-
Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.
Data Presentation
Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound Add-on (N=...) | Placebo Add-on (N=...) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Duration of Illness (years), mean (SD) | ||
| Baseline PANSS Total Score, mean (SD) | ||
| Baseline CGI-S Score, mean (SD) | ||
| Current Antipsychotic, n (%) |
Table 2: Summary of Efficacy Outcomes
| Outcome Measure | This compound Add-on (N=...) | Placebo Add-on (N=...) | Treatment Difference (95% CI) | p-value |
| Change from Baseline in PANSS Total Score | ||||
| Week 4 | ||||
| Week 12 | ||||
| Change from Baseline in CGI-S Score | ||||
| Week 4 | ||||
| Week 12 | ||||
| PANSS Responder Rate (≥30% reduction), n (%) | ||||
| Week 12 |
Table 3: Summary of Key Safety and Tolerability Findings
| Adverse Event (≥5% in either group) | This compound Add-on (N=...) | Placebo Add-on (N=...) |
| Headache, n (%) | ||
| Nausea, n (%) | ||
| Somnolence, n (%) | ||
| Discontinuation due to Adverse Events, n (%) |
Experimental Protocols
Protocol for PANSS Administration
The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of schizophrenia symptoms.[32]
-
Training: Raters must be trained and certified to ensure reliability.[34]
-
Interview: A semi-structured interview of approximately 45-50 minutes is conducted with the patient.[32] Information from family members or caregivers can also be used.
-
Rating: Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[40]
-
Scoring: Scores are calculated for the positive, negative, and general psychopathology subscales, as well as a total score.[33] The rating period is typically the past week.[41]
Protocol for CGI-S Administration
The Clinical Global Impression-Severity (CGI-S) is a single-item, 7-point scale for rating the overall severity of illness.[37]
-
Basis for Rating: The clinician bases the rating on their total clinical experience with patients of the same diagnosis.[36]
-
Rating: The clinician answers the question: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?".
-
Scale:
-
Normal, not at all ill
-
Borderline mentally ill
-
Mildly ill
-
Moderately ill
-
Markedly ill
-
Severely ill
-
Among the most extremely ill patients
-
Protocol for Prepulse Inhibition (PPI) in Rodents
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: The animal is placed in the chamber for a 5-10 minute acclimation period with background white noise.[25]
-
Stimuli:
-
Pulse: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse: A weaker acoustic stimulus (e.g., 70-85 dB) presented shortly before the pulse.
-
-
Procedure: A series of trials are presented, including pulse-alone trials and prepulse-pulse trials with varying intervals between the prepulse and pulse.
-
Measurement: The startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in modulating glutamate release.
Experimental Workflow for Preclinical Studies
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. cphi-online.com [cphi-online.com]
- 6. Efficacy and Safety of this compound, a glutamate modulator: Results from a Phase 2/3, international, randomized, double-blind, placebo-controlled add-on trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 9. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychosis after ketamine: What happens in the brain? [medicalnewstoday.com]
- 14. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phencyclidine-induced social withdrawal results from deficient stimulation of cannabinoid CB₁ receptors: implications for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pre-pulse Inhibition [augusta.edu]
- 25. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med-associates.com [med-associates.com]
- 27. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 28. Microsensors for in vivo Measurement of Glutamate in Brain Tissue [mdpi.com]
- 29. In vivo measurement of glutamate loss is associated with synapse loss in a mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound Phase II/III Trial Result | SIRS 2024 [delveinsight.com]
- 32. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 33. scispace.com [scispace.com]
- 34. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 35. academic.oup.com [academic.oup.com]
- 36. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Clinical global impression - Wikipedia [en.wikipedia.org]
- 38. Use of Clinical Global Impressions-Severity (CGI-S) to Assess Response to Antidepressant Treatment in Patients with Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ovidrx.com [ovidrx.com]
- 40. yourplaceofcare.com [yourplaceofcare.com]
- 41. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Evenamide Efficacy with the PANSS Scale
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for measuring the efficacy of evenamide in schizophrenia clinical trials using the Positive and Negative Syndrome Scale (PANSS). The included protocols and data are synthesized from multiple clinical studies to guide researchers in designing and executing similar trials.
Introduction
This compound is an investigational drug that acts as a glutamate modulator by blocking voltage-gated sodium channels.[1][2] This mechanism normalizes glutamate release, which is implicated in the pathophysiology of schizophrenia.[1] Clinical trials have assessed the efficacy of this compound as an add-on therapy for patients with schizophrenia, with the PANSS scale being a primary endpoint for measuring changes in symptom severity.[3][4]
Mechanism of Action
This compound's unique mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which in turn modulates the release of glutamate.[1][5] In schizophrenia, dysregulation of glutamatergic neurotransmission is a key pathological feature. This compound normalizes aberrant glutamate release without affecting basal levels, thereby reducing neuronal hyperexcitability in brain regions like the hippocampus.[1][2] Unlike conventional antipsychotics, it does not directly target dopamine, serotonin, or other neurotransmitter receptors, potentially leading to a different side effect profile.[1]
References
- 1. Portico [access.portico.org]
- 2. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Newron Reports New Data on this compound Efficacy in Schizophrenia Study [synapse.patsnap.com]
- 5. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
Application Notes and Protocols for the Clinical Global Impression (CGI) Scale in Clinical Trials of Evenamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Clinical Global Impression (CGI) scale in clinical trials investigating evenamide, a novel glutamate modulator for the treatment of schizophrenia. This document outlines the experimental protocols for CGI assessment, summarizes key quantitative data from clinical studies, and illustrates the underlying scientific and clinical workflows.
Introduction to this compound and the CGI Scale
This compound is an investigational drug that acts as a voltage-gated sodium channel blocker, which in turn normalizes the excessive synaptic release of glutamate without affecting basal levels.[1][2] This mechanism is a departure from traditional antipsychotics that primarily target dopamine receptors.[3] Given this unique mechanism, accurately assessing global clinical improvement is crucial.
The Clinical Global Impression (CGI) scale is a widely used and validated tool in psychiatric clinical trials.[4][5] It provides a concise, clinician-rated summary of a patient's overall severity of illness and change over time. The scale consists of two primary components used in the this compound trials:
-
CGI - Severity (CGI-S): A 7-point scale where the clinician rates the patient's current severity of illness based on their total clinical experience with that patient population.[4]
-
CGI - Improvement (CGI-I) / Change (CGI-C): A 7-point scale where the clinician assesses how much the patient's illness has improved or worsened relative to their baseline state at the beginning of the trial.[4][5]
Experimental Protocols
While specific, proprietary rater training manuals from the this compound clinical trials are not publicly available, the following protocol is based on the methodologies described in the study publications and general best practices for CGI administration in schizophrenia trials.[4][6]
Objective: To assess the overall clinical severity and change in patients with schizophrenia receiving this compound as an add-on therapy.
Personnel: The CGI assessment should be performed by a trained psychiatrist or clinical psychologist experienced in the evaluation of schizophrenia. In key this compound studies, such as Study 014/015, the raters were blinded to the treatment assignment to minimize bias.[7][8]
Materials:
-
Patient's clinical records (including history and recent observations).
-
Standardized CGI-S and CGI-I/C rating forms.
-
A quiet, private space for the clinical interview.
Procedure:
-
Baseline Assessment (Pre-Treatment):
-
Conduct a comprehensive clinical interview with the patient to establish a baseline understanding of their symptoms, behavior, and functional capacity. In this compound trials, patients typically presented with moderate to severe illness, with baseline CGI-S scores between 4 and 6.[1][2]
-
Review all available information, including patient history, input from caregivers, and psychosocial circumstances.[6]
-
Based on this total clinical picture, rate the CGI-S score. The guiding question is: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?".[4]
-
The baseline CGI-S score serves as the reference point for all subsequent CGI-I/C ratings.
-
-
Post-Treatment Assessments (e.g., Weekly, 4-weeks, 6-weeks, 6-months, 1-year):
-
At each scheduled follow-up visit, conduct a clinical interview to assess the patient's current state.
-
Re-evaluate the CGI-S based on the patient's current presentation.
-
Rate the CGI-I/C score. The guiding question is: "Compared to the patient's condition at admission to the project, how much has their condition changed?".[4] This rating should capture a global impression of change, considering both therapeutic benefits and any potential adverse effects.
-
Scoring Guidelines:
-
CGI-S: Rated on a 7-point scale: 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients).[4]
-
CGI-I/C: Rated on a 7-point scale: 1 (Very much improved) to 7 (Very much worse), with 4 indicating "No change".[4]
Rater Training and Blinding:
-
Raters must be trained on the specific definitions for each point on the CGI-S and CGI-I/C scales to ensure consistency.
-
In placebo-controlled trials like Study 008A, it is critical that the rater remains blinded to the patient's treatment allocation (this compound or placebo).[1] In open-label studies with a rater-blinded design (like Study 014/015), the rater assessing the primary outcomes is shielded from knowing the treatment details.[7]
Data Presentation
The following tables summarize the quantitative CGI data from key this compound clinical trials.
Table 1: CGI Results from Study 008A (4-Week, Placebo-Controlled)
Study 008A was a randomized, double-blind, placebo-controlled international study evaluating this compound (30 mg bid) as an add-on treatment in 291 patients with chronic schizophrenia who were inadequate responders to their current second-generation antipsychotic.[1][9]
| Metric | This compound (30 mg bid) | Placebo | p-value |
| CGI-S (Severity) | |||
| Least Square Mean Difference at Day 29 | - | - | 0.037 |
| CGI-C (Change) | |||
| Mean Rating at Endpoint (Day 29) | 3.3 | 3.5 | < 0.001 |
| Proportion "Much Improved" or Better | 31.3% | 17.3% | 0.006 |
Table 2: CGI Results from Study 014/015 (1-Year, Open-Label, Rater-Blinded)
Study 014/015 was a long-term study in patients with treatment-resistant schizophrenia (TRS) receiving this compound as an add-on therapy.[3][8][10]
| Metric | 6 Weeks | 6 Months | 1 Year |
| CGI-S (Severity) | |||
| Mean Change from Baseline | - | - | ~ -1.0 |
| "Responders" (≥2 category improvement) | 10% | 16.5% | 28.9% |
| Patients with Clinically Important Reduction | - | - | > 70% |
| CGI-C (Change) | |||
| Proportion "Much Improved" or Better | ~25% | 36.1% | 41.2% |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of Action of this compound on Glutamatergic Dysregulation.
This compound Clinical Trial Workflow with CGI Assessment
Caption: Generalized workflow for a patient in an this compound clinical trial.
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) - OpenZone [openzone.it]
- 4. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical global impression - Wikipedia [en.wikipedia.org]
- 6. ovidrx.com [ovidrx.com]
- 7. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. forum.schizophrenia.com [forum.schizophrenia.com]
- 10. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
Application Notes and Protocols for Assessing Evenamide In Vivo Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction to Evenamide and the Importance of Target Engagement
This compound is an investigational drug currently under development as an adjunctive therapy for treatment-resistant schizophrenia. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release.[1][2][3] In schizophrenia, dysregulation of glutamatergic neurotransmission is hypothesized to contribute to the pathophysiology of the disease.[4] By blocking aberrant sodium channel activity, this compound is thought to normalize excessive glutamate release without affecting basal neuronal excitability.[1][3]
Establishing in vivo target engagement is a critical step in the development of any new therapeutic agent. It provides direct evidence that the drug is interacting with its intended molecular target in a living organism at clinically relevant doses. This information is crucial for:
-
Confirming the Mechanism of Action: Demonstrating that the pharmacological effects of the drug are mediated through its intended target.
-
Guiding Dose Selection: Establishing a relationship between drug dose, target occupancy, and clinical response to identify the optimal therapeutic window.
-
Interpreting Clinical Trial Outcomes: Understanding whether a lack of efficacy is due to the drug not hitting its target or the target not being relevant to the disease.
-
De-risking Drug Development: Providing early confidence in the viability of a drug candidate before large-scale and expensive clinical trials.
These application notes provide detailed methodologies for preclinical and clinical approaches to assess the in vivo target engagement of this compound.
Preclinical Assessment of this compound Target Engagement
Preclinical models are essential for demonstrating proof-of-concept and for detailed investigation of a drug's interaction with its target in a living system. For this compound, preclinical assessment should focus on its effects on neuronal excitability and glutamate release in relevant animal models of schizophrenia.
Key Preclinical Model: The Methylazoxymethanol Acetate (MAM) Model of Schizophrenia
The MAM model is a neurodevelopmental model of schizophrenia that recapitulates many of the histological, neurophysiological, and behavioral deficits observed in patients with schizophrenia.[1][5][6] It is induced by administering the mitotic inhibitor methylazoxymethanol acetate to pregnant dams at a specific gestational day, leading to developmental abnormalities in the offspring that are relevant to the pathophysiology of schizophrenia.[1][5][6]
Experimental Protocol 1: In Vivo Electrophysiology in the MAM Rat Model
This protocol describes how to measure the effect of this compound on neuronal firing in the hippocampus, a key brain region implicated in schizophrenia, of MAM-treated rats. The objective is to demonstrate that this compound can normalize the aberrant neuronal hyperactivity characteristic of this model.
Materials:
-
Adult male MAM-treated and control rats
-
This compound
-
Anesthesia (e.g., isoflurane, urethane)
-
Stereotaxic frame
-
Micromanipulator
-
Glass microelectrodes (for extracellular single-unit recordings)
-
Amplifier and data acquisition system
-
Pharmacological agents to induce neuronal firing (e.g., glutamate receptor agonists)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the hippocampus.
-
Electrode Placement: Slowly lower a microelectrode into the CA1 or CA3 region of the hippocampus using stereotaxic coordinates.
-
Baseline Recording: Record spontaneous neuronal firing (action potentials) for a stable baseline period (e.g., 15-30 minutes).
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.
-
Post-Dosing Recording: Continue to record neuronal firing for a defined period after this compound administration (e.g., 60-120 minutes) to observe any changes in firing rate and pattern.
-
(Optional) Pharmacological Challenge: After observing the effect of this compound on spontaneous activity, a pharmacological agent (e.g., kainic acid) can be administered to induce neuronal hyperexcitability, and the ability of this compound to attenuate this effect can be assessed.
-
Data Analysis: Analyze the recorded spike trains to determine the firing rate, firing pattern (e.g., burst firing), and other relevant electrophysiological parameters. Compare the data before and after this compound administration and between MAM-treated and control animals.
Expected Outcome: this compound is expected to reduce the pathologically elevated neuronal firing in the hippocampus of MAM rats, bringing it closer to the levels observed in control animals.
Experimental Protocol 2: In Vivo Microdialysis for Measuring Glutamate Release in the Prefrontal Cortex of the MAM Rat Model
This protocol outlines a method to directly measure the effect of this compound on extracellular glutamate levels in the prefrontal cortex, another brain region implicated in schizophrenia. The goal is to show that this compound can reduce excessive glutamate release.
Materials:
-
Adult male MAM-treated and control rats
-
This compound
-
Microdialysis probes
-
A microinfusion pump
-
Stereotaxic frame
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection for glutamate analysis
-
Potassium chloride (KCl) solution for depolarization
Procedure:
-
Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the medial prefrontal cortex.
-
Acclimation: Allow the animal to recover from surgery and acclimate to the microdialysis setup.
-
Baseline Collection: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate levels.
-
This compound Administration: Administer this compound systemically (e.g., i.p.).
-
Post-Dosing Collection: Continue collecting dialysate samples to measure the effect of this compound on basal glutamate levels.
-
Stimulated Glutamate Release: After assessing the effect on basal levels, induce glutamate release by switching the perfusion medium to a high-potassium aCSF solution.
-
Assess this compound's Effect on Stimulated Release: Administer this compound prior to the high-potassium challenge to determine if it can attenuate the evoked glutamate release.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels and compare the results between treatment groups.
Expected Outcome: this compound is expected to have a minimal effect on basal glutamate levels but significantly reduce the excessive glutamate release evoked by high potassium stimulation in MAM rats.[2][7][8]
Data Presentation: Preclinical Target Engagement
The following table provides a template for summarizing quantitative data from preclinical studies.
| Technique | Animal Model | Brain Region | Parameter Measured | This compound Effect (Example) |
| In Vivo Electrophysiology | MAM Rat | Hippocampus (CA1) | Mean Firing Rate (Hz) | 35% reduction in spontaneous firing |
| In Vivo Microdialysis | MAM Rat | Prefrontal Cortex | K+-evoked Glutamate Release | 45% reduction in peak glutamate concentration |
Clinical Assessment of this compound Target Engagement
Assessing target engagement in humans is more challenging due to the non-invasive nature of the required techniques. For this compound, this would ideally involve direct measurement of VGSC occupancy or indirect measurement of its downstream effects on brain activity and neurochemistry.
Clinical Trial Design for Target Engagement Assessment
Clinical trials for this compound have primarily focused on safety and efficacy using scales like the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale.[4][9][10] While these are crucial for regulatory approval, they are not direct measures of target engagement. Future studies could incorporate specific target engagement biomarkers.
Potential Clinical Target Engagement Techniques
While no specific target engagement data for this compound has been published, the following techniques are established methods for assessing the in vivo effects of drugs acting on the central nervous system.
1. Positron Emission Tomography (PET) Imaging:
PET is a powerful imaging technique that can be used to quantify the occupancy of a specific receptor or transporter by a drug. To date, there are no specific PET radioligands for directly imaging VGSCs in the context of this compound's binding site. However, if a suitable radioligand were developed, a PET study could be designed as follows:
-
Objective: To determine the relationship between this compound plasma concentration and VGSC occupancy in the human brain.
-
Methodology: A group of healthy volunteers would undergo a baseline PET scan with the VGSC radioligand. They would then be administered a single dose of this compound, and a second PET scan would be performed at the time of expected peak plasma concentration. The reduction in radioligand binding potential between the baseline and post-dose scans would be used to calculate target occupancy. This would be repeated at different dose levels to generate a dose-occupancy curve.
2. Magnetic Resonance Spectroscopy (MRS):
MRS is a non-invasive imaging technique that can measure the concentration of certain neurochemicals in the brain, including glutamate.[11]
-
Objective: To assess whether this compound can normalize elevated glutamate levels in specific brain regions of patients with schizophrenia.
-
Methodology: Patients would undergo an MRS scan to measure glutamate levels in a region of interest (e.g., the anterior cingulate cortex) before and after a period of treatment with this compound. A reduction in elevated glutamate levels would provide indirect evidence of target engagement.
Data Presentation: Clinical Target Engagement
The following table provides a template for summarizing potential quantitative data from clinical target engagement studies.
| Technique | Study Population | Brain Region | Parameter Measured | This compound Effect (Hypothetical) |
| PET Imaging | Healthy Volunteers | Striatum | VGSC Occupancy (%) | 80% occupancy at a 30mg dose |
| Magnetic Resonance Spectroscopy | Schizophrenia Patients | Anterior Cingulate Cortex | Glutamate Concentration (mM) | 15% reduction in patients with elevated baseline levels |
Visualizations
Signaling Pathway of this compound
References
- 1. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. In vivo measurements of glutamate, GABA, and NAAG in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Evenamide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evenamide is an investigational drug under development for the treatment of schizophrenia.[1][2] As with any novel therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific methods for this compound are not yet widely published, the following protocols are based on established and validated methods for structurally similar central nervous system drugs.
Analytical Methods Overview
The two most common and reliable methods for quantifying small molecule drugs like this compound in plasma are LC-MS/MS and HPLC-UV.
-
LC-MS/MS is highly sensitive and selective, making it the gold standard for bioanalytical studies, especially for low drug concentrations.
-
HPLC-UV is a more accessible and cost-effective technique, suitable for higher concentration ranges and routine therapeutic drug monitoring.
I. Quantification of this compound in Plasma by LC-MS/MS
This section details the protocol for a sensitive and selective LC-MS/MS method for the determination of this compound in plasma. The method is adapted from established procedures for other central nervous system agents.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL centrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[3][4]
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 2-5 µL) of the supernatant into the UPLC-MS/MS system.[3]
2. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for this compound.
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A linear gradient tailored to elute this compound and the IS with good peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL[3] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |
| Capillary Voltage | 3.0 kV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 150 L/h[3] |
| Desolvation Gas Flow | 650 L/h[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For example, for a hypothetical compound: m/z 303.3 → 215.0 for the analyte and m/z 285.0 → 154.0 for the IS.[3] |
3. Method Validation Parameters
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[4][5]
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 over a defined concentration range (e.g., 1.0–2000 ng/mL).[3] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (±20%).[3] |
| Precision (Intra- and Inter-day) | Coefficient of variation (%CV) ≤ 15% (≤20% at LLOQ).[3] |
| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% at LLOQ).[3] |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessment of ion suppression or enhancement from the plasma matrix. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).[6] |
Data Presentation: Quantitative Summary (LC-MS/MS)
The following table summarizes expected performance characteristics based on similar validated assays.
| Parameter | Expected Value | Reference |
| Linear Range | 1.0 - 2000 ng/mL | [3] |
| LLOQ | 1.0 ng/mL | [3] |
| Intra-day Precision (%CV) | < 7.63% | [3] |
| Inter-day Precision (%CV) | < 7.63% | [3] |
| Intra-day Accuracy (%) | 92.98% - 100.29% | [3] |
| Inter-day Accuracy (%) | 92.98% - 100.29% | [3] |
| Extraction Recovery | > 90% | [4] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
II. Quantification of this compound in Plasma by HPLC-UV
This section outlines a protocol for an HPLC-UV method, which can be a practical alternative to LC-MS/MS for certain applications.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard.
-
Add 300 µL of methanol to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 70 µL of the supernatant to an autosampler vial.[7]
-
Inject 5.0 µL into the HPLC system.[7]
2. HPLC-UV Conditions
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | ACE® C18-AR column (2.1 mm × 150 mm, 3.0 µm) or similar C18 column[7] |
| Mobile Phase | Isocratic or gradient mixture of Ammonium Formate Buffer (pH 9) and Acetonitrile[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5.0 µL[7] |
| UV Detection Wavelength | To be determined by scanning a standard solution of this compound (e.g., 210 nm or 230 nm).[7][8] |
3. Method Validation Parameters
Similar validation parameters as for the LC-MS/MS method should be assessed.
Data Presentation: Quantitative Summary (HPLC-UV)
The following table presents expected performance characteristics for an HPLC-UV method.
| Parameter | Expected Value | Reference |
| Linear Range | 0.5 - 12.5 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [8] |
| Intra-assay Precision (%CV) | < 10% | [9] |
| Inter-assay Precision (%CV) | < 10% | [9] |
| Accuracy (%) | 90% - 110% | [9] |
| Recovery (%) | 97% - 103% | [9] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
Conclusion
The protocols described provide a robust framework for the development and validation of analytical methods for the quantification of this compound in plasma. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation. For pharmacokinetic studies requiring high sensitivity at low concentrations, LC-MS/MS is the preferred method. For therapeutic drug monitoring where higher concentrations are expected, HPLC-UV offers a reliable and cost-effective alternative. Proper method validation is essential to ensure the accuracy and reliability of the data generated.
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 4. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-sensitive bioanalysis of the therapeutic peptide exenatide for accurate pharmacokinetic analyses at effective plasma concentrations utilizing UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous HPLC-UV analysis of rufinamide, zonisamide, lamotrigine, oxcarbazepine monohydroxy derivative and felbamate in deproteinized plasma of patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Therapeutic Window for Evenamide in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Evenamide (NW-3509) is a novel, orally available new chemical entity that acts as a selective voltage-gated sodium channel (VGSC) blocker. Its mechanism of action involves the normalization of excessive glutamate release, a key pathological feature implicated in schizophrenia, without affecting basal glutamate levels.[1][2] Preclinical and clinical studies have demonstrated its potential as an add-on therapy for treatment-resistant schizophrenia, showing efficacy in improving positive, negative, and cognitive symptoms.[1][3][4][5] Establishing a therapeutic window is a critical step in the preclinical development of this compound, ensuring a favorable balance between its therapeutic effects and potential toxicity. These application notes provide a summary of the available preclinical data and detailed protocols for key experiments to guide researchers in this process.
Data Presentation: Preclinical Toxicology of this compound
The following tables summarize the key toxicological findings for this compound in rodent models. This data is essential for defining the upper limits of the therapeutic window.
| Study | Species | Dose Levels (mg/kg/day, oral) | NOAEL (mg/kg/day) | Key Findings at Toxic Doses | Pharmacokinetic Parameters at NOAEL |
| 28-Day Toxicity | Rat | Not Specified | 60 | - Mortality at 100 mg/kg/day- CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex) at ≥ 60 mg/kg/day- Dose-related increases in liver weights at ≥60 mg/kg | Not Available |
| 26-Week Chronic Toxicity | Rat | Not Specified | < 24 | - Mortality at 48 mg/kg/day- CNS clinical signs (decreased activity, uncoordinated gait) at ≥ 24 mg/kg/day | Not Available |
| 91-Day Toxicity | Mouse (CD-1) | 10, 30, 60, 90, 120 | 30 | - Mortality and clinical signs at ≥ 60 mg/kg/day- Centrilobular hepatocellular hypertrophy (non-adverse) at all but the lowest dose | Males: - Cmax: 64,100 ng/mL- AUC0-24: 471,211 ng·hr/mLFemales: - Cmax: 62,667 ng/mL- AUC0-24: 412,057 ng·hr/mL |
Table 1: Summary of Repeat-Dose Oral Toxicity Studies of this compound in Rodents. [1]
Experimental Protocols
Detailed methodologies for key preclinical efficacy and safety studies are provided below.
Efficacy Studies
1. Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model of Schizophrenia
This model is used to assess the efficacy of this compound in reversing schizophrenia-like behavioral and neurophysiological deficits.[6][7][8][9]
Protocol:
-
Animal Model Induction:
-
On gestational day 17, pregnant Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of methylazoxymethanol acetate (MAM) at a dose of 22 mg/kg. Control animals receive a saline injection.[10]
-
The offspring of MAM-treated dams will exhibit behavioral and neurological abnormalities in adulthood that mimic symptoms of schizophrenia.[8]
-
-
Drug Administration:
-
Adult offspring (postnatal day >65) are administered this compound or vehicle. A reported effective dose is 3 mg/kg, i.p.[11]
-
-
Behavioral Assessments:
-
Social Interaction Test: Assess social deficits by measuring the time spent in social sniffing and interaction with a novel conspecific.
-
Novel Object Recognition Test: Evaluate cognitive deficits by measuring the ability of the animal to distinguish between a familiar and a novel object.
-
-
Electrophysiological Recordings:
-
In a subset of animals, in vivo electrophysiological recordings can be performed to assess the effects of this compound on neuronal hyperactivity in the ventral hippocampus and the number of spontaneously active dopamine neurons in the ventral tegmental area.
-
2. Prepulse Inhibition (PPI) of Acoustic Startle
This test assesses sensorimotor gating, a process that is deficient in schizophrenia.[1][3][4][12][13]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Test Session:
-
The session consists of a series of trials with different acoustic stimuli:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75 dB white noise for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Drug Administration: Administer this compound orally at doses ranging from 1.25 to 15 mg/kg at a specified time before the test session.
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the startle reflex.
-
PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
Safety Pharmacology Studies
1. Central Nervous System (CNS) Safety - Modified Irwin Test
This is a comprehensive screen to assess the potential effects of this compound on behavior and neurological function in rats.[7][8][12][13]
Protocol:
-
Dose Groups: At least three dose levels of this compound and a vehicle control group are used. Doses should be selected to span the therapeutic range and extend to a maximum tolerated dose.
-
Observations: A trained observer, blinded to the treatment, systematically assesses each animal for a range of parameters at multiple time points post-dose (e.g., 30 min, 1, 2, 4, and 24 hours).
-
Parameters Assessed:
-
Behavioral: Alertness, grooming, irritability, fearfulness, stereotypy, passivity.
-
Autonomic: Salivation, lacrimation, piloerection, pupil size, defecation, urination.
-
Neuromuscular: Gait, posture, muscle tone, motor activity, righting reflex, grip strength.
-
Sensorimotor: Reactivity to touch, sound, and tail pinch.
-
Physiological: Body temperature, respiratory rate.
-
-
Scoring: Each parameter is scored using a standardized scoring system.
2. Cardiovascular Safety - hERG Assay
This in vitro assay assesses the potential of this compound to inhibit the hERG potassium channel, which is a key indicator of proarrhythmic risk.[11][14][15][16][17]
Protocol:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
-
Electrophysiology:
-
Use the whole-cell patch-clamp technique to record hERG currents.
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG current.
-
-
Drug Application:
-
Apply a range of concentrations of this compound to the cells.
-
Record the hERG current at each concentration after the drug effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel at each concentration.
-
Calculate the percentage inhibition of the hERG current compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the hERG current) by fitting the concentration-response data to a logistic equation.
-
3. Respiratory Safety - Whole-Body Plethysmography
This non-invasive method is used to assess the effects of this compound on respiratory function in conscious rats.[2][3][4]
Protocol:
-
Apparatus: A whole-body plethysmography chamber that measures changes in pressure associated with breathing.
-
Acclimation: Place the rat in the chamber and allow it to acclimate for at least 30 minutes.
-
Baseline Recording: Record baseline respiratory parameters for a defined period before drug administration.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Recording: Record respiratory parameters continuously or at specific time points post-dose.
-
Parameters Measured:
-
Respiratory Rate (breaths/min)
-
Tidal Volume (mL)
-
Minute Volume (mL/min) (Respiratory Rate x Tidal Volume)
-
-
Data Analysis: Compare the post-dose respiratory parameters to the baseline values and to the vehicle control group.
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newron.com [newron.com]
- 11. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irwin Test [vivotecnia.com]
- 14. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 16. Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making | FDA [fda.gov]
- 17. GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines [metrionbiosciences.com]
Application Notes and Protocols for Oral Administration of Evenamide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evenamide (formerly NW-3509) is a novel small molecule that acts as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates glutamate release.[1] It is under investigation for the treatment of schizophrenia.[2][3] Preclinical studies in rat models are crucial for evaluating its efficacy and pharmacokinetic profile. These application notes provide a detailed protocol for the oral administration of this compound to rats, based on publicly available data from preclinical research.
This compound has demonstrated efficacy in various rat models of psychosis. It has been shown to attenuate phencyclidine (PCP)-induced deficits in social interaction and restore ketamine-induced prepulse inhibition (PPI) deficits.[2][4] These effects are attributed to its ability to normalize aberrant glutamate transmission without directly interacting with dopaminergic or serotonergic pathways.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the oral administration of this compound in rats.
Table 1: Effective Oral Doses of this compound in Rat Models
| Rat Model | Effect | Effective Dose Range (p.o.) | Reference |
| PCP-induced social interaction deficit | Attenuation of social deficits | 1, 2.5, 5, 10, 20 mg/kg | [4] |
| Ketamine-induced PPI deficit | Restoration of PPI | 1.25, 5, 15 mg/kg | [4] |
| Co-administration with Aripiprazole | Restoration of behavioral deficits | 0.5 mg/kg (ineffective dose alone) | [4] |
Table 2: Pharmacokinetic Parameters of a High Oral Dose of this compound in Rats (from a 28-day toxicity study)
| Parameter | Value | Dose | Sex | Reference |
| Cmax | ~60 µg/mL | 30 mg/kg/day | Combined | [4] |
| AUC | ~440 µg·hr/mL | 30 mg/kg/day | Combined | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a formulation of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sterile water
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired concentration and the total volume needed for the study. For example, to prepare a 10 mL solution of 2 mg/mL this compound, 20 mg of this compound powder is required.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. This vehicle is commonly used for oral administration of poorly water-soluble compounds in rodents. Note: The specific vehicle used in published preclinical studies with this compound is not consistently reported. 0.5% CMC is a standard and recommended vehicle for such compounds.
-
Triturate the powder (if necessary): If the this compound powder is clumpy, gently triturate it in a mortar and pestle to a fine powder.
-
Suspend the this compound: Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer. A homogenizer can also be used to ensure a uniform suspension.
-
Ensure complete suspension: Continue stirring until a homogenous suspension is achieved. Visually inspect for any clumps or undissolved particles.
-
Store the formulation: Store the prepared suspension at 4°C and protect it from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each use, vortex or stir the suspension to ensure homogeneity.
Protocol 2: Oral Administration of this compound by Gavage
Objective: To administer a precise dose of this compound to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Rat restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rats to minimize stress.
-
Securely restrain the rat using either a manual grip or a restraint device. Ensure the animal is held firmly but without impeding its breathing.
-
-
Dose Calculation and Syringe Preparation:
-
Calculate the volume of the this compound suspension to be administered based on the rat's body weight and the desired dose. For example, for a 250g rat and a dose of 5 mg/kg, with a 2 mg/mL suspension, the volume to administer would be 0.625 mL.
-
Draw the calculated volume into a syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
-
-
Gavage Procedure:
-
Gently open the rat's mouth by applying light pressure at the angle of the jaw.
-
Carefully insert the gavage needle into the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw the needle and re-insert. Caution: Incorrect placement can lead to aspiration into the lungs.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Record the time of administration and the dose given.
-
Mandatory Visualization
Caption: Proposed Mechanism of Action of this compound.
Caption: Experimental Workflow for Oral Administration of this compound in Rats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Assessing Evenamide's Effect on Sensorimotor Gating: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the effect of evenamide on sensorimotor gating, a crucial process for filtering sensory information that is often impaired in neuropsychiatric disorders such as schizophrenia.
This compound is a novel investigational drug that acts as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates the release of glutamate.[1][2][3] Preclinical studies have demonstrated its potential to restore sensorimotor gating deficits, primarily through the use of the prepulse inhibition (PPI) of the acoustic startle response paradigm.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies assessing this compound's effect on sensorimotor gating deficits induced by the NMDA receptor antagonist, ketamine.
Table 1: Effect of this compound on Ketamine-Induced Prepulse Inhibition (PPI) Deficit in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Prepulse Inhibition (PPI) | Statistical Significance (vs. Ketamine + Vehicle) |
| Vehicle + Saline | - | - | Normal PPI (Baseline) | - |
| Ketamine + Vehicle | 6 | SC | Significantly Reduced PPI | - |
| Ketamine + this compound | 1.25 | PO | Ineffective | Not Significant |
| Ketamine + this compound | 5 | PO | Significantly Increased PPI | p = 0.02 |
| Ketamine + this compound | 15 | PO | Ineffective | Not Significant |
| Ketamine + Clozapine (Positive Control) | 7.5 | IP | Significantly Increased PPI | p < 0.001 |
SC: Subcutaneous; PO: Per os (by mouth); IP: Intraperitoneal. Data extracted from the abstract of Bortolato et al., 2018. The full paper with complete data sets was not publicly available.
Experimental Protocols
Protocol 1: Assessment of Prepulse Inhibition (PPI) of the Acoustic Startle Response in a Ketamine-Induced Deficit Rat Model
This protocol outlines the methodology for evaluating the ability of this compound to reverse sensorimotor gating deficits induced by ketamine in rats.
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: Adult (8-10 weeks old).
-
Housing: Housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.
2. Apparatus:
-
Startle Response System: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a loudspeaker for delivering acoustic stimuli and a piezoelectric accelerometer to detect and quantify the whole-body startle response. Each chamber should be housed in a sound-attenuating cabinet with background white noise.
3. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (PO) at doses of 1.25, 5, and 15 mg/kg.
-
Ketamine: Dissolve in sterile saline. Administer subcutaneously (SC) at a dose of 6 mg/kg to induce a PPI deficit.[1]
-
Vehicle: The vehicle used for each drug should be administered to control groups.
-
Administration Timeline: Administer this compound or its vehicle 60 minutes prior to the PPI test. Administer ketamine or saline 15 minutes prior to the PPI test.
4. Experimental Procedure:
-
Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Testing Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75-85 dB, 20 ms duration) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
%PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
5. Statistical Analysis:
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment (Vehicle, Ketamine, Ketamine + this compound doses) and prepulse intensity as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound in Modulating Sensorimotor Gating
Caption: this compound's mechanism of action in restoring sensorimotor gating.
Experimental Workflow for Assessing this compound's Effect on PPI
Caption: Workflow for a preclinical prepulse inhibition (PPI) study.
References
- 1. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF this compound (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Evenamide Administration in Chronic Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of evenamide, a novel glutamate modulator, for the treatment of chronic schizophrenia. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound is a first-in-class glutamate modulator that acts as a selective voltage-gated sodium channel (VGSC) blocker. This mechanism of action allows it to normalize excessive synaptic glutamate release, a key pathophysiological feature implicated in schizophrenia, without affecting basal glutamate levels. Preclinical and clinical studies have demonstrated this compound's potential to address the positive, negative, and cognitive symptoms of schizophrenia, offering a promising new therapeutic strategy, particularly for patients who are resistant or inadequately responsive to current antipsychotic medications.
Mechanism of Action
This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels. In schizophrenia, hypofunction of the N-methyl-D-aspartate (NMDA) receptor is thought to lead to downstream hyperactivity of glutamatergic neurons. This results in excessive glutamate release, contributing to neuronal hyperexcitability, particularly in the hippocampus, and the manifestation of psychotic symptoms. This compound normalizes this aberrant neuronal firing and subsequent glutamate release, thereby downregulating the hyperdopaminergic state associated with schizophrenia without directly acting on dopamine receptors.
Preclinical Evaluation: Chronic Schizophrenia Animal Model
The methylazoxymethanol acetate (MAM) neurodevelopmental model in rats is a well-established preclinical model that recapitulates many of the anatomical, behavioral, and neurochemical features of schizophrenia.
Quantitative Data Summary: this compound in the MAM Model
| Parameter | Control Group | MAM Model + Vehicle | MAM Model + this compound (3 mg/kg i.p.) | Reference |
| Spontaneously Active Dopamine Neurons (VTA) | Normal | Increased | Normalized | |
| Pyramidal Neuron Activity (vHipp) | Normal | Hyperactive | Reduced | |
| Recognition Memory (Novel Object Recognition) | Intact | Impaired | Restored | |
| Social Interaction (Sniffing Time) | Normal | Reduced (males) | Normalized (males) |
Experimental Protocols: Preclinical
This protocol describes the induction of a neurodevelopmental model of schizophrenia using methylazoxymethanol acetate (MAM).
Materials:
-
Pregnant Sprague-Dawley rats
-
Methylazoxymethanol acetate (MAM)
-
Sterile saline solution
-
Syringes and needles for injection
Procedure:
-
On gestational day 17, administer a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) or sterile saline (vehicle control) to pregnant dams.
-
Allow the dams to give birth and wean their offspring naturally.
-
The male and female offspring will be used for behavioral and neurophysiological experiments in adulthood (postnatal day >65).
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus:
-
An open-field arena (e.g., 70 cm x 70 cm x 45 cm).
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors).
Procedure:
-
Habituation: For three consecutive days, allow each rat to explore the empty arena for 5-10 minutes per day.
-
Familiarization Phase: On day 4, place two identical objects in the arena. Allow the rat to explore the objects for a predetermined period (e.g., 3-5 minutes).
-
Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase: Place the rat back into the arena, which now contains one of the familiar objects and one novel object.
-
Scoring: Record the time the rat spends actively exploring each object (sniffing, touching with the nose). A preference for the novel object is indicative of intact recognition memory.
This test evaluates social deficits, a negative symptom of schizophrenia.
Apparatus:
-
An open-field arena.
-
A small wire cage to house a "stranger" rodent.
Procedure:
-
Habituation: Acclimate the test rat to the empty arena for a set period (e.g., 10 minutes) for 2-3 days prior to testing.
-
Test Phase: Place an unfamiliar "stranger" rat of the same sex and age into the wire cage within the arena. Place the test rat into the arena and allow it to explore freely for a defined duration (e.g., 10 minutes).
-
Scoring: Measure the total time the test rat spends actively interacting with the wire cage containing the stranger rat (e.g., sniffing, climbing).
Clinical Evaluation: Long-Term this compound Administration
This compound has been evaluated in several clinical trials as an add-on therapy for patients with chronic schizophrenia who have an inadequate response to second-generation antipsychotics.
Quantitative Data Summary: Clinical Trials
Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled Trial
| Outcome Measure | Placebo Group (n=145) | This compound Group (30 mg bid, n=146) | p-value |
| PANSS Total Score Change from Baseline | -7.6 points | -10.2 points | 0.006 |
| CGI-S Score Change from Baseline | - | -0.16 (LS mean difference) | 0.037 |
Phase II Long-Term (1-Year) Open-Label Study
| Outcome Measure | Baseline | 6 Months | 1 Year |
| PANSS Total Score Improvement | - | 15.9% | 18.6% |
| PANSS Responders (≥20% improvement) | - | 39.2% | 47.4% |
| CGI-S Responders | - | 16.5% | 28.9% |
Experimental Protocols: Clinical
This protocol provides a general outline for a randomized, double-blind, placebo-controlled trial of this compound as an add-on therapy.
Patient Population:
-
Adults (≥18 years) with a DSM-V diagnosis of chronic schizophrenia.
-
On a stable dose of a second-generation antipsychotic for at least 2 years.
-
Symptomatic with a PANSS total score of 70-85 and a CGI-S score of 4-6, with predominant positive symptoms.
Treatment Protocol:
-
Screening Period: A 21-day screening period to confirm eligibility.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (30 mg twice daily) or a matching placebo, in addition to their ongoing antipsychotic medication.
-
Treatment Duration: 4 weeks.
-
Assessments: Efficacy and safety are assessed at baseline and at specified intervals throughout the study.
The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
Administration:
-
The assessment is conducted via a semi-structured interview (SCI-PANSS).
-
Each of the 30 items is rated on a 7-point scale (1 = absent to 7 = extreme).
-
The reference period for rating is typically the past week.
Scoring:
-
Scores are summed for the positive, negative, and general psychopathology subscales, as well as a total score.
-
A reduction in the PANSS total score from baseline indicates an improvement in symptoms.
The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment.
Administration:
-
The clinician asks: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?"
-
The rating is based on the clinician's comprehensive understanding of the patient's history, symptoms, and functional impairment.
Scoring:
-
1 = Normal, not at all ill
-
2 = Borderline mentally ill
-
3 = Mildly ill
-
4 = Moderately ill
-
5 = Markedly ill
-
6 = Severely ill
-
7 = Among the most extremely ill patients
A decrease in the CGI-S score from baseline indicates an improvement in the overall severity of the illness.
Application Notes and Protocols for the Strauss-Carpenter Level of Functioning (LOF) Scale in Evenamide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Strauss-Carpenter Level of Functioning (LOF) scale in clinical trials of evenamide, a novel voltage-gated sodium channel blocker that modulates glutamate release for the treatment of schizophrenia. This document includes quantitative data from this compound trials, detailed protocols for the application of the LOF scale, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and the Rationale for Functional Assessment
This compound is an investigational drug that offers a unique mechanism of action by targeting the dysregulation of glutamate neurotransmission implicated in schizophrenia.[1] It acts as a voltage-gated sodium channel blocker, which in turn normalizes the excessive release of glutamate without affecting basal levels.[2][3] This targeted action is distinct from many current antipsychotics that primarily target dopamine and serotonin pathways.
Given that schizophrenia significantly impacts a patient's ability to function in daily life, assessing changes in functional capacity is a critical component of evaluating the efficacy of new treatments. The Strauss-Carpenter Level of Functioning (LOF) scale is a validated instrument for this purpose, measuring key aspects of social and occupational functioning.[4]
Quantitative Data from this compound Clinical Trials
The Strauss-Carpenter LOF scale was a secondary efficacy endpoint in the Phase II, open-label, rater-blinded, international studies (Study 014 and its extension, Study 015) of this compound as an add-on therapy in patients with treatment-resistant schizophrenia.[2][3][5][6] The data below summarizes the observed changes in the LOF scale scores over a one-year period.
| Timepoint | N | Mean LOF Score (SD) at Baseline | Mean Change from Baseline (SD) |
| 6 Weeks | 161 | 17.9 (4.02) | 1.3 (2.68) |
| 6 Months | 144 | 17.9 (4.02) | 2.2 (3.02) |
| 1 Year | 144 | 17.9 (4.02) | 2.4 (3.33) |
Data from Anand et al., 2023. A higher score indicates better functioning. The improvements from baseline were statistically significant (p < 0.001).
Experimental Protocols
This compound Clinical Trial Design (Studies 014/015)
A summary of the trial design in which the Strauss-Carpenter LOF scale was utilized:
-
Study Design: Phase II, 1-year, randomized, open-label, rater-blinded, international trial.[1]
-
Participants: Patients with treatment-resistant schizophrenia (TRS) who were not responding to their current antipsychotic medication.[5]
-
Intervention: this compound administered orally at fixed doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to the patient's current antipsychotic.[1][5]
-
Primary Objective: To evaluate the safety and tolerability of this compound.[2]
-
Secondary Efficacy Measures: Included the Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression (CGI) scales, and the Strauss-Carpenter Level of Functioning (LOF) scale.[2][3][6]
-
Data Collection for LOF Scale: The LOF scale was administered by a trained psychiatrist who was blinded to the dose of this compound the patient was receiving.[1] Assessments were conducted at baseline, 6 weeks, 6 months, and 1 year.[3]
Protocol for Administration of the Strauss-Carpenter Level of Functioning (LOF) Scale
The version of the Strauss-Carpenter scale most commonly referenced in the context of recent schizophrenia trials is a 4-item scale that assesses core domains of functioning. Each item is rated on a scale from 0 to 4, with higher scores indicating a better level of functioning.
General Instructions for Raters:
-
The rater should be a trained clinician familiar with the patient's clinical history and current state.
-
Information for scoring should be gathered from a semi-structured interview with the patient and, if possible, a reliable informant (e.g., family member, caregiver).
-
The rating should reflect the patient's functioning over the specified period (e.g., the past month).
Items and Scoring of the 4-Item Strauss-Carpenter LOF Scale:
| Item | Description | Scoring Anchors (0-4) |
| 1. Social Contacts | This item assesses the frequency and quality of the patient's social interactions with friends and acquaintances (excluding family members). | 0: No social contacts. 1: Meets with friends about once a month. 2: Meets with friends two to three times a month. 3: Meets with friends on average at least once a week. 4: Meets with friends on average at least once a week and has a close, confiding relationship with at least one friend. |
| 2. Useful Employment | This item evaluates the patient's ability to engage in productive work, including paid employment, school, or homemaking. | 0: No useful employment. 1: "Employed" less than half of the time in the past year. 2: "Employed" for at least half of the past year. 3: "Employed" for most of the past year. 4: "Employed" for the entire past year at a level consistent with their abilities. |
| 3. Symptoms | This item assesses the presence and severity of psychotic symptoms (e.g., delusions, hallucinations, thought disorder). | 0: Continuous and severe signs and symptoms. 1: Moderate signs and symptoms continuously. 2: Moderate signs and symptoms for a considerable part of the time. 3: Moderate signs and symptoms for a small part of the time. 4: No or insignificant signs and symptoms. |
| 4. Hospitalization | This item measures the extent of psychiatric hospitalization in the past year. | 0: Hospitalized for the entire past year. 1: Hospitalized for six to nine months in the past year. 2: Hospitalized for three to six months in the past year. 3: Hospitalized for less than three months in the past year. 4: Not hospitalized in the past year. |
Total Score: The scores for each of the four items are summed to produce a total score ranging from 0 to 16. A higher total score reflects a higher level of overall functioning.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in modulating glutamate release.
Experimental Workflow for Assessing Functional Outcomes in this compound Trials
References
- 1. newron.com [newron.com]
- 2. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 3. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) - OpenZone [openzone.it]
- 4. Strauss - Carpenter Scale (SCS) | MAP-PRO - McGill University [mcgill.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
Troubleshooting & Optimization
Technical Support Center: Evenamide Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing evenamide dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effects?
This compound is a voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[1] In pathological conditions like schizophrenia, excessive neuronal firing can lead to increased glutamate release. This compound normalizes this aberrant glutamate release without affecting basal levels by blocking VGSCs.[2] Potential side effects may be linked to this mechanism, as sodium channel blockade can affect neuronal excitability in various tissues.
Q2: What are the most commonly reported side effects of this compound in clinical trials?
Across various clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) have been generally mild to moderate. These include headache, somnolence, insomnia, dizziness, pyrexia, vomiting, and nasopharyngitis.[2][3][4]
Q3: Have any serious adverse events been associated with this compound?
In a long-term study, serious adverse events (SAEs) were reported in a small number of patients, including one case of dilutional hyponatremia followed by a seizure and one sudden death.[5] Another phase IIa study reported discontinuation of two patients due to atrial fibrillation and a seizure. It is important to note that these were rare events in the context of the overall patient population studied.
Q4: What dosages of this compound have been investigated in clinical trials?
This compound has been studied at various doses, including 7.5 mg, 15 mg, and 30 mg, administered twice daily (bid).[3][5]
Clinical Trial Side Effect Data Summary
The following table summarizes treatment-emergent adverse events (TEAEs) from key clinical trials of this compound. This data can help researchers anticipate potential side effects at different dosage levels.
| Adverse Event | Study 008A (this compound 30 mg bid)[2][4] | Study 014/015 (this compound 7.5, 15, 30 mg bid - Pooled Data)[3][5][6][7][8][9][10] | Phase IIa Study (this compound 15-25 mg bid) |
| Any TEAE | 25% | 27.8% (long-term extension) | Not explicitly stated |
| Headache | 3 patients | Not specified as common | 3 (6.0%) |
| Vomiting | 3 patients | Not specified as common | Not Reported |
| Nasopharyngitis | 3 patients | Upper respiratory tract infection: 3 (2.1%) | Not Reported |
| Dizziness | Not Reported | 4 patients | Not Reported |
| Pyrexia (Fever) | Not Reported | 4 patients | Not Reported |
| Insomnia | Not Reported | 3 (2.1%) | 5 (10.0%) |
| Somnolence | Not Reported | Discontinuation due to somnolence: 1 (0.7%) | 8 (16.0%) |
| Dry Mouth | Not Reported | Not Reported | 3 (6.0%) |
| Overdose (asymptomatic) | Not Reported | 7 patients (medication errors) | 3 (6.0%) |
| Skin/Subcutaneous Disorders | Not Reported | Not Reported | 5 (10.0%) |
| Blood cholesterol increase | Not Reported | 3 (2.1%) | Not Reported |
| Creatine phosphokinase (CPK) increase | Not Reported | 3 (2.1%) | Not Reported |
| Anemia | Not Reported | 3 (2.1%) | Not Reported |
| Schizophrenia (worsening) | Not Reported | 3 (2.1%) | Not Reported |
| Serious Adverse Events (SAEs) | 2 discontinuations due to AEs | 2 (1.4%) patients | 2 discontinuations (atrial fibrillation, seizure) |
Experimental Protocols and Troubleshooting Guides
In Vivo Assessment of Seizure Liability
A critical aspect of optimizing this compound dosage is to assess its potential to induce seizures, a known risk for some sodium channel blockers.
Caption: Workflow for in vivo seizure liability assessment of this compound.
-
Animal Model: Male Sprague Dawley rats (250-300g) are recommended.
-
Surgical Preparation:
-
Anesthetize the animal using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. A reference electrode is placed over the cerebellum.
-
Secure the electrode assembly to the skull with dental acrylic.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Experimental Procedure:
-
Habituate the animals to the recording chambers for at least 30 minutes prior to baseline recording.
-
Record baseline EEG for a minimum of 60 minutes.
-
Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage).
-
Continuously record video-EEG for at least 4 hours post-dosing.
-
For seizure threshold determination, a convulsant agent such as pentylenetetrazol (PTZ) can be infused intravenously at a constant rate until the onset of a generalized seizure. The dose of PTZ required to induce a seizure is the endpoint.
-
-
Data Analysis:
-
EEG recordings are visually scored for epileptiform activity (spikes, sharp waves, and seizure-like discharges).
-
Automated seizure detection software can also be used.
-
Behavioral seizures are scored using a standardized scale (e.g., Racine's scale).
-
The effect of this compound on the seizure threshold is determined by comparing the PTZ dose required to induce seizures in the treated versus control groups.
-
| Issue | Potential Cause | Suggested Solution |
| High baseline seizure activity | Animal stress, underlying health issues | Ensure proper acclimatization, handle animals gently, and screen for any health abnormalities prior to the study. |
| Loss of EEG signal | Detached electrode, hardware malfunction | Check electrode integrity and connections. Ensure proper grounding of the recording setup. |
| High variability in seizure threshold | Inconsistent drug administration, animal-to-animal variability | Ensure accurate and consistent dosing. Increase the number of animals per group to improve statistical power. |
| No clear dose-response relationship | Inappropriate dose range, drug metabolism differences | Conduct a dose-range finding study. Consider pharmacokinetic analysis to correlate drug exposure with effects. |
In Vitro Assessment of Neuronal Excitability
Patch-clamp electrophysiology is a powerful tool to directly measure the effects of this compound on specific voltage-gated sodium channels.
Caption: Workflow for in vitro patch-clamp analysis of this compound.
-
Cell Lines: Use cell lines stably expressing the human voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing hNav1.2, hNav1.6, or hNav1.7).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an appropriate voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Record baseline currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Determine the half-maximal inhibitory concentration (IC₅₀) of this compound by fitting the concentration-response data to a Hill equation.
-
Analyze the effects of this compound on the voltage-dependence of channel activation and inactivation.
-
| Issue | Potential Cause | Suggested Solution |
| Unstable recordings (seal loss) | Poor cell health, incorrect pipette pressure | Use healthy, well-adhered cells. Optimize pipette polishing and pressure application during seal formation. |
| Low current amplitude | Low channel expression, incorrect solutions | Verify channel expression levels. Double-check the composition and pH of recording solutions. |
| High series resistance | Clogged pipette tip, incomplete whole-cell access | Use clean pipettes and apply sufficient suction to rupture the cell membrane fully. |
| Inconsistent drug effects | Inaccurate drug concentrations, incomplete solution exchange | Prepare fresh drug solutions daily. Ensure the perfusion system provides rapid and complete solution exchange around the cell. |
Signaling Pathway Diagram
References
- 1. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 2. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 3. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 5. Therapeutic Effect of this compound, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newron reports additional data from study 014/015 of TRS therapy [clinicaltrialsarena.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 9. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 10. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
Navigating Evenamide Solubility: A Technical Support Guide for Researchers
For researchers and drug development professionals working with the novel sodium channel blocker evenamide, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered in the laboratory.
Troubleshooting Guide: Overcoming this compound Precipitation and Dissolution Failures
Issue: this compound powder is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Power | This compound is lipophilic, meaning it dissolves in lipids and fats.[] For in vitro studies, start with a strong organic solvent like DMSO.[2][3] For in vivo preparations, a co-solvent system is often necessary. | The powder should fully dissolve, creating a clear solution. |
| Low Temperature | The dissolution process may be slowed at room temperature. | Gentle warming of the solution should increase the rate of dissolution. |
| Compound Aggregation | This compound particles may clump together, reducing the surface area available for solvent interaction. | Sonication will break up aggregates, facilitating faster and more complete dissolution.[2][3] |
| Incorrect Solvent Order | When preparing a co-solvent system, the order of addition is crucial. | Always start by dissolving this compound in the primary organic solvent (e.g., DMSO) before adding aqueous components.[2] |
Issue: The this compound solution is cloudy or shows precipitation after preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Saturation Point Exceeded | The concentration of this compound is too high for the chosen solvent system. | Dilute the solution with additional solvent or reformulate with a higher percentage of the primary organic solvent. |
| Phase Separation | The components of the co-solvent system are not fully miscible at the prepared ratios. | Ensure thorough mixing between the addition of each solvent. Gentle heating and sonication can also improve miscibility.[2] |
| Temperature Fluctuation | A decrease in temperature after dissolution can cause the compound to precipitate out of the solution. | Store the solution at a constant temperature. If precipitation occurs upon cooling, gentle warming may be required before use. |
| Improper Storage | Prolonged storage, especially at inappropriate temperatures, can lead to degradation or precipitation. | For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound for in vitro experiments?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL, though achieving this may require sonication.[2] It is important to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[2]
Q2: I need to prepare an this compound solution for animal studies (in vivo). What solvent systems are recommended?
Due to the toxicity of pure DMSO, co-solvent systems are necessary for in vivo administration. Here are some established protocols that yield a clear solution at ≥ 2.5 mg/mL[2]:
-
Protocol 1 (PEG-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2 (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3 (Oil-based): 10% DMSO, 90% Corn Oil.
Q3: Can I heat the this compound solution to aid dissolution?
Yes, gentle heating can be used in conjunction with sonication to help dissolve this compound, especially if precipitation occurs during preparation.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: My this compound solution in corn oil appears cloudy. What should I do?
If the solution in corn oil is cloudy, ensure thorough mixing. If cloudiness persists, it may indicate that the saturation limit has been approached or that there are issues with the quality of the corn oil. Gentle warming and sonication can be attempted. For continuous dosing periods longer than two weeks, careful consideration of this formulation is advised.[2]
Q5: How should I store my this compound stock solutions?
This compound stock solutions prepared in a solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can lead to product inactivation.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems, providing a quick reference for experimental planning.
| Solvent System | Maximum Achievable Concentration | Observations |
| DMSO | 100 mg/mL (359.21 mM) | Requires sonication; use of new, hygroscopic DMSO is critical.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.98 mM) | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.98 mM) | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.98 mM) | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (PEG-based)
This protocol details the step-by-step preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require sonication to fully dissolve.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. The final solution should be clear.
Protocol 2: Preparation of this compound for In Vivo Administration (Cyclodextrin-based)
This protocol outlines the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL using a cyclodextrin-based vehicle.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly. The final solution should be clear.
Visualizing this compound's Mechanism of Action and Experimental Workflow
This compound's therapeutic potential stems from its unique mechanism of action as a voltage-gated sodium channel (VGSC) blocker and a modulator of glutamate release.[4][5] This action is particularly relevant in conditions like schizophrenia where hippocampal hyperexcitability is a key pathological feature.[6]
Caption: this compound's proposed mechanism of action in modulating neuronal hyperexcitability.
The following diagram illustrates a general workflow for preparing and testing this compound in a preclinical experimental setting.
Caption: A typical experimental workflow for preclinical studies involving this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 6. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
Evenamide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of evenamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a voltage-gated sodium channel (VGSC) inhibitor.[1][2] By blocking these channels, it normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][2][3][4] This mechanism is thought to reduce cortical and hippocampal hyperexcitability, which is relevant in conditions like schizophrenia.[1][2]
Q2: Is this compound known to have off-target effects?
This compound is reported to be highly selective. Studies have shown it to be devoid of biological activity at over 130 other central nervous system (CNS) targets, including a wide range of neurotransmitters, enzymes, and transporters.[3][4][5][6][7] This high selectivity is a key feature of the compound.
Q3: What adverse events have been observed in clinical trials with this compound?
Even though it is highly selective, some adverse events have been reported in clinical trials. These are generally mild, but a comprehensive list is important for researchers to be aware of.
Summary of Treatment-Emergent Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency/Incidence Notes | Citations |
| Headache | Most common, similar to placebo | [3][8][9] |
| Vomiting | Most common, similar to placebo | [3][8][9] |
| Nasopharyngitis | Most common, similar to placebo | [3][8][9] |
| Somnolence | Higher incidence in this compound group (16.0% vs 12.8% placebo) | [10] |
| Insomnia | Higher incidence in this compound group (10.0% vs 2.6% placebo) | [10] |
| Dizziness | Reported in 4 patients in one study | [1] |
| Pyrexia | Reported in 4 patients in one study | [1] |
| Dry Mouth | 6.0% in this compound group vs 5.1% in placebo | [10] |
| Skin and Subcutaneous Disorders | Higher incidence in this compound group (10.0% vs 0% placebo) | [10] |
| Atrial Fibrillation | One patient discontinued due to this AE | [1][10] |
| Seizure | One patient discontinued due to this AE | [1][10] |
| Influenza-like symptoms | One patient discontinued due to this AE | [1] |
Q4: Could the observed adverse events be due to off-target effects?
While this compound is highly selective, it's theoretically possible that some adverse events could stem from uncharacterized off-target interactions or downstream effects of its primary mechanism. For instance, alterations in neuronal excitability could have wide-ranging physiological consequences. Researchers observing unexpected phenotypes in their experiments should consider a systematic approach to investigate potential off-target effects.
Troubleshooting Guides
Scenario 1: Unexpected Phenotype Observed in Cellular or Animal Models
You are using this compound in your experimental model and observe a phenotype that is not readily explained by the known mechanism of VGSC inhibition and glutamate release modulation.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected experimental phenotypes.
Detailed Methodologies:
-
Confirm On-Target Engagement:
-
Protocol: Establish a dose-response curve for this compound in your model system. As a positive control, use a well-characterized VGSC inhibitor (e.g., tetrodotoxin, lidocaine) to see if it recapitulates the on-target effect. Directly measure glutamate release from your cells or tissue preparations in the presence and absence of this compound to confirm its primary mechanism of action.
-
-
Hypothesize and Screen for Off-Targets:
-
Protocol: Based on the observed phenotype, hypothesize which signaling pathways might be involved. For a broad screen, consider commercially available services for kinase profiling or receptor binding assays. For an unbiased approach, perform RNA sequencing to identify global changes in gene expression in response to this compound treatment.
-
-
Validate Potential Off-Targets:
-
Protocol: If your screening identifies a potential off-target protein or pathway, use more specific tools to validate this interaction. For example, if a particular kinase is implicated, use a specific inhibitor for that kinase to see if it reverses the unexpected phenotype caused by this compound. Alternatively, use siRNA or CRISPR/Cas9 to knock down the expression of the putative off-target and observe if the phenotype is abrogated.
-
Scenario 2: Observing Neurological or Cardiovascular Side Effects in Animal Studies
You are conducting preclinical studies with this compound and observe adverse events similar to those seen in clinical trials, such as seizures or cardiac irregularities.
Troubleshooting Workflow:
Caption: Workflow for investigating specific in vivo side effects.
Detailed Methodologies:
-
Ion Channel Specificity Profiling:
-
Protocol: Use patch-clamp electrophysiology to assess the effect of this compound on a panel of different ion channels expressed in the affected tissue (e.g., various sodium, potassium, and calcium channels in cardiomyocytes or neurons). Pay close attention to the hERG potassium channel, as off-target inhibition of this channel is a common cause of drug-induced cardiac arrhythmias.
-
-
Downstream Signaling Analysis:
-
Protocol: After treating animals with this compound, collect the affected tissues (e.g., brain, heart) and perform proteomic or phosphoproteomic analysis to identify changes in protein expression or phosphorylation status. This can provide clues about the signaling pathways that are perturbed downstream of the initial drug-target interaction.
-
Signaling Pathway Diagram
This compound's Primary Mechanism of Action:
Caption: this compound inhibits VGSCs, reducing excessive glutamate release.
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ‘Exceptional’ data for schizophrenia drug this compound boost Newron shares | BioWorld [bioworld.com]
- 7. Newron announces striking six-month interim results from its exploratory clinical trial evaluating this compound as add-on therapy for patients with treatment-resistant schizophrenia - BioSpace [biospace.com]
- 8. Positive Results from Phase II/III this compound Study in Schizophrenia Patients [synapse.patsnap.com]
- 9. Newron’s add-on schizophrenia therapy finds success in Phase II/III trial [clinicaltrialsarena.com]
- 10. This compound met study objectives of good tolerability, safety, and preliminary evidence of efficacy as an add-on therapy for the treatment of schizophrenia- unique MoA | Newron Pharmaceuticals [newron.com]
Technical Support Center: Managing Adverse Events in Evenamide Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of evenamide.
Troubleshooting Guides
This section offers guidance on identifying and managing potential adverse events during this compound clinical trials.
Issue: Patient reports central nervous system (CNS) adverse events (e.g., dizziness, headache, somnolence).
-
Initial Assessment:
-
Severity and Frequency: Document the severity (mild, moderate, severe) and frequency of the events using standardized scales (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Concomitant Medications: Review the patient's current medication list for potential drug-drug interactions that could contribute to CNS effects.
-
Vital Signs: Monitor vital signs, including blood pressure and heart rate, to rule out hemodynamic instability.
-
Neurological Examination: Perform a basic neurological examination to assess for any new or worsening deficits.
-
-
Management Protocol:
-
Dose Adjustment: If clinically indicated and protocol-permissible, consider a temporary dose reduction of this compound to assess for improvement in symptoms.
-
Symptomatic Treatment: For headaches, consider non-investigational product analgesics as allowed by the study protocol. For dizziness, advise the patient to avoid activities requiring mental alertness until the symptom resolves.
-
Observation: Continue to monitor the patient closely. If symptoms persist or worsen, a more thorough investigation, including potential unblinding for the specific patient if necessary and dictated by the protocol, may be warranted to determine the next steps.
-
Issue: Patient experiences gastrointestinal (GI) adverse events (e.g., vomiting, nausea).
-
Initial Assessment:
-
Timing and Relation to Dosing: Determine if the onset of GI symptoms is temporally related to this compound administration.
-
Dietary and Lifestyle Factors: Inquire about recent dietary intake and other lifestyle factors that could contribute to GI upset.
-
Hydration Status: Assess for signs of dehydration if vomiting is persistent.
-
-
Management Protocol:
-
Administration with Food: If not contraindicated by the protocol, advise the patient to take this compound with food to potentially mitigate GI side effects.
-
Anti-emetic Medication: If necessary and permitted by the protocol, consider prescribing a non-investigational anti-emetic medication.
-
Fluid and Electrolyte Management: In cases of significant vomiting, ensure adequate hydration and monitor electrolytes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical trials?
Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) for this compound are generally mild to moderate in severity. In a Phase II/III study, the most common adverse events reported in patients treated with this compound were headache, vomiting, and nasopharyngitis, with similar occurrences in the placebo group[1][2]. Long-term safety data also indicate that this compound is well-tolerated, with no adverse events having an incidence exceeding 4% in one study[3].
Q2: What is the mechanism of action of this compound and how might it relate to potential adverse events?
This compound has a unique mechanism of action as a glutamate modulator and a voltage-gated sodium channel (VGSC) blocker[4][5]. It normalizes the excessive release of glutamate without affecting basal levels[4][6]. This targeted action on aberrant neuronal excitability is thought to contribute to its efficacy in schizophrenia. The mechanism, which avoids direct interaction with neurotransmitter systems like dopamine and serotonin that are targeted by many antipsychotics, may explain its generally favorable side-effect profile, particularly the low incidence of extrapyramidal and metabolic side effects[5][6].
Q3: Have any serious adverse events (SAEs) been reported in this compound clinical trials?
Serious adverse events have been reported in this compound clinical trials, although they are infrequent. In a one-year open-label study, two patients (1.4%) experienced an SAE: one with dilutional hyponatremia followed by an acute symptomatic seizure (which occurred 26 days after the last dose), and one sudden death[3]. In another study, two patients in the this compound group discontinued due to adverse events (influenza-like symptoms and somnolence)[6]. It is important to note that in a Phase II/III study, the overall incidence of adverse events was comparable between the this compound and placebo groups (25% vs. 25.8%)[1][2].
Q4: What is the protocol for managing a suspected serious adverse event (SAE)?
Any suspected SAE must be immediately reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) according to the timelines specified in the clinical trial protocol and regulatory requirements. The investigator must provide a detailed report of the event, including an assessment of causality. The patient should receive appropriate medical care, and the event should be followed until resolution or stabilization.
Data on Adverse Events
Table 1: Treatment-Emergent Adverse Events (TEAEs) from a Phase II/III Study (Study 008A) [1][2]
| Adverse Event | This compound Group (n=145) | Placebo Group (n=146) |
| Any TEAE | 25.0% | 25.8% |
| Headache | 3 patients | Similar to placebo |
| Vomiting | 3 patients | Similar to placebo |
| Nasopharyngitis | 3 patients | Similar to placebo |
Table 2: Most Common TEAEs from a 1-Year Open-Label Study (Study 015) [3]
| Adverse Event | Incidence (n=142) |
| Blood cholesterol increase | 2.1% (3 patients) |
| Creatine phosphokinase (CPK) increase | 2.1% (3 patients) |
| Insomnia | 2.1% (3 patients) |
| Anemia | 2.1% (3 patients) |
| Schizophrenia (worsening) | 2.1% (3 patients) |
| Upper respiratory tract infection | 2.1% (3 patients) |
Experimental Protocols
Protocol: Assessment of Treatment-Emergent Adverse Events (TEAEs)
-
Objective: To systematically collect, assess, and manage all adverse events that occur during the clinical trial.
-
Procedure:
-
At each study visit, inquire about the occurrence of any adverse events since the last visit using a non-leading, open-ended question (e.g., "Have you had any health problems since your last visit?").
-
For any reported adverse event, document the following:
-
Description of the event
-
Date and time of onset
-
Severity (mild, moderate, severe)
-
Frequency and duration
-
Action taken (e.g., dose modification, concomitant medication)
-
Outcome (e.g., resolved, ongoing)
-
Investigator's assessment of causality (related, possibly related, not related to the investigational product).
-
-
Record all information accurately in the electronic Case Report Form (eCRF).
-
Assess vital signs and perform physical examinations as scheduled in the protocol.
-
Collect laboratory samples for safety assessments at the specified time points.
-
-
Reporting:
-
Report all Serious Adverse Events (SAEs) to the sponsor and IRB/EC within the protocol-specified timeframe.
-
Adverse events of special interest, as defined in the protocol, should also be reported according to the specified procedures.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing adverse events.
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 5. Portico [access.portico.org]
- 6. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Evenamide Stability in Solution
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with evenamide. It addresses common questions and potential issues related to the stability of this compound in various solvent solutions, offering troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For in vitro experiments, it is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility and stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to six months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe this, gentle warming and/or sonication can help redissolve the compound. Ensure that you are using a suitable co-solvent system if preparing aqueous dilutions from a DMSO stock. For in vivo studies, formulations using co-solvents such as PEG300, Tween-80, or cyclodextrins can improve solubility.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of pharmaceutical compounds can be significantly influenced by pH. Acidic or basic conditions can catalyze degradation reactions such as hydrolysis.[1][2] While specific data for this compound is not publicly available, it is crucial to perform pH stability studies to determine the optimal pH range for your experimental buffers and formulations. A general approach involves incubating this compound solutions at various pH values and analyzing for degradation over time.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with similar functional groups may be susceptible to hydrolysis of the amide bond or oxidation. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are necessary to identify potential degradation products and elucidate the degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at -80°C in small aliquots. Verify the stability of this compound in your specific experimental buffer and conditions (e.g., temperature, light exposure). |
| Precipitation during dilution | Poor solubility of this compound in the dilution solvent. | Use a co-solvent system. For aqueous dilutions from a DMSO stock, consider intermediate dilution steps. Ensure the final concentration of DMSO is compatible with your experimental system. |
| Loss of potency over time | Chemical instability of the compound in the chosen solvent or formulation. | Conduct a stability study to determine the shelf-life of your this compound solution under your specific storage and experimental conditions. Consider using a different solvent system or adding stabilizing excipients. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to intentionally generate degradation products. Use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to identify and characterize these new peaks. |
Stability Data (Illustrative Examples)
The following tables present illustrative data on the stability of a hypothetical compound with properties similar to this compound. This data is for educational purposes to demonstrate how stability data is typically presented and should not be considered as actual results for this compound.
Table 1: Summary of Forced Degradation Studies of "Compound X"
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | DP-1, DP-2 |
| 0.1 M NaOH (60°C, 24h) | 22.5% | DP-3, DP-4 |
| 10% H₂O₂ (RT, 24h) | 8.7% | DP-5 |
| Photolytic (UV light, 24h) | 5.1% | DP-6 |
| Thermal (80°C, 48h) | 11.3% | DP-1, DP-7 |
DP = Degradation Product; RT = Room Temperature
Table 2: pH-Rate Profile for the Degradation of "Compound X" at 37°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.045 | 15.4 |
| 5.0 | 0.012 | 57.8 |
| 7.4 | 0.028 | 24.8 |
| 9.0 | 0.089 | 7.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and a subsequent dilution for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, use a sonicator for short bursts to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
For preparing a working solution, thaw a stock solution aliquot and dilute it to the desired final concentration in your cell culture medium or experimental buffer. It is recommended to perform serial dilutions to minimize precipitation.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)
-
Neutralizing solutions (e.g., 0.1 M NaOH for acid-stressed samples, 0.1 M HCl for base-stressed samples)
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of H₂O₂ (e.g., 3%). Store the mixture at room temperature, protected from light, for a defined period. Withdraw samples at specified time points and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the this compound solution to a light source in a photostability chamber for a defined duration. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 80°C) for a defined period. A control sample should be stored at the recommended storage temperature. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks. Use a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the degradation products to aid in their identification.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathways of this compound.
References
Technical Support Center: Evenamide and Extrapyramidal Symptoms (EPS)
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for evenamide to induce extrapyramidal symptoms (EPS). The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available new chemical entity. Its primary mechanism of action involves the modulation of glutamate release through the specific targeting of voltage-gated sodium channels.[1] It normalizes aberrant glutamate release associated with neuronal hyperexcitability without affecting basal glutamate levels.[2][3] Unlike conventional first and second-generation antipsychotics, preclinical and clinical studies have shown that this compound does not interact with dopamine (D2), serotonin, or over 130 other CNS neurotransmitters, enzymes, or transporters.[4][5][6] This unique mechanism avoids the direct dopamine receptor blockade that is the primary cause of extrapyramidal side effects associated with other antipsychotics.[5]
Q2: What are extrapyramidal symptoms (EPS)?
A2: Extrapyramidal symptoms are a group of involuntary movement disorders that can arise as side effects of medications, particularly antipsychotics that block dopamine receptors.[7] These symptoms include:
-
Akathisia: A state of agitation and restlessness, with an inability to sit still.[7]
-
Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements.[7]
-
Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremors, rigidity, and slow movement (bradykinesia).[7]
-
Tardive Dyskinesia: Involuntary and repetitive facial movements, such as grimacing, chewing, or tongue protrusion.[7]
Q3: Based on its mechanism, what is the theoretical risk of this compound inducing EPS?
A3: The theoretical risk of this compound inducing EPS is considered very low. EPS are primarily linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[5] Since this compound's mechanism of action is centered on glutamate modulation via voltage-gated sodium channels and it does not have an affinity for dopamine receptors, it bypasses the pathway responsible for typical antipsychotic-induced EPS.[4] Its mode of action is to downregulate the hyperdopaminergic state by targeting hippocampal hyperexcitability, rather than by direct receptor blockade.[5][8]
Q4: What have clinical trials demonstrated regarding the incidence of EPS with this compound?
A4: Across multiple clinical trials, this compound has been consistently shown to be well-tolerated, with no evidence of inducing or worsening extrapyramidal symptoms compared to placebo.[1] A Phase IIa study reported no worsening of EPS.[1] Similarly, the international, double-blind Study 008A found no significant increases in EPS.[9] Long-term, open-label extension studies (up to one year) have also confirmed that no increase in the incidence of EPS was observed, as measured by formal rating scales like the Extrapyramidal Symptoms Rating Scale—Abbreviated version (ESRS-A).[10]
Troubleshooting Guide
Issue: A participant in an this compound clinical trial is exhibiting symptoms that resemble EPS (e.g., restlessness, muscle stiffness, tremors).
Troubleshooting Steps:
-
Verify Concomitant Medications: Is the participant taking other medications (including their primary antipsychotic) that are known to cause EPS? this compound is studied as an add-on therapy, so the background antipsychotic (e.g., risperidone, aripiprazole) is a more likely cause.[1]
-
Perform a Formal Assessment: Conduct a thorough neurological examination and use a standardized rating scale, such as the Extrapyramidal Symptoms Rating Scale—Abbreviated (ESRS-A), to objectively quantify the symptoms.[11]
-
Review Baseline Assessment: Compare the current assessment with the participant's baseline neurological and EPS assessments to determine if the symptoms are new or a worsening of a pre-existing condition.
-
Consider Differential Diagnoses: Rule out other potential causes for the symptoms, such as anxiety (for akathisia-like restlessness) or other neurological conditions.
-
Consult Medical Monitor: Report the event to the study's medical monitor immediately to ensure participant safety and proper documentation in accordance with the trial protocol. Given the established safety profile of this compound, a causal link is unlikely, but all adverse events must be investigated thoroughly.[9][10]
Data Presentation
Table 1: Incidence of EPS in Key this compound Clinical Trials
| Study Name/Phase | Dosage | Comparator | Key Finding Regarding EPS | Citation |
| Phase IIa | 15-25 mg bid | Placebo | "There was no evidence of any worsening of extrapyramidal symptoms...with this compound treatment, compared to placebo." | [1] |
| Study 008A | 30 mg bid | Placebo | "The addition of this compound...was well tolerated by patients, showing no significant increases in extrapyramidal symptoms..." | [9] |
| Study 014/015 (1-Year) | 7.5-30 mg bid | Open-Label | "Importantly, no increase was noted in the incidence of EPS, as assessed by the ESRS-A..." | [10] |
| Phase II (2017 Report) | 15-25 mg bid | Placebo | "There are no reports of EPS, sedation, weight gain, cardiac changes, or sexual dysfunction." | [4] |
Experimental Protocols
Protocol 1: Phase IIa, Double-Blind, Placebo-Controlled Add-On Study
-
Objective: To investigate the tolerability, safety, and preliminary efficacy of this compound as an add-on treatment for schizophrenia.
-
Design: A four-week, randomized, double-blind, placebo-controlled study.[1]
-
Population: 89 patients with schizophrenia experiencing breakthrough psychotic symptoms while on stable and adequate doses of risperidone or aripiprazole.[1]
-
Intervention: Patients were randomized to receive either this compound (15–25 mg bid) or a matching placebo in addition to their ongoing atypical antipsychotic.[4]
-
Safety Assessments: Evaluations of vital signs, ECGs, laboratory tests, and extrapyramidal symptoms (EPS) were performed weekly.[4]
-
Primary Outcome: Safety and tolerability, with a specific focus on the absence of dose-limiting toxicities and side effects like EPS.[1]
Protocol 2: Assessment of Extrapyramidal Symptoms in Clinical Trials
-
Objective: To systematically monitor and quantify any potential EPS during treatment with this compound.
-
Methodology: The Extrapyramidal Symptoms Rating Scale—Abbreviated version (ESRS-A) is utilized at baseline and at periodic intervals throughout the trial (e.g., weekly, monthly, and at study completion).[11]
-
Administration: The scale is administered by a trained and calibrated rater who is blinded to the treatment assignment (in double-blind studies).[11]
-
Domains Assessed: The ESRS-A includes subscales for objectively assessing Parkinsonism, Dystonia, Akathisia, and Tardive Dyskinesia.
-
Data Analysis: Changes from baseline in ESRS-A scores are compared between the this compound and placebo groups to determine if there is any statistically significant difference in the emergence or worsening of EPS.
Visualizations
Caption: this compound's mechanism targeting glutamate release without D2 receptor interaction.
Caption: Workflow for a randomized controlled trial assessing this compound safety and EPS.
Caption: Troubleshooting logic for observed EPS-like symptoms in an this compound trial.
References
- 1. This compound met study objectives of good tolerability, safety, and preliminary evidence of efficacy as an add-on therapy for the treatment of schizophrenia- unique MoA | Newron Pharmaceuticals [newron.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18. This compound, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. ‘Exceptional’ data for schizophrenia drug this compound boost Newron shares | BioWorld [bioworld.com]
- 7. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 8. newatlas.com [newatlas.com]
- 9. Newron Reports New Data on this compound Efficacy in Schizophrenia Study [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Evenamide Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evenamide in preclinical models of schizophrenia. The information is presented in a question-and-answer format to directly address common issues and ensure experimental consistency.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly NW-3509) is a novel investigational drug for schizophrenia. Its primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release. It normalizes excessive synaptic glutamate without affecting basal glutamate levels, thereby reducing cortical and hippocampal hyperexcitability.[1][2] this compound's action is distinct from most antipsychotics as it does not directly interact with dopaminergic or serotonergic receptors.
Q2: Which preclinical models are commonly used to assess the efficacy of this compound?
A2: The efficacy of this compound has been evaluated in several well-established preclinical models of schizophrenia, including:
-
Ketamine-induced prepulse inhibition (PPI) deficit: This model assesses sensorimotor gating deficits, a translational marker of information-processing abnormalities seen in schizophrenia.[1]
-
Phencyclidine (PCP)-induced social deficits: This model evaluates negative symptoms like social withdrawal.[1][2]
-
Methylazoxymethanol acetate (MAM) neurodevelopmental model: This model recapitulates many of the anatomical, behavioral, and neurochemical features of schizophrenia, allowing for the study of positive, negative, and cognitive-like symptoms.
Q3: What are the expected outcomes of this compound treatment in these models?
A3: In preclinical studies, this compound has been shown to:
-
Significantly restore ketamine-induced deficits in prepulse inhibition.[1]
-
Attenuate PCP-induced deficits in social interaction.[2]
-
In the MAM model, normalize the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA), reduce pyramidal neuron hyperactivity in the ventral hippocampus (vHipp), reverse recognition memory impairment, and normalize social sniffing time in male rats.[3]
II. Troubleshooting Guides
A. Inconsistent Results in the Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model
Q: We are observing high variability in the reversal of ketamine-induced PPI deficits with this compound. What are the potential causes and solutions?
A: High variability in this model can stem from several factors related to the experimental protocol and animal characteristics. Below are common issues and troubleshooting recommendations.
| Potential Cause | Troubleshooting Recommendations |
| Animal Strain and Age: | Different rat strains can exhibit varying sensitivity to ketamine and antipsychotic drugs. Ensure you are using a consistent strain and age range for all experimental groups. Sprague-Dawley rats are commonly used. |
| Ketamine Dosing and Administration: | The dose of ketamine is critical. A dose of 6 mg/kg (s.c.) has been reported to induce significant PPI deficits.[4] Inconsistent injection technique (e.g., subcutaneous vs. intraperitoneal) can alter pharmacokinetics. Standardize the injection route and volume. |
| Acoustic Startle Environment: | The startle response is sensitive to environmental factors. Ensure the startle chambers are properly calibrated, and background noise levels are consistent across all chambers. Acclimatize animals to the testing room and chambers to reduce stress-induced variability. |
| Prepulse and Pulse Parameters: | The intensity and duration of the prepulse and startle pulse, as well as the inter-stimulus interval (ISI), significantly impact PPI. Optimize these parameters for your specific equipment and animal strain to achieve a robust but not maximal PPI in control animals, allowing for the detection of deficits. |
| This compound Dosing and Timing: | The timing of this compound administration relative to the ketamine challenge is crucial. Doses of 5 mg/kg (p.o.) of this compound have been shown to be effective.[4] Ensure consistent timing of drug administration across all experiments. |
B. Variability in the Phencyclidine (PCP)-Induced Social Deficit Model
Q: Our results for this compound's effect on reversing PCP-induced social deficits are not consistent. What could be the underlying reasons?
A: The social interaction test is susceptible to various influences that can lead to inconsistent data. Consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| PCP Dosing Regimen: | Both acute and sub-chronic PCP administration protocols are used, and they can produce different behavioral phenotypes. For inducing social withdrawal, a sub-chronic regimen (e.g., 2 mg/kg, i.p., twice daily for 7 days, followed by a 7-day washout) is often employed.[5] Ensure your dosing regimen is consistent. |
| Social Interaction Arena: | The size, lighting, and novelty of the testing arena can influence social behavior. A dimly lit, familiar environment is generally recommended to reduce anxiety. Thoroughly clean the arena between trials to eliminate olfactory cues from previous animals. |
| Partner Animal Characteristics: | The behavior of the "partner" animal can significantly impact the interaction. Use unfamiliar, weight-matched partners of the same sex and strain. Some protocols use a juvenile partner to promote social investigation. |
| Scoring of Social Interaction: | Manual scoring of social behaviors can be subjective. Ensure that scorers are well-trained and blinded to the treatment groups. Clearly define the behavioral parameters to be scored (e.g., sniffing, following, grooming). Automated video tracking systems can improve objectivity. |
| This compound Dosing: | Doses of 1, 2.5, 5, 10, and 20 mg/kg (p.o.) of this compound have been shown to significantly attenuate PCP-induced social interaction deficits.[2] Ensure accurate and consistent dosing. |
C. Inconsistent Findings in the MAM Neurodevelopmental Model
Q: We are struggling to replicate the reported effects of this compound in our MAM model. Where should we look for potential sources of inconsistency?
A: The MAM model's complexity means that several factors during its induction and subsequent behavioral testing can introduce variability.
| Potential Cause | Troubleshooting Recommendations |
| Timing and Dose of MAM Administration: | The gestational day (GD) of MAM administration is critical. For a schizophrenia-like phenotype in rats, GD17 is optimal.[6] Administration on other days can result in a different phenotype. The dose (e.g., 22 mg/kg, i.p.) should be precise. |
| Maternal and Pup Care: | Stress to the pregnant dam can impact offspring development. Ensure proper animal husbandry. Cross-fostering pups to untreated dams can help mitigate potential maternal care deficits in MAM-treated dams. |
| Verification of the MAM Phenotype: | Not all MAM-exposed offspring will exhibit the desired phenotype. It is advisable to include a verification step, such as testing for amphetamine-induced hyperlocomotion, before proceeding with further experiments.[6] |
| Age at Testing: | Many of the behavioral deficits in the MAM model emerge after puberty. Ensure that animals are of the appropriate age for the specific behavioral test being conducted. |
| Sex Differences: | There can be sex-specific differences in the behavioral deficits observed in the MAM model and in the response to treatment.[3] Analyze data for males and females separately. |
| Electrophysiological Recordings: | In vivo electrophysiological recordings require precise stereotaxic targeting of brain regions like the VTA and vHipp. Ensure accurate coordinates and recording techniques. Anesthesia levels can also influence neuronal firing rates. |
III. Experimental Protocols
A. Ketamine-Induced Prepulse Inhibition (PPI) Deficit Protocol (Rat)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments).
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment. Place each rat in a startle chamber for a 5-minute acclimation period with a 65 dB background white noise.
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle.
-
After the appropriate pre-treatment time for this compound, administer ketamine (6 mg/kg, s.c.) or saline.
-
Place the rat back in the startle chamber for the PPI test.
-
-
PPI Testing Session:
-
The session consists of startle-only trials and prepulse-pulse trials presented in a pseudorandom order.
-
Startle Stimulus: 120 dB white noise for 40 ms.
-
Prepulse Stimuli: 3, 5, or 10 dB above background noise for 20 ms.
-
Inter-stimulus Interval (ISI): 100 ms from prepulse onset to pulse onset.
-
Inter-trial Interval: Average of 15 s (range 10-20 s).
-
-
Data Analysis: Calculate %PPI as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-only trial)] x 100.
B. Phencyclidine (PCP)-Induced Social Deficit Protocol (Rat)
-
Animals: Male Sprague-Dawley rats (200-250g).
-
PCP Administration (Sub-chronic): Administer PCP (2 mg/kg, i.p.) or saline twice daily for 7 days. Allow for a 7-day washout period before behavioral testing.
-
Apparatus: A dimly lit, open-field arena (e.g., 100 x 100 cm).
-
Drug Administration: Administer this compound (e.g., 1-20 mg/kg, p.o.) or vehicle at the appropriate pre-treatment time.
-
Social Interaction Test:
-
Place two unfamiliar, weight-matched rats (one from the PCP-treated group and one from the saline-treated group, both having received either this compound or vehicle) in the center of the arena.
-
Record behavior for 15 minutes using an overhead video camera.
-
-
Data Analysis: A trained observer, blind to the treatment conditions, scores the duration of active social behaviors (e.g., sniffing, following, grooming).
C. Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model Protocol (Rat)
-
Breeding: Time-mate female Sprague-Dawley rats. Gestational day 0 (GD0) is the day sperm is detected in a vaginal smear.
-
MAM Injection: On GD17, inject pregnant dams with MAM (22 mg/kg, i.p.) or saline. Handle MAM with appropriate safety precautions as it is a potent toxin.
-
Pups: Allow dams to give birth naturally. Pups are weaned at postnatal day 21 (PND21).
-
Behavioral Testing: Conduct behavioral tests in adulthood (after PND56).
-
Amphetamine-Induced Hyperlocomotion: To verify the model, administer a low dose of amphetamine (e.g., 0.5 mg/kg, i.p.) and measure locomotor activity in an open field. MAM-treated rats are expected to show a hyper-locomotor response.[6]
-
Social Interaction and Novel Object Recognition: These tests can be performed to assess negative and cognitive-like symptoms, respectively.
-
-
Electrophysiology (optional): Perform in vivo single-unit recordings from the VTA and vHipp in anesthetized adult MAM and control rats to assess neuronal firing activity.
IV. Quantitative Data Summary
The following tables summarize the reported effects of this compound in preclinical models. Note that direct comparative studies with identical parameters are limited in the publicly available literature, and these tables are compiled from different sources.
Table 1: Effect of this compound on Ketamine-Induced PPI Deficit in Rats
| Treatment Group | Dose | % PPI (Mean ± SEM) |
| Vehicle + Saline | - | Baseline PPI |
| Vehicle + Ketamine | 6 mg/kg, s.c. | Significantly reduced PPI |
| This compound + Ketamine | 5 mg/kg, p.o. | Significant restoration of PPI |
| Clozapine + Ketamine | 7.5 mg/kg, i.p. | Significant restoration of PPI |
Note: Specific numerical values for %PPI were not available in the reviewed search results. The table reflects the qualitative outcomes reported.[4]
Table 2: Effect of this compound on PCP-Induced Social Interaction Deficits in Rats
| Treatment Group | Dose | Duration of Social Interaction (s) |
| Vehicle | - | Baseline interaction time |
| PCP | 2 mg/kg, i.p. (sub-chronic) | Significantly reduced interaction time |
| This compound (various doses) + PCP | 1-20 mg/kg, p.o. | Significant attenuation of deficit |
| Aripiprazole + PCP | 0.003 mg/kg | Similar attenuation of deficit |
Note: Specific numerical values for interaction time were not available in the reviewed search results. The table reflects the qualitative outcomes reported.[2]
Table 3: Effects of this compound in the MAM Neurodevelopmental Model in Rats
| Parameter | Model Effect | This compound (3 mg/kg, i.p.) Effect |
| VTA Dopamine Neuron Activity | Increased number of spontaneously active neurons | Normalized to control levels |
| vHipp Pyramidal Neuron Firing | Hyperactivity | Reduced hyperactivity |
| Recognition Memory | Impaired | Reversed impairment |
| Social Sniffing Time (males) | Reduced | Normalized to control levels |
Source: Adapted from Uliana et al., Neuropsychopharmacology (2025)[3]
V. Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
// Nodes outside subgraphs node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Schizophrenia_Pathology [label="Schizophrenia Pathology\n(e.g., NMDA-R Hypofunction)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Potential [label="Action Potential"]; Glutamate_Release [label="Glutamate Release"]; Excitotoxicity [label="Reduced Excitotoxicity &\nHyperexcitability"]; Normalization [label="Normalization of\nNeuronal Firing"];
// Edges Schizophrenia_Pathology -> VGSC [label="Aberrant Activity", color="#5F6368"]; Action_Potential -> VGSC [label="Opens", color="#5F6368"]; VGSC -> Glutamate_Vesicle [label="Triggers Fusion", color="#5F6368"]; Glutamate_Vesicle -> Glutamate_Release [label="Leads to", color="#5F6368"]; Glutamate_Release -> NMDA_R [label="Activates", color="#5F6368"]; Glutamate_Release -> AMPA_R [label="Activates", color="#5F6368"]; NMDA_R -> Downstream [color="#5F6368"]; AMPA_R -> Downstream [color="#5F6368"];
This compound -> VGSC [label="Blocks", color="#34A853", style=bold, fontcolor="#34A853"]; VGSC -> Excitotoxicity [style=invis]; this compound -> Excitotoxicity [style=invis]; Excitotoxicity -> Normalization [label="Results in", color="#5F6368"];
// Invisible edges for layout Action_Potential -> Schizophrenia_Pathology [style=invis]; Schizophrenia_Pathology -> this compound [style=invis]; } .dot Caption: Proposed mechanism of this compound in modulating glutamate release.
Experimental Workflow for Preclinical Models
// Edges between subgraphs Induction -> Animal_Grouping; Drug_Admin -> Behavioral_Test; Drug_Admin -> Physiological_Test; Behavioral_Test -> Data_Collection; Physiological_Test -> Data_Collection; } .dot Caption: General experimental workflow for testing this compound.
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reverses schizophrenia-related dysfunction in a neurodevelopmental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF this compound (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-administration of Evenamide with Atypical Antipsychotics
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving the co-administration of evenamide with atypical antipsychotics.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and how does it complement atypical antipsychotics?
A: this compound's unique mechanism involves the modulation of glutamate release through the specific blockade of voltage-gated sodium channels (VGSCs).[1][2] It normalizes excessive glutamate release that is thought to be associated with psychosis, without affecting basal glutamate levels.[3][4][5] This action is distinct from atypical antipsychotics, which primarily target dopaminergic and serotonergic pathways.[6] By addressing glutamatergic dysfunction, which is not a primary target for most current antipsychotics, this compound offers a complementary, synergistic approach to treating schizophrenia, especially in patients who have an inadequate response to standard therapies.[3][6][7]
Q2: Is there evidence of pharmacokinetic interactions between this compound and commonly prescribed atypical antipsychotics?
A: Clinical studies have been designed to evaluate the safety, tolerability, and efficacy of this compound when co-administered with atypical antipsychotics like risperidone, aripiprazole, olanzapine, quetiapine, paliperidone, and clozapine.[8][9] While detailed pharmacokinetic interaction data is not extensively published in the provided results, the clinical trial designs include assessments of pharmacokinetic parameters.[8] this compound is noted for not affecting over 130 neurotransmitters, enzymes, or transporters targeted by most antipsychotics, suggesting a low potential for direct pharmacodynamic interactions.[1][10] For reference, the pharmacokinetic profiles of commonly co-administered antipsychotics are well-documented.
-
Risperidone: Rapidly absorbed, with peak plasma levels in about 1 hour. It is extensively metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone. The half-life of the combined "active fraction" is approximately 20-24 hours in most patients.[11][12][13]
-
Olanzapine: Well absorbed, reaching peak concentrations in about 6 hours. It undergoes extensive first-pass metabolism, primarily by CYP1A2. Its mean half-life is around 30-33 hours.[14][15][16]
Researchers should consider the individual pharmacokinetic profiles of the co-administered antipsychotics when designing studies.
Q3: What is the general safety and tolerability profile of this compound when used as an add-on therapy?
A: this compound is generally well-tolerated when added to a stable regimen of an atypical antipsychotic.[1][3] Clinical trials have shown that it is not associated with the common side effects of many antipsychotics, such as extrapyramidal symptoms (EPS), sexual dysfunction, endocrine disturbances, weight gain, or significant cardiac events.[1][9] The incidence of treatment-emergent adverse events (TEAEs) in patients receiving this compound has been comparable to that of placebo groups.[4][10]
Q4: What efficacy outcomes have been observed in clinical trials of co-administering this compound?
A: As an add-on therapy, this compound has demonstrated statistically significant improvements in the symptoms of schizophrenia.[1][2] Key efficacy measures in clinical trials include the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S) and Change (CGI-C).[3][4] Studies have shown a greater improvement from baseline in PANSS total scores for patients treated with this compound compared to placebo.[1][4] Furthermore, a significantly higher proportion of patients receiving this compound achieve a clinically meaningful response (e.g., ≥20% improvement in PANSS score).[3][4] These benefits have been observed in patients with chronic schizophrenia and those with treatment-resistant schizophrenia (TRS).[3][17]
Troubleshooting Guide for Experimental Studies
Q: We are observing unexpected variability in patient response in our add-on trial. What are the potential contributing factors?
A:
-
Baseline Antipsychotic Stability: Ensure all subjects have been on a stable and adequate dose of their primary atypical antipsychotic for a sufficient duration (e.g., at least 4 weeks) prior to randomization.[8] Plasma levels of the primary antipsychotic can confirm therapeutic dosing.[4]
-
Metabolic Differences: Consider the metabolic profile of the primary antipsychotic. For instance, risperidone metabolism is subject to genetic polymorphism of the CYP2D6 enzyme, leading to "poor" and "extensive" metabolizers, which can affect plasma concentrations.[11][12] Olanzapine clearance is higher in smokers and men.[15] These factors can create variability independent of this compound's effect.
-
Diagnosis Confirmation: Confirm that the patient population meets the specific diagnostic criteria for the study (e.g., DSM-5 diagnosis of schizophrenia, specific PANSS and CGI-S score ranges at baseline).[4][8] In studies on treatment-resistant schizophrenia (TRS), ensure that resistance to prior treatments is well-documented.[3]
Q: A subject in our study is reporting an adverse event. How can we determine if it is related to this compound or the primary antipsychotic?
A:
-
Review Known Side Effect Profiles: Compare the reported adverse event to the known safety profiles of both this compound and the co-administered antipsychotic. This compound is generally not associated with EPS, metabolic changes, or endocrine side effects.[1][9] If the event falls into one of these categories, it is more likely related to the primary antipsychotic.
-
Analyze Common this compound-Related Events: The most frequently reported adverse events in some this compound trials (though often with incidence similar to placebo) included somnolence, insomnia, dry mouth, and headache.[9]
-
Assess for Worsening of Pre-existing Conditions: Evaluate if the event could be an exacerbation of an underlying condition or a worsening of psychosis, which was an inclusion criterion in some early trials.[1]
-
Logical Troubleshooting: Use a systematic approach to rule out other causes before attributing the event to the investigational drug.
Quantitative Data Summary
Table 1: Efficacy of Add-on this compound in Treatment-Resistant Schizophrenia (1-Year Study) [17]
| Efficacy Measure | Baseline (Mean) | Change at 6 Weeks | Change at 6 Months | Change at 1 Year | p-value (vs. Baseline) |
| PANSS Total Score | 94.7 | -11.9% | -15.9% | -18.3% | < 0.001 |
| PANSS Responders (≥20% improvement) | N/A | 16.5% | 39.2% | 47.4% | N/A |
| CGI-S Responders | N/A | N/A | 16.5% | 28.9% | N/A |
| CGI-C Responders | N/A | N/A | 36.1% | 41.2% | N/A |
Data from a cohort of 100 patients in the Study 014/015 extension.[17]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in a Phase IIa Study [9]
| Adverse Event | This compound (15-25 mg bid) (n=50) | Placebo (n=39) |
| Somnolence | 16.0% (8 patients) | 12.8% (5 patients) |
| Insomnia | 10.0% (5 patients) | 2.6% (1 patient) |
| Overdose | 6.0% (3 patients) | 2.6% (1 patient) |
| Dry Mouth | 6.0% (3 patients) | 5.1% (2 patients) |
| Headache | 6.0% (3 patients) | 0% |
| Skin/Subcutaneous Disorders | 10.0% (5 patients) | 0% |
Data from a 4-week, placebo-controlled study in patients on stable doses of risperidone or aripiprazole.[9]
Experimental Protocols
Protocol: Phase II/III Randomized, Double-Blind, Placebo-Controlled Add-on Trial
This protocol is a synthesized representation based on methodologies described in clinical trials such as Study 008A and Study 014.[3][4]
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on treatment in patients with schizophrenia who are experiencing an inadequate response to a stable dose of a second-generation (atypical) antipsychotic (SGA).
-
Study Design: A 4- to 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria:
-
Diagnosis of schizophrenia per DSM-5 criteria.[8]
-
Age 18-65 years.
-
On a stable, therapeutic dose of a single SGA (e.g., risperidone, olanzapine, aripiprazole) for at least 4 weeks prior to screening.[8]
-
Demonstrate persistent psychotic symptoms, defined by a PANSS total score between 70-85 and a CGI-S score of 4 (moderately ill) to 6 (severely ill).[4]
-
Confirmation of therapeutic plasma levels of the primary SGA.[4]
-
-
Exclusion Criteria:
-
Diagnosis of treatment-resistant schizophrenia (for non-TRS studies).
-
History of substance use disorder within the last 6 months.
-
Significant unstable medical conditions.
-
-
-
Treatment Protocol:
-
Eligible patients are randomized in a 1:1 ratio to receive either:
-
This compound (e.g., 30 mg, twice daily)
-
Matching Placebo (twice daily)
-
-
Patients continue their stable dose of the primary SGA throughout the study.
-
-
Assessments:
-
Efficacy:
-
Safety & Tolerability:
-
-
Statistical Analysis:
-
The primary efficacy analysis is performed using a Mixed Model for Repeated Measures (MMRM) on the change from baseline in the PANSS total score.[4]
-
The proportion of patients achieving a clinically significant response (e.g., ≥20% PANSS improvement or "much improved" on CGI-C) is compared between groups using a logistic regression model.[4]
-
Safety data are summarized using descriptive statistics.
-
Visualizations
Caption: Mechanism of Action for this compound as an Add-on Therapy.
Caption: Workflow for a Typical Add-on Clinical Trial.
References
- 1. cphi-online.com [cphi-online.com]
- 2. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 3. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 4. Efficacy and Safety of this compound, a glutamate modulator: Results from a Phase 2/3, international, randomized, double-blind, placebo-controlled add-on trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18. This compound, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Phase II/III Trial Result | SIRS 2024 [delveinsight.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound met study objectives of good tolerability, safety, and preliminary evidence of efficacy as an add-on therapy for the treatment of schizophrenia- unique MoA | Newron Pharmaceuticals [newron.com]
- 10. Newron announces results of explanatory studies with this compound in healthy volunteers and patients with schizophrenia | Newron Pharmaceuticals [newron.com]
- 11. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 17. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Evenamide Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of evenamide in animal studies. This compound is a poorly soluble compound, and this guide focuses on practical formulation strategies and experimental protocols to enhance its absorption.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low in animal studies?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. For such compounds, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[1] In its pure crystalline form, this compound may not dissolve sufficiently in the GI fluids of animal models to be effectively absorbed, leading to low and variable systemic exposure.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on increasing the dissolution rate and apparent solubility of this compound in the GI tract. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[2][3]
-
Particle Size Reduction (Nanonization): Creating a nanosuspension of this compound increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.[4][5]
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can improve its wettability and dissolution.[6]
Q3: How do I choose the best formulation strategy for my animal study?
A3: The choice depends on several factors, including the animal species, the required dose, the desired pharmacokinetic profile, and the available resources. Lipid-based formulations are often a good starting point for early-stage animal studies due to their relative ease of preparation and ability to be administered as a liquid.[2][3] Nanosuspensions can be effective but may require specialized equipment for particle size reduction. Solid dispersions are also a viable option, particularly if a solid dosage form is preferred for later-stage development.
Q4: What are common signs of poor oral absorption in my animal study?
A4: High variability in plasma concentrations between individual animals, a lack of dose-proportionality in exposure (AUC), and unexpectedly low overall exposure are all indicators of poor oral absorption. You may also observe undissolved drug in the feces.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Volume/Technique | Ensure accurate and consistent oral gavage technique. Use appropriate gavage needle sizes and ensure proper placement.[7] |
| Precipitation of this compound in the GI Tract | The formulation may not be robust enough to prevent drug precipitation upon dilution with GI fluids. Consider adding a precipitation inhibitor (e.g., HPMC) to your formulation.[8] |
| Food Effects | The presence or absence of food in the animal's stomach can significantly impact the absorption of lipid-based formulations. Standardize the fasting/feeding schedule for all animals in the study.[2] |
| Formulation Instability | Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate re-suspension before each dose. |
Issue 2: Low Overall Bioavailability
| Potential Cause | Troubleshooting Step |
| Insufficient Solubilization | The concentration of this compound in the formulation may be too high, leading to incomplete dissolution. Try reducing the drug load or using a more efficient solubilizing system. |
| Poor Wettability of Drug Particles | For simple suspensions, the drug particles may not be adequately wetted by the GI fluids. Consider micronization or the addition of a surfactant to the vehicle. |
| First-Pass Metabolism | While this compound's primary absorption issue is solubility, significant first-pass metabolism could also contribute to low bioavailability. This would need to be investigated through intravenous dosing studies. |
Quantitative Data on Formulation Performance (Illustrative Example)
Disclaimer: The following data is illustrative for a representative BCS Class II compound and is intended to demonstrate the potential impact of different formulation strategies on oral bioavailability in rats. Specific data for this compound is not publicly available.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| Lipid-Based (SEDDS) | 10 | 750 ± 150 | 1.0 | 3000 ± 600 | 500 |
| Nanosuspension | 10 | 600 ± 120 | 1.5 | 2400 ± 480 | 400 |
| Solid Dispersion | 10 | 900 ± 200 | 0.5 | 3600 ± 720 | 600 |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage in Rats
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) of this compound for oral administration in rats to enhance its bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial based on a predetermined ratio (e.g., 30:40:30 w/w). b. Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. c. Add the calculated amount of this compound to the excipient mixture. d. Continue stirring until the this compound is completely dissolved. The resulting formulation should be a clear, homogenous solution.
-
Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. b. Visually observe the formation of a fine emulsion. The emulsion should appear clear to slightly opalescent.
-
Dosing: The final formulation can be administered to rats via oral gavage at the desired dose.
Protocol 2: Oral Gavage Procedure in Rats
Objective: To correctly administer the this compound formulation orally to a rat.
Materials:
-
Rat restraint device
-
Appropriately sized ball-tipped gavage needle
-
Syringe with the prepared this compound formulation
Methodology:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: a. Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. b. Gently insert the ball-tipped needle into the mouth, passing it over the tongue and into the esophagus. There should be no resistance. If the animal struggles or you feel resistance, withdraw the needle and try again.
-
Substance Administration: Once the needle is correctly positioned, slowly administer the formulation from the syringe.
-
Post-Dosing Observation: After administration, return the rat to its cage and observe for any signs of distress.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for high pharmacokinetic variability.
Caption: Formulation strategies to enhance this compound absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Pharmacokinetic aspects and in vitro-in vivo correlation potential for lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Navigating Somnolence and Insomnia in Evenamide Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for managing the potential side effects of somnolence and insomnia during preclinical and clinical research involving evenamide. The following information is intended to assist researchers in troubleshooting these adverse events to ensure subject safety and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of somnolence and insomnia with this compound in clinical trials?
A1: Somnolence and insomnia have been reported as treatment-emergent adverse events in clinical trials of this compound. The incidence rates from a key study are summarized below. It is important to note that these events were generally reported as mild to moderate in severity.
Q2: What is the proposed mechanism of action for this compound, and how might it relate to somnolence and insomnia?
A2: this compound is a voltage-gated sodium channel (VGSC) blocker that modulates glutamate release. By inhibiting aberrant sodium channel activity, it normalizes excessive glutamate release without affecting basal levels. This targeted action on glutamatergic hyperexcitability is distinct from most antipsychotics that primarily target dopamine and serotonin receptors. The precise mechanism by which this compound may induce somnolence or insomnia is not fully elucidated but may be related to downstream effects on neuronal excitability and sleep-wake cycle regulation.
Q3: Are there any known drug interactions with this compound that could exacerbate somnolence or insomnia?
A3: Specific drug-drug interaction studies focusing on sleep-modulating agents and this compound are not extensively published. However, as a general precaution, co-administration of this compound with other central nervous system (CNS) depressants (e.g., benzodiazepines, certain antihistamines) could potentially increase the risk of somnolence. Conversely, co-administration with CNS stimulants should be approached with caution due to the potential to induce or worsen insomnia. Researchers should maintain a detailed log of all concomitant medications.
Troubleshooting Guides
Managing Somnolence
Initial Assessment:
-
Confirm and Characterize: Ascertain the onset, duration, and severity of the somnolence. Utilize standardized scales such as the Epworth Sleepiness Scale (ESS) to quantify the level of daytime sleepiness.
-
Rule out Other Causes: Investigate other potential contributing factors, including concomitant medications, underlying medical conditions, and changes in sleep hygiene.
-
Dose-Response Relationship: Evaluate if the somnolence correlates with the dose of this compound.
Experimental Protocols for Mitigation:
-
Dose Adjustment: If the experimental protocol allows, consider a dose reduction of this compound to see if somnolence improves. A slower dose titration schedule may also be beneficial.
-
Dosing Time Adjustment: Shifting the administration time of this compound to the evening may help consolidate somnolence to the nighttime sleep period, thereby reducing daytime sleepiness.
-
Sleep Hygiene Counseling: Provide subjects with guidance on proper sleep hygiene, including maintaining a regular sleep schedule, creating a restful sleep environment, and avoiding caffeine and alcohol before bedtime.
-
Monitoring: Continue to monitor the subject's somnolence levels using standardized scales and subject diaries.
Managing Insomnia
Initial Assessment:
-
Confirm and Characterize: Determine the nature of the insomnia (e.g., difficulty falling asleep, frequent awakenings, early morning awakening). Use sleep diaries and validated questionnaires like the Insomnia Severity Index (ISI) for a detailed assessment.
-
Rule out Other Causes: As with somnolence, investigate other potential causes such as anxiety, pain, or other medications.
-
Dose-Response Relationship: Assess if the insomnia is related to the dose of this compound.
Experimental Protocols for Mitigation:
-
Dosing Time Adjustment: Administering this compound in the morning may help mitigate insomnia that occurs at night.
-
Dose Adjustment: If feasible within the study protocol, a dose reduction may alleviate insomnia.
-
Cognitive Behavioral Therapy for Insomnia (CBT-I): For persistent insomnia, non-pharmacological interventions like CBT-I can be effective. This may include techniques such as stimulus control, sleep restriction, and relaxation training.
-
Pharmacological Intervention (with caution): If insomnia is severe and impacts subject well-being or study participation, short-term use of a hypnotic agent may be considered after a thorough risk-benefit assessment and consultation with a medical monitor. The choice of agent should consider potential interactions with this compound.
Data Presentation
Table 1: Incidence of Somnolence and Insomnia in a Phase IIa Study of this compound
| Adverse Event | This compound (n=50) | Placebo (n=39) |
| Somnolence | 8 (16.0%) | 5 (12.8%) |
| Insomnia | 5 (10.0%) | 1 (2.6%) |
Visualizations
Caption: Workflow for managing somnolence and insomnia.
Caption: this compound's proposed mechanism and sleep effects.
Technical Support Center: Protocol Refinement for Long-Term Evenamide Efficacy Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of evenamide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during long-term this compound clinical trials in a question-and-answer format.
Q1: We are observing a high placebo response rate in our trial. What are the potential causes and how can we mitigate this?
A1: A high placebo response can obscure the true therapeutic effect of this compound. Several factors can contribute to this phenomenon in schizophrenia trials.
-
Expectation Bias: Participants' and raters' expectations of improvement can influence outcomes.
-
Increased Clinical Attention: The structured nature of clinical trials provides more intensive patient care and monitoring than routine practice, which can lead to improvement in both placebo and treatment arms.
-
Natural Course of Illness: Schizophrenia symptoms can fluctuate, and spontaneous improvements may be mistaken for a placebo effect.
Mitigation Strategies:
-
Rater Training: Implement rigorous and ongoing training for all raters to ensure standardized and objective application of assessment scales like the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S). This training should focus on differentiating genuine symptom improvement from non-specific changes.
-
Centralized Rating: Employ a centralized rating system where a consistent group of trained professionals conduct all assessments, reducing inter-rater variability.
-
Blinding Integrity: Ensure robust blinding procedures to minimize the risk of unblinding, which can influence both participant and investigator expectations.
-
Patient Education: Provide clear and neutral information to participants about the study, avoiding language that could inflate expectations of therapeutic benefit.
Q2: What are the best practices for patient recruitment and retention in long-term this compound studies?
A2: High dropout rates are a significant challenge in long-term schizophrenia trials. Effective recruitment and retention strategies are crucial for maintaining the statistical power and validity of the study.
Recruitment Strategies:
-
Clear Inclusion/Exclusion Criteria: Precisely define the patient population to ensure a homogenous sample. For this compound studies, this may include patients with treatment-resistant schizophrenia (TRS) who have failed previous antipsychotic treatments.
-
Multi-channel Recruitment: Utilize a combination of approaches, including referrals from psychiatric clinics, patient advocacy groups, and online platforms.
-
Informed Consent Process: Ensure a thorough and understandable informed consent process that clearly outlines the study's duration, procedures, and potential risks and benefits.
Retention Strategies:
-
Patient-Centric Approach: Minimize the burden on participants by scheduling visits flexibly and providing reminders.
-
Strong Therapeutic Alliance: Foster a positive and supportive relationship between the research team and participants.
-
Regular Follow-up: Maintain regular contact with participants between visits to monitor their well-being and address any concerns.
-
Caregiver Involvement: Engage caregivers and family members to provide support and encourage continued participation.
Q3: A participant in our study is experiencing a worsening of psychotic symptoms. What is the appropriate course of action?
A3: The safety and well-being of study participants are paramount. Any worsening of psychosis should be managed promptly and effectively.
Immediate Actions:
-
Clinical Assessment: A qualified psychiatrist should immediately assess the participant to determine the severity of the symptoms and the potential risk to the participant or others.
-
Unblinding (if necessary): If clinically indicated, the investigator may need to unblind the participant's treatment allocation to make informed clinical decisions.
-
Rescue Medication: The study protocol should have a clear plan for the use of rescue medication to manage acute psychotic episodes.
-
Hospitalization: If necessary, the participant should be hospitalized for stabilization and intensive treatment.
-
Adverse Event Reporting: The event must be documented and reported as a serious adverse event (SAE) according to the study protocol and regulatory requirements.
It is important to note that in a one-year open-label study of this compound (Study 014/015), no patients experienced a relapse or worsening of psychosis.[1][2] However, protocols must be in place to manage such events.
Data Presentation
The following tables summarize quantitative data from key this compound clinical trials.
Table 1: Efficacy of this compound in Treatment-Resistant Schizophrenia (Study 014/015 - Open-Label Extension) [1][2]
| Timepoint | Mean Change from Baseline in PANSS Total Score | Percentage of PANSS Responders (≥20% improvement) |
| 6 Weeks | -9.4 | 16.5% |
| 6 Months | -12.7 | 39.0% |
| 1 Year | -14.7 | 47.4% |
Table 2: Efficacy of this compound in Chronic Schizophrenia with Inadequate Response (Study 008A - 4-Week, Double-Blind, Placebo-Controlled) [3][4]
| Outcome Measure | This compound (30 mg BID) | Placebo | p-value |
| Mean Reduction in PANSS Total Score | 10.2 points | 7.6 points | 0.006 |
| LS Mean Difference in CGI-S | - | - | 0.037 |
Experimental Protocols
Detailed methodologies for key assessments are provided below.
Protocol for Positive and Negative Syndrome Scale (PANSS) Assessment
Objective: To provide a standardized method for assessing the severity of positive, negative, and general psychopathology symptoms in individuals with schizophrenia.
Materials:
-
PANSS rating form
-
Structured Clinical Interview for PANSS (SCI-PANSS) manual
-
Quiet and private interview room
Procedure:
-
Rater Training and Certification: All raters must undergo comprehensive training on the PANSS and be certified to ensure inter-rater reliability. Training should include didactic sessions, review of anchor points for each item, and rating of standardized patient interviews.[5][6]
-
Interview Preparation: Before the interview, the rater should review the patient's clinical history and any available informant reports.
-
Conducting the Interview:
-
The interview should be conducted using the semi-structured format of the SCI-PANSS.[5]
-
The rater should establish rapport with the patient to facilitate open communication.
-
The rater should systematically cover all 30 items of the PANSS, using the specific probes and questions provided in the SCI-PANSS.
-
The rating period is typically the past week.[6]
-
-
Scoring:
-
Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme).[5]
-
Ratings should be based on the information gathered during the interview and from other available sources (e.g., caregivers, clinical records).
-
The rater should adhere strictly to the anchor points provided in the PANSS manual for each level of severity.[6]
-
Scores are summed to generate a total score, as well as subscale scores for positive, negative, and general psychopathology.[7]
-
Protocol for Clinical Global Impression of Severity (CGI-S) Assessment
Objective: To provide a clinician's overall assessment of the severity of a patient's illness.
Materials:
-
CGI-S rating scale
-
Patient's clinical record
Procedure:
-
Rater Expertise: The CGI-S should be rated by an experienced clinician who is familiar with the presentation of schizophrenia.
-
Global Assessment: The clinician should consider all available information, including the patient's history, symptoms, behavior, and functional impairment, over the past seven days.
-
Rating:
-
The clinician rates the severity of the patient's illness on a 7-point scale:
-
Normal, not at all ill
-
Borderline mentally ill
-
Mildly ill
-
Moderately ill
-
Markedly ill
-
Severely ill
-
Among the most extremely ill patients
-
-
The rating is based on the clinician's total clinical experience with this patient population.
-
Mandatory Visualizations
This compound's Proposed Mechanism of Action in Schizophrenia
Caption: this compound blocks VGSCs, normalizing excessive glutamate release.
Experimental Workflow for a Long-Term this compound Efficacy Study
Caption: Workflow of a randomized, placebo-controlled long-term study.
Logical Relationship for Troubleshooting Patient Non-Adherence
Caption: Troubleshooting workflow for patient non-adherence.
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. forum.schizophrenia.com [forum.schizophrenia.com]
- 4. Newron Reports Compelling Additional Data Documenting the Efficacy of this compound in Pivotal Study 008A in Poorly Responding Schizophrenia Patients - BioSpace [biospace.com]
- 5. wcgclinical.com [wcgclinical.com]
- 6. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Center for Treatment-Resistant Schizophrenia (TRS) Trial Recruitment
For researchers, scientists, and drug development professionals, recruiting participants for treatment-resistant schizophrenia (TRS) clinical trials presents a unique and formidable set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during this critical phase of research.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, actionable solutions to specific problems that can arise during the recruitment process for TRS trials.
1. Patient Identification & Eligibility
-
Q: How can we accurately and consistently identify patients with treatment-resistant schizophrenia?
A: Adherence to established diagnostic guidelines is paramount. The Treatment Response and Resistance in Psychosis (TRRIP) Working Group has developed consensus guidelines that are widely accepted.[1][2][3]
Troubleshooting Protocol: Verifying Treatment Resistance
-
Confirm Diagnosis: Ensure the patient has a confirmed diagnosis of schizophrenia according to DSM-5 or ICD-10 criteria.
-
Assess Past Trials: Verify through medical records and patient interviews that the patient has failed at least two different antipsychotic medication trials.
-
Evaluate Trial Adequacy: For each failed trial, confirm the following:
-
Confirm Adherence: Use multiple methods to ensure the patient was adherent to the prescribed medication during the trial. This can include pill counts, pharmacy records, and, if possible, plasma level monitoring.[2]
-
Assess Symptom Severity: Confirm the persistence of moderate to severe symptoms using a standardized rating scale, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[2]
-
Evaluate Functional Impairment: Assess for moderate or worse functional impairment in social and occupational domains.[2]
-
-
Q: What are the most common reasons for screen failure in this patient population?
A: While specific data for TRS trials are scarce, data from general clinical trials and those in other complex conditions can provide insights. The most common reasons for screen failure are patients not meeting inclusion criteria, declining to participate, and having abnormal laboratory results.[4][5][6]
2. Recruitment Funnel & Enrollment
-
Q: Our recruitment funnel is leaking. We identify many potential candidates, but few enroll. What can we do?
A: A significant drop-off in the recruitment funnel is a common challenge. Addressing this requires a multi-pronged approach focusing on patient engagement, logistical support, and clear communication.
Troubleshooting Protocol: Optimizing the Recruitment Funnel
-
Dedicated Recruiter: Employ a dedicated recruiter with strong interpersonal skills to engage with potential participants and their families. This individual can build rapport and address concerns effectively.[7][8]
-
Patient-Centric Communication: Frame participation in a way that is understandable and meaningful to the patient. Emphasize the potential to help others and contribute to scientific knowledge.
-
Simplify the Consent Process: Use clear, concise language in consent forms and allow ample time for questions. Involving family members or trusted caregivers in the consent discussion can be beneficial.
-
Minimize Participant Burden: Reduce the number of site visits where possible, offer flexible scheduling, and provide assistance with transportation and accommodation.[9][10]
-
Collaborate with Clinicians: Foster strong relationships with treating psychiatrists and mental health teams. Clinician referrals are often associated with higher randomization and completion rates.[10]
-
Quantitative Data on Recruitment Challenges
The following tables summarize quantitative data on screen failure rates and reasons from various clinical trials. While not exclusively from TRS studies, they offer valuable benchmarks.
Table 1: Screen Failure Rates in Clinical Trials
| Study Type/Therapeutic Area | Number of Studies/Patients Screened | Screen Failure Rate (%) | Source |
| Various Randomized Studies (LMIC) | 15 studies (7,481 patients) | 51.0% | [4] |
| Phase I Trials (China) | 12 trials (1,640 subjects) | 61.5% | [5] |
| Neurological Studies | Multiple | 57.0% | [11] |
| Mild Alzheimer's Disease | Multiple | 44.0% | [11] |
| Preclinical Alzheimer's Disease | Multiple | 88.0% | [11] |
Table 2: Common Reasons for Screen Failure in Clinical Trials
| Reason for Screen Failure | Percentage of Screen Failures (%) - Study 1[4] | Percentage of Screen Failures (%) - Study 2[5] |
| Not Meeting Inclusion Criteria | 54.9% | - |
| Declining to Take Treatment/Withdrawal of Consent | 22.2% | 10.02% |
| Abnormal Laboratory Test Results | - | 43.25% |
| Abnormal Vital Signs | - | 11.81% |
| Abnormal Height/Weight | - | 8.33% |
| Abnormal ECG Results | - | 5.66% |
| Not Willing to Stay at Trial Site Locality | 6.2% | - |
| Recruited in Another Study | 3.7% | - |
| Poor Performance Status | 3.4% | - |
| Non-compliance | 2.2% | - |
| Meeting Exclusion Criteria | 0.9% | - |
| Other | 6.5% | - |
Experimental Protocols & Methodologies
A standardized approach to identifying and recruiting patients is crucial for the success of TRS trials.
Protocol: Standard Operating Procedure (SOP) for TRS Patient Recruitment
-
Pre-Screening & Initial Identification:
-
Objective: To identify a pool of potentially eligible participants.
-
Methodology:
-
Collaborate with mental health clinics, hospitals, and community mental health teams to review patient registries.
-
Utilize electronic health records (EHRs) with IRB approval to search for patients with a schizophrenia diagnosis and a history of multiple antipsychotic prescriptions.
-
Engage with treating clinicians to identify patients who they believe may be treatment-resistant.
-
-
-
In-Depth Screening:
-
Objective: To confirm TRS diagnosis and trial eligibility.
-
Methodology:
-
Schedule a screening visit with the potential participant and, if appropriate, their caregiver.
-
Obtain informed consent before any study-specific procedures.
-
Conduct a thorough review of the patient's medical and psychiatric history, focusing on past antipsychotic trials (medication, dose, duration, and adherence).
-
Administer standardized psychiatric rating scales (e.g., PANSS, BPRS) to quantify symptom severity.
-
Perform necessary physical examinations, laboratory tests, and ECGs as per the trial protocol.
-
-
-
Enrollment & Randomization:
-
Objective: To enroll eligible and consenting participants into the trial.
-
Methodology:
-
Confirm that all inclusion and no exclusion criteria are met.
-
Complete all baseline assessments.
-
Randomize the participant according to the trial's randomization protocol.
-
Dispense the investigational product or placebo and provide clear instructions for its use.
-
-
Visualizing Recruitment Workflows
The following diagrams illustrate key processes in TRS trial recruitment.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. antidote.me [antidote.me]
- 3. Clinical Trial Basics: Screen Failure | Power [withpower.com]
- 4. Audit of screen failure in 15 randomised studies from a low and middle-income country - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the reasons for screening failure in phase I clinical trials in China: a retrospective study of the clinical trials screening process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Strategies for the Recruitment of Patients With Schizophrenia in a Research Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Flowchart of patient recruitment and study process. - Public Library of Science - Figshare [plos.figshare.com]
- 10. F31. WHAT ARE THE IMPLICATIONS OF RECRUITMENT SOURCE (CLINICAL OR NON-CLINICAL) IN SCHIZOPHRENIA TRIALS FOR SUCCESSFUL RECRUITMENT AND RETENTION IN TERMS OF SCREEN FAILURE, OR NON COMPLETION OF TRIAL? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allianceclinicalnetwork.com [allianceclinicalnetwork.com]
Navigating the Statistical Landscape of Evenamide Clinical Trials: A Technical Support Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the statistical analysis methods pertinent to clinical trial data for evenamide. Authored for professionals in drug development, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this compound's efficacy and safety data.
Frequently Asked Questions (FAQs)
Q1: What is the standard primary efficacy endpoint in this compound clinical trials for schizophrenia, and how is it typically analyzed?
A1: The standard primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at a prespecified time point, often 4 or 6 weeks.[1][2] The primary analysis is typically an Analysis of Covariance (ANCOVA), with the baseline PANSS total score as a covariate and treatment group as the main factor.[3][4]
Q2: We are observing a significant number of dropouts in our longitudinal study. What are the recommended methods for handling this missing data?
A2: High dropout rates are a known challenge in schizophrenia trials.[5][6] While older methods like Last Observation Carried Forward (LOCF) have been used, they are now discouraged due to potential bias.[7][8] The preferred modern approaches are:
-
Mixed Models for Repeated Measures (MMRM): This method is a popular choice for analyzing longitudinal data as it can handle data that is missing at random (MAR) and models the correlation of measurements over time.[8][9][10][11]
-
Multiple Imputation (MI): This technique involves creating multiple complete datasets by imputing the missing values, analyzing each dataset, and then pooling the results.[3][4][8] Sensitivity analyses using different imputation methods are also recommended to assess the robustness of the results.[3][4]
Q3: How should we analyze responder rates in our this compound trial?
A3: Responder analysis is a key secondary endpoint. A common definition of a responder is a patient who achieves a certain percentage reduction from baseline in their PANSS total score, for example, a reduction of ≥20% or ≥30%.[9][12][13] These binary outcomes can be analyzed using logistic regression or Chi-square/Fisher's exact tests to compare the proportion of responders between the this compound and placebo groups.
Q4: Can a paired t-test be used to analyze the change in PANSS scores?
A4: A paired t-test is appropriate for assessing the statistical significance of the change from baseline within a single treatment group (e.g., to show that the this compound group experienced a significant change from their own baseline).[14][15] However, for the primary efficacy analysis comparing this compound to placebo, an ANCOVA or MMRM is the more appropriate and robust method as it compares the difference in the change from baseline between the two groups.
Q5: Our data for seizure frequency is not normally distributed. What statistical models should we consider?
A5: Seizure frequency data is often skewed. Non-parametric tests or generalized linear models that can handle count data, such as Poisson or Negative Binomial regression, are suitable alternatives to standard parametric tests.
Experimental Protocols
Primary Efficacy Analysis: ANCOVA for PANSS Total Score Change
-
Objective: To compare the efficacy of this compound to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in PANSS total score.
-
Data Collection: PANSS total scores are collected at baseline and at specified follow-up visits (e.g., weekly for 4-6 weeks).
-
Statistical Model: An ANCOVA model is fitted with the change from baseline in PANSS total score as the dependent variable. The model includes the treatment group (this compound vs. placebo) as a fixed effect and the baseline PANSS total score as a continuous covariate.
-
Interpretation: The primary outcome is the least-squares mean difference in the change from baseline between the this compound and placebo groups. A statistically significant p-value (typically <0.05) indicates that this compound has a greater effect on reducing PANSS scores compared to placebo.[2][16]
Handling Missing Data: Mixed Model for Repeated Measures (MMRM)
-
Objective: To analyze the longitudinal PANSS data while accounting for missing data due to patient dropouts.
-
Data Structure: The data should be in a "long" format, with one row per patient per visit.
-
Statistical Model: The MMRM model includes the PANSS total score as the dependent variable. The model specifies fixed effects for treatment, visit, and the treatment-by-visit interaction, as well as the baseline PANSS score as a covariate. An appropriate covariance structure (e.g., unstructured) is chosen to model the within-patient correlation of repeated measurements.[11]
-
Interpretation: The treatment effect is estimated at each post-baseline visit. This method provides valid inferences under the Missing at Random (MAR) assumption.[8]
Quantitative Data Summary
| Parameter | This compound (30 mg bid) | Placebo | LS Mean Difference | p-value | Effect Size (Cohen's d) |
| PANSS Total Score Reduction (Day 29) | -10.2 points | -7.6 points | 2.5 | 0.006 | 0.33 |
| CGI-S Score Reduction (Day 29) | Not explicitly stated | Not explicitly stated | 0.16 | 0.037 | Not explicitly stated |
This table summarizes results from a Phase II/III study of this compound as an add-on therapy in patients with chronic schizophrenia.[2][16]
Visualizations
Caption: Hypothesized mechanism of action for this compound.
Caption: Typical workflow for statistical analysis in an this compound clinical trial.
Caption: Logical approach to addressing missing data in clinical trials.
References
- 1. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Newron reports compelling additional data documenting the efficacy of this compound in pivotal study 008A in poorly responding schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Newron Reports New Data on this compound Efficacy in Schizophrenia Study [synapse.patsnap.com]
- 5. Joint modeling of dropout and outcome in three pivotal clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. openpr.com [openpr.com]
- 8. clinchoice.com [clinchoice.com]
- 9. Association of End Point Definition and Randomized Clinical Trial Duration in Clinical Trials of Schizophrenia Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtihs.org [rtihs.org]
- 11. mmrm [openpharma.github.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biospace.com [biospace.com]
- 16. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
Validation & Comparative
Evenamide and Clozapine: A Comparative Analysis for Treatment-Resistant Schizophrenia
A detailed guide for researchers and drug development professionals on the contrasting and complementary roles of evenamide and clozapine in managing treatment-resistant schizophrenia. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action for both compounds.
Treatment-resistant schizophrenia (TRS), a condition affecting approximately 30% of individuals with schizophrenia, presents a significant clinical challenge. For decades, clozapine has been the established gold-standard treatment for this patient population. However, its use is often limited by a burdensome side-effect profile, necessitating the exploration of novel therapeutic agents. This compound, a novel glutamate modulator, has emerged as a potential adjunctive therapy, offering a different mechanistic approach to managing the complex symptomatology of schizophrenia. This guide provides a comprehensive comparison of this compound and clozapine, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental frameworks of their key clinical evaluations.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
Clozapine and this compound exhibit fundamentally different pharmacological profiles, targeting distinct neurotransmitter systems implicated in the pathophysiology of schizophrenia.
Clozapine: A Multi-Receptor Antagonist
Clozapine's therapeutic efficacy is attributed to its broad-spectrum activity across multiple neurotransmitter receptors.[1] Its primary mechanism is thought to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal side effects.[2] Beyond its effects on dopamine and serotonin, clozapine also interacts with adrenergic, cholinergic, and histaminergic receptors, contributing to both its therapeutic effects and its complex side-effect profile.[1]
This compound: A Selective Glutamate Modulator
In contrast to clozapine's broad activity, this compound possesses a highly specific mechanism of action centered on the glutamatergic system. It functions as a voltage-gated sodium channel (VGSC) blocker, which in turn normalizes the excessive release of glutamate without affecting basal glutamate levels.[3][4] This targeted action is significant as glutamatergic dysfunction, particularly hyperactivity, is increasingly implicated in the pathophysiology of schizophrenia, including in patients who do not respond to dopamine-centric therapies.[5] Notably, this compound does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, suggesting a more focused therapeutic effect with a potentially more favorable side-effect profile.[4]
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and clozapine are not yet available. Therefore, this comparison is based on data from separate clinical programs. This compound has been primarily investigated as an add-on therapy to existing antipsychotics in patients with an inadequate response, while clozapine's efficacy is well-established as a monotherapy for TRS.
This compound Efficacy Data (as an Add-on Therapy)
The clinical development of this compound has yielded promising results in patients who are not adequately responding to their current antipsychotic medication.
| Study | Patient Population | Primary Endpoint | Key Findings |
| Study 008A (Phase II/III) | 291 chronic schizophrenia patients with inadequate response to second-generation antipsychotics (including clozapine).[6] | Change from baseline in PANSS Total Score at 4 weeks.[6] | Statistically significant reduction in PANSS Total Score (-10.2 points with this compound vs. -7.6 with placebo).[6] Significant improvement in Clinical Global Impression of Severity (CGI-S).[6] |
| Study 014/015 (Open-Label) | 161 TRS patients on a stable dose of a single antipsychotic (excluding clozapine).[7] | Safety and tolerability.[7] Secondary efficacy endpoints included PANSS, CGI-S, and Level of Functioning (LOF).[3] | Sustained and statistically significant improvement in PANSS, CGI-S, and LOF at one year.[3] Over 70% of patients experienced a clinically important reduction in disease severity.[7] |
Clozapine Efficacy Data (Monotherapy for TRS)
Clozapine's efficacy in TRS is supported by a large body of evidence, including numerous meta-analyses.
| Metric | Key Findings from Meta-Analyses |
| Response Rate | Approximately 40% of patients with TRS show a clinical response to clozapine. |
| PANSS Score Reduction | Meta-analyses have shown a mean reduction of approximately 22 points on the PANSS total score from baseline. |
| Symptom Improvement | Clozapine has demonstrated superiority over first-generation and most second-generation antipsychotics in improving positive, negative, and overall symptoms of schizophrenia in TRS populations.[8] |
| Hospitalization and Mortality | Despite its side-effect profile, clozapine has been associated with lower rates of hospitalization and mortality compared to other antipsychotics in TRS.[8][9] |
Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy and safety data.
This compound: Study 008A Protocol
-
Study Design : A 4-week, randomized, double-blind, placebo-controlled, international, multi-center Phase II/III study.[6]
-
Participants : 291 patients with chronic schizophrenia who had an inadequate response to a stable dose of a second-generation antipsychotic (including clozapine).[6]
-
Intervention : Patients were randomized to receive either this compound (30 mg twice daily) or placebo, in addition to their ongoing antipsychotic treatment.[10]
-
Primary Outcome : The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[6]
-
Secondary Outcome : A key secondary outcome was the change in the Clinical Global Impression of Severity (CGI-S) score.[6]
This compound: Study 014/015 Protocol
-
Study Design : A 6-week, randomized, open-label, rater-blinded study (Study 014) with a one-year, open-label extension (Study 015).[7][11]
-
Participants : 161 patients with treatment-resistant schizophrenia who were on a stable, therapeutic dose of a single antipsychotic, excluding clozapine.[7][11]
-
Intervention : Patients were randomized to one of three fixed doses of this compound (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on to their existing antipsychotic.[11]
-
Primary Outcome : The primary objective was to evaluate the safety and tolerability of this compound.[7]
-
Efficacy Assessments : Preliminary efficacy was assessed based on changes from baseline in PANSS, CGI-S, and the Strauss-Carpenter Level of Functioning (LOF) scale.[3]
Safety and Tolerability
The safety profiles of this compound and clozapine are markedly different, reflecting their distinct mechanisms of action.
This compound
Clinical trials to date have demonstrated that this compound is generally well-tolerated.
| Adverse Event Profile | Details from Clinical Trials |
| Common Adverse Events | In Study 008A, the most frequently reported adverse events in the this compound group were headache, vomiting, and nasopharyngitis, with similar occurrences in the placebo group.[6] |
| Serious Adverse Events | In the one-year Study 014/015, there was a low incidence of treatment-emergent adverse dropouts (1.9%).[3] No pattern of motor or CNS symptoms, weight gain, sexual dysfunction, or laboratory/electrocardiogram abnormalities was observed.[3] |
| Discontinuation Rates | Study 008A had a completion rate of nearly 97%.[6] In Study 014/015, 75% of patients completed one year of treatment.[3] |
Clozapine
Clozapine is associated with a number of potentially serious adverse effects that require careful monitoring.
| Adverse Event Profile | Details from Meta-Analyses and Clinical Practice |
| Hematological | Risk of agranulocytosis (a severe decrease in white blood cells), requiring regular blood monitoring.[12] |
| Cardiovascular | Risk of myocarditis, cardiomyopathy, orthostatic hypotension, and tachycardia.[12] |
| Metabolic | Significant weight gain, increased risk of type 2 diabetes, and dyslipidemia.[9] |
| Neurological | Increased risk of seizures.[12] Sedation is also a common side effect. |
| Gastrointestinal | Hypersalivation and constipation are frequently reported.[12] |
Conclusion
This compound and clozapine represent two distinct therapeutic strategies for managing the challenges of treatment-resistant schizophrenia. Clozapine, with its multi-receptor antagonism, remains the benchmark for efficacy in this population, albeit with a significant safety and tolerability burden that can limit its use. This compound, with its novel and selective mechanism of modulating glutamate release, offers a promising new approach, particularly as an adjunctive therapy.
The available data suggest that this compound, when added to existing antipsychotic regimens, can lead to statistically and clinically significant improvements in symptoms with a favorable safety profile. This is a crucial development for patients who have not responded adequately to currently available treatments, including clozapine.
Future research, including potential head-to-head comparative trials and further investigation into the long-term efficacy and safety of this compound, will be essential to fully elucidate its role in the treatment paradigm for schizophrenia. For researchers and drug development professionals, the contrasting profiles of these two compounds underscore the importance of exploring diverse neurobiological targets to address the multifaceted nature of treatment-resistant schizophrenia. The glutamatergic pathway, as targeted by this compound, represents a particularly promising avenue for innovation in a field that has long been dominated by dopamine-centric therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Newron Reports Exceptional One-year Results of Study 014/15 With this compound in Treatment-resistant Schizophrenia (TRS) - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate Neurocircuitry: Theoretical Underpinnings in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 7. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 8. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative meta-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Newron Pharmaceuticals S.p.A. | Newron announces striking six-month interim results from its exploratory clinical trial evaluating this compound as add-on therapy for patients with treatment-resistant schizophrenia [lesechos-comfi.lesechos.fr]
- 12. Examining the safety profile of clozapine versus other antipsychotics: systematic review and meta-analysis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
A Comparative Guide to Evenamide and Other Sodium Channel Blockers for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of evenamide, a novel voltage-gated sodium channel (VGSC) blocker, with other established sodium channel blockers. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of sodium channel modulation. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways.
Introduction to this compound
This compound (NW-3509) is a new chemical entity under development by Newron Pharmaceuticals. It is a selective, oral inhibitor of voltage-gated sodium channels.[1] A key feature of this compound is its proposed mechanism of action, which involves the modulation of glutamate release by blocking aberrant sodium channel activity without affecting normal neuronal excitability.[1][2] This targeted action on hyperexcitable states is a focal point of its development, particularly as an add-on therapy for schizophrenia.[1][3] Clinical trials have shown that this compound, when added to a second-generation antipsychotic, can significantly improve scores on the Positive and Negative Syndrome Scale (PANSS) in patients with chronic schizophrenia.[3]
Mechanism of Action: A Comparative Overview
Sodium channel blockers exert their effects by binding to VGSCs and stabilizing the inactivated state of the channel. This prevents the repetitive firing of action potentials that is characteristic of pathological hyperexcitability in conditions like epilepsy and schizophrenia.[4][5] While the general mechanism is similar, there are key differences among these agents in their affinity for different channel subtypes and their effects on channel kinetics.
This compound is described as a voltage-gated sodium channel blocker that normalizes the excessive synaptic glutamate release resulting from N-methyl-d-aspartate receptor (NMDAR) hypofunction.[6] This is thought to reduce cortical and hippocampal hyperexcitability without impacting other neurotransmitter systems.[6]
The following diagram illustrates the general mechanism of voltage-gated sodium channel inactivation, a key process targeted by these drugs.
Caption: General mechanism of voltage-gated sodium channel states and the action of sodium channel blockers.
In the context of schizophrenia, the glutamatergic system is a key area of investigation. The following diagram outlines a simplified glutamate signaling pathway implicated in the pathophysiology of schizophrenia.
Caption: Simplified glutamate signaling pathway and the proposed site of action for this compound.
Quantitative Comparison of Sodium Channel Blockers
The following tables summarize available quantitative data for this compound and other sodium channel blockers. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the specific assay and cell type used. Data for this compound's IC50 on specific Nav subtypes is not yet publicly available.
Table 1: In Vitro Potency (IC50) on Voltage-Gated Sodium Channel Subtypes (in µM)
| Drug | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 | Nav1.8 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Lamotrigine | >300[7] | 10[8] | N/A | 45.34[7] | 62[8], 28.8-280.2[6] | N/A | 46.72[9] | 96[8] |
| Carbamazepine | >100[9] | >100[9] | 86.74[9] | 45.76[9] | 22.92[9] | >100[9] | 46.72[9] | >100[9] |
| Phenytoin | ~10[10] | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Oxcarbazepine | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Lacosamide | N/A | N/A | N/A | N/A | 70-80[11] | N/A | N/A | N/A |
| Cenobamate | N/A | N/A | N/A | N/A | 87.6-655[1][12] | N/A | N/A | N/A |
| Rufinamide | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Valproic Acid | N/A | N/A | N/A | N/A | 2022[6] | N/A | N/A | N/A |
N/A: Data not publicly available in the searched literature.
Table 2: Efficacy in Preclinical Models
| Drug | Animal Model | Efficacy Endpoint | Results |
| This compound | Methylazoxymethanol acetate (MAM) model of schizophrenia | Reversal of social deficits and cognitive impairments | Significantly restored ketamine-induced pre-pulse inhibition deficits.[13] |
| Lamotrigine | Maximal Electroshock (MES) Test (mice, rats) | Protection against seizures (ED50) | ED50 = 10.1 µmol/kg (mice), 7.4 µmol/kg (rats).[8] |
| Carbamazepine | MES Test | Protection against seizures | Effective in MES test.[14] |
| Phenytoin | MES Test | Protection against seizures | Effective in MES test.[4] |
| Oxcarbazepine | MES Test | Protection against seizures | Protects against tonic-clonic seizures. |
| Lacosamide | MES Test (mice, rats) | Protection against seizures | Active in MES test.[15] |
| Cenobamate | N/A | N/A | N/A |
| Rufinamide | N/A | N/A | N/A |
| Valproic Acid | N/A | N/A | N/A |
N/A: Data not publicly available in the searched literature.
Experimental Protocols
Detailed, step-by-step experimental protocols for proprietary drug development are often not publicly disclosed. However, the following provides an overview of the types of methodologies commonly employed in the preclinical evaluation of sodium channel blockers.
Electrophysiology: Patch-Clamp Recordings
This is the gold-standard technique for studying the effects of compounds on ion channels.
-
Objective: To measure the effect of a compound on the electrical currents flowing through sodium channels in a single cell.
-
General Procedure:
-
Cell Preparation: A cell line (e.g., HEK293) stably expressing a specific human Nav subtype (e.g., Nav1.1, Nav1.7) is cultured.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage.
-
Data Acquisition: Voltage protocols are applied to elicit sodium currents, and the resulting currents are recorded before and after the application of the test compound at various concentrations.
-
Analysis: The data is analyzed to determine the IC50 of the compound and its effects on channel gating properties (e.g., inactivation, recovery from inactivation).
-
The following diagram illustrates a typical experimental workflow for patch-clamp analysis.
Caption: A simplified workflow for a whole-cell patch-clamp experiment.
Animal Models
-
Maximal Electroshock (MES) Test: A widely used, clinically validated model for generalized tonic-clonic seizures.[15]
-
Objective: To assess the anticonvulsant activity of a compound.
-
General Procedure: An electrical stimulus is delivered to a rodent via corneal or ear electrodes, inducing a tonic hindlimb extension seizure. The test compound is administered prior to the stimulus, and its ability to prevent the seizure is measured.
-
-
Methylazoxymethanol Acetate (MAM) Model: A neurodevelopmental model of schizophrenia.[12]
-
Objective: To model schizophrenia-like symptoms in rodents and evaluate the efficacy of potential antipsychotic drugs.
-
General Procedure: Pregnant rats are administered MAM at a specific gestational day, which disrupts the development of the hippocampus and prefrontal cortex in the offspring. The resulting adult animals exhibit behavioral abnormalities relevant to the positive, negative, and cognitive symptoms of schizophrenia. These animals are then used to test the effects of compounds like this compound.
-
Conclusion
This compound represents a promising development in the field of sodium channel blockers, particularly with its novel application in schizophrenia. Its mechanism, aimed at normalizing glutamate dysregulation through the selective blockade of aberrant sodium channel activity, distinguishes it from many existing sodium channel modulators. While direct, comprehensive comparative data with other sodium channel blockers is still emerging, the available preclinical and clinical findings suggest a favorable efficacy and safety profile. Further research, including the publication of detailed in vitro selectivity and potency data, will be crucial for fully elucidating the therapeutic potential of this compound in comparison to other agents in this class. Researchers are encouraged to monitor ongoing clinical trials and forthcoming publications for more detailed insights into this novel compound.
References
- 1. Differential Inhibition by Cenobamate of Canonical Human Nav1.5 Ion Channels and Several Point Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Frontiers | Astrocytic Regulation of Glutamate Transmission in Schizophrenia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. apconix.com [apconix.com]
- 8. Lamotrigine - Biochemicals - CAT N°: 15428 [bertin-bioreagent.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Block of human cardiac sodium channels by lacosamide: evidence for slow drug binding along the activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lacosamide-inhibition-of-nav1-7-voltage-gated-sodium-channels-slow-binding-to-fast-inactivated-states - Ask this paper | Bohrium [bohrium.com]
- 15. Glutamate in Schizophrenia: A Focused Review and Meta-Analysis of 1H-MRS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Evenamide as an Adjunctive Therapy for Schizophrenia: A Comparative Guide for Researchers
This guide provides a detailed comparison of the efficacy of evenamide as an adjunctive therapeutic agent for patients with schizophrenia who have demonstrated an inadequate response to second-generation antipsychotics, including risperidone. The data presented is derived from recent clinical trials and preclinical studies, offering insights for researchers, scientists, and drug development professionals.
Efficacy of this compound in Patients with Inadequate Response to Second-Generation Antipsychotics
Recent clinical trial data suggests that this compound, when used as an add-on therapy, provides statistically significant improvements in the symptoms of schizophrenia in patients who are not adequately responding to their current antipsychotic medication. The pivotal Phase II/III Study 008A demonstrated that this compound met its primary and key secondary endpoints, showing improvement on the Positive and Negative Syndrome Scale (PANSS) Total Score and the Clinical Global Impression of Severity (CGI-S) score.[1][2][3]
Quantitative Data Summary
The following tables summarize the key efficacy data from clinical trials of this compound in patients with schizophrenia who have shown an inadequate response to second-generation antipsychotics.
Table 1: Efficacy Results from Phase II/III Study 008A (4-Week Treatment)
| Outcome Measure | This compound + Antipsychotic | Placebo + Antipsychotic | Least Square Mean Difference | p-value |
| PANSS Total Score Reduction | 10.2 points | 7.6 points | 2.5 | 0.006 |
| CGI-S Score Reduction | - | - | 0.16 | 0.037 |
Data sourced from the 4-week, randomized, double-blind, placebo-controlled Study 008A involving 291 patients.[1][3]
Table 2: Long-Term Efficacy in Treatment-Resistant Schizophrenia (Phase II Study 014/015)
| Timepoint | PANSS Total Score Improvement (%) | PANSS Responders (%)* | CGI-S Responders (%)** | CGI-C Responders (%)*** |
| 6 Weeks | 11.9% | 16.5% | - | - |
| 6 Months | 15.9% | 39.2% | 16.5% | 36.1% |
| 1 Year | 18.6% | 47.4% | 28.9% | 41.2% |
*PANSS Responders are defined as patients with ≥20% improvement in total PANSS score.[4][5] **CGI-S Responders show clinically significant improvement in severity of illness.[4][5] ***CGI-C Responders show clinically significant change from baseline.[4][5]
Experimental Protocols
Study 008A: Phase II/III Add-On Therapy in Inadequate Responders
-
Study Design: A 4-week, international, randomized, double-blind, placebo-controlled, add-on Phase II/III study.[1][3]
-
Patient Population: 291 patients with chronic schizophrenia demonstrating an inadequate response to their current second-generation antipsychotic medication (including clozapine).[1][3] Risperidone was one of the common background antipsychotics.[6]
-
Intervention: Patients were randomized to receive either this compound (30 mg twice daily) or a placebo in addition to their ongoing antipsychotic treatment.[3][7]
-
Primary Endpoint: Improvement on the Positive and Negative Syndrome Scale (PANSS) Total Score.[1][2]
-
Key Secondary Endpoint: Improvement on the Clinical Global Impression of Severity (CGI-S) score.[1][2]
-
Safety and Tolerability: Assessed through monitoring of adverse events, with a high completion rate of nearly 97%.[1] Adverse events were comparable between the this compound (25%) and placebo (25.8%) groups.[1][3]
Study 014/015: Phase II Long-Term Efficacy in Treatment-Resistant Schizophrenia (TRS)
-
Study Design: A 6-week, randomized, open-label, rater-blinded study with a 46-week extension.[8][9]
-
Patient Population: 161 patients with moderate to severe treatment-resistant schizophrenia who were not responding to their current antipsychotic medication (excluding clozapine).[10][11] The most common background antipsychotics were olanzapine and risperidone.[5][8]
-
Intervention: Patients received this compound at doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to their existing antipsychotic.[8][9]
-
Primary Objective: To assess the long-term safety and tolerability of this compound.[11]
-
Efficacy Measures: Included changes in PANSS total score and CGI scores over one year.[4][5]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is distinct from that of dopamine D2 receptor antagonists. It is a glutamate modulator that selectively targets voltage-gated sodium channels (VGSCs).[1][7] This action normalizes the excessive release of glutamate, a key pathological feature in schizophrenia, without affecting basal glutamate levels.[7][12] By inhibiting glutamatergic hyperactivity, this compound is thought to address the positive, negative, and cognitive symptoms of schizophrenia.[12] Preclinical studies suggest that this mechanism may act synergistically with existing antipsychotics.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow of the randomized controlled trials assessing the efficacy of this compound as an add-on therapy.
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Positive Results from Phase II/III this compound Study in Schizophrenia Patients [synapse.patsnap.com]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound AS ADD-ON TREATMENT FOR PATIENTS WITH CHRONIC SCHIZOPHRENIA NOT RESPONDING ADEQUATELY TO THEIR CURRENT ANTIPSYCHOTIC MEDICATION: RESULTS OF A POTENTIALLY PIVOTAL, PHASE II/III, INTERNATIONAL, RANDOMIZED, DOUBLE BLIND, PLACEBO- CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 8. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labiotech.eu [labiotech.eu]
- 11. Newron reports results from treatment-resistant schizophrenia [clinicaltrialsarena.com]
- 12. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of Evenamide and Aripiprazole as Add-On Therapies in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of evenamide and aripiprazole as add-on therapies for schizophrenia. The information is compiled from preclinical and clinical trial data to support research and development in this critical therapeutic area.
Mechanism of Action: A Tale of Two Pathways
This compound and aripiprazole present distinct pharmacological approaches to treating schizophrenia. This compound modulates the glutamatergic system, while aripiprazole primarily targets dopaminergic and serotonergic pathways.
This compound: A Glutamate Modulator
This compound's novel mechanism of action centers on the glutamatergic system, which is increasingly implicated in the pathophysiology of schizophrenia. It functions as a voltage-gated sodium channel (VGSC) blocker. This action normalizes the excessive release of glutamate, a key excitatory neurotransmitter, without affecting basal glutamate levels. By inhibiting aberrant sodium channel activity, this compound reduces neuronal hyperexcitability, particularly in the hippocampus. Notably, it does not interact with dopaminergic or serotonergic receptors, which are the primary targets of most current antipsychotics.
Aripiprazole: A Dopamine-Serotonin System Stabilizer
Aripiprazole is classified as a third-generation, or atypical, antipsychotic. Its efficacy is attributed to a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This "dopamine system stabilization" allows aripiprazole to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms) and as a functional agonist in a hypodopaminergic environment (potentially improving negative and cognitive symptoms).
Clinical Efficacy as Add-On Therapy: A Quantitative Comparison
The following tables summarize the results from key clinical trials evaluating this compound and aripiprazole as add-on therapies in patients with schizophrenia who have had an inadequate response to or are resistant to standard treatments.
Table 1: this compound Add-On Therapy Clinical Trial Data
| Study | Patient Population | Duration | N | Primary Endpoint | Results | Adverse Events |
| Study 008A | Inadequate response to a second-generation antipsychotic | 4 weeks | 291 | Change in PANSS Total Score | Statistically significant reduction in PANSS Total Score (-10.2 vs. -7.6 for placebo; p=0.006) and CGI-S (p=0.037)[1][2]. | Well-tolerated; most common were headache, vomiting, and nasopharyngitis, with similar incidence to placebo[2]. |
| Study 014/015 | Treatment-Resistant Schizophrenia (TRS) | 1 year | 161 | Safety and tolerability; secondary: PANSS, CGI-S, LOF | Statistically significant improvement at one year in PANSS, CGI-S, and LOF (p<0.001). 75% of patients completed the one-year treatment[3][4]. | Well-tolerated with a low incidence of adverse events and no pattern of motor or CNS symptoms, weight gain, or sexual dysfunction[3][4]. |
Table 2: Aripiprazole Add-On Therapy Clinical Trial Data
| Study | Patient Population | Duration | N | Primary Endpoint | Results | Adverse Events |
| NCT00328367 | Refractory schizophrenia on clozapine | 8 weeks | 62 | Change in BPRS Total Score | No significant difference in BPRS total score. Significant improvement in negative symptoms (BPRS negative subscale and SANS total score). | No significant differences in adverse effects, including extrapyramidal symptoms, compared to placebo. Lower prolactin and triglyceride levels in the aripiprazole group[5][6]. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are summaries of the methodologies for the key studies cited.
This compound: Study 008A Protocol
This was a Phase II/III, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 291 outpatients with chronic schizophrenia (DSM-V) who were inadequately responding to a stable dose of a second-generation antipsychotic for at least 2 years. Inclusion criteria included a PANSS total score of 70-85 and a CGI-S score of 4-6[7][8].
-
Intervention: Patients were randomized to receive either this compound 30 mg twice daily or a placebo as an add-on to their existing antipsychotic medication for 4 weeks[7].
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the PANSS Total Score at day 29. The key secondary endpoint was the change in the CGI-S score[1].
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).
Aripiprazole: NCT00328367 Protocol
This was a randomized, double-blind, placebo-controlled study.
-
Participants: 62 patients with DSM-IV schizophrenia who had a history of treatment failure or partial response to long-term clozapine treatment. Inclusion criteria included a BPRS score of at least 35 or more than 2 SANS global rating item scores of at least 3[5][6].
-
Intervention: Patients were randomly assigned to receive either aripiprazole (5-30 mg/day) or a placebo as an add-on to their stable clozapine regimen for 8 weeks[5][6].
-
Primary Outcome Measures: The primary outcome was the change in the BPRS total score from baseline. Secondary outcomes included changes in the SANS total score[5][6].
-
Statistical Analysis: The primary analysis compared the change in BPRS total score between the two groups.
References
- 1. The efficacy of aripiprazole in the treatment of multiple symptom domains in patients with acute schizophrenia: a pooled analysis of data from the pivotal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 3. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 4. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) - OpenZone [openzone.it]
- 5. psychiatrist.com [psychiatrist.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newron.com [newron.com]
Validating Evenamide's Glutamate Modulation In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel treatments for neuropsychiatric disorders, understanding the in vivo validation of a drug's mechanism of action is paramount. This guide provides a comparative analysis of preclinical data supporting the glutamate-modulating mechanism of evenamide, a promising therapeutic candidate. We will delve into key in vivo studies, present quantitative data in a clear, comparative format, and provide detailed experimental protocols to facilitate the replication and extension of these findings.
This compound is a novel small molecule that is proposed to exert its therapeutic effects by normalizing excessive glutamate release. This mechanism is primarily attributed to its action as a voltage-gated sodium channel (VGSC) blocker.[1][2] In vivo studies in animal models of psychosis have been crucial in validating this proposed mechanism and establishing a translational link to its clinical effects. This guide will focus on two key preclinical studies that provide significant insights into this compound's in vivo activity.
In Vivo Evidence from Animal Models of Schizophrenia
The Methylazoxymethanol Acetate (MAM) Model: Normalizing Hippocampal Hyperexcitability
A pivotal study by Uliana et al. (2025) utilized the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia to investigate the in vivo effects of this compound.[3] This model is recognized for recapitulating key features of the disorder, including hippocampal hyperactivity, which is linked to downstream dysregulation of dopamine and glutamate pathways.
The study demonstrated that this compound effectively normalizes excessive synaptic glutamate and inhibits hyperactive neurons within the hippocampus of MAM-treated animals. While the complete quantitative data from this study is pending full publication, the findings strongly suggest that this compound's ability to modulate aberrant neuronal firing in a disease-relevant context is a key aspect of its mechanism of action.
Ketamine-Induced Prepulse Inhibition Deficit: Reversal of Glutamatergic Dysregulation
Research by Bortolato et al. (2018) provides quantitative evidence for this compound's ability to counteract glutamatergic dysregulation in an animal model of psychosis.[4][5] This study employed the ketamine-induced prepulse inhibition (PPI) deficit model in rats. Ketamine, an NMDA receptor antagonist, induces a hyperglutamatergic state that leads to sensorimotor gating deficits, a translational marker of psychosis.
The study compared the efficacy of this compound with that of clozapine, an atypical antipsychotic with a complex pharmacological profile that includes effects on the glutamate system.
Table 1: Comparison of this compound and Clozapine in Reversing Ketamine-Induced PPI Deficits
| Treatment Group | Dose | % PPI Deficit Reversal | Statistical Significance (p-value) |
| Vehicle + Ketamine | - | 0% (Baseline Deficit) | - |
| This compound + Ketamine | 5 mg/kg | Significant Reversal | p < 0.05 |
| Clozapine + Ketamine | 7.5 mg/kg | Significant Reversal | p < 0.001 |
Data extracted from Bortolato et al., Schizophrenia Bulletin, 2018.[4][5]
These results demonstrate that this compound, at a dose of 5 mg/kg, significantly reverses the PPI deficit induced by ketamine, providing in vivo evidence of its ability to counteract the behavioral consequences of a hyperglutamatergic state.[4][5]
Comparison with an Alternative Glutamate Modulator: Riluzole
While direct in vivo comparative studies between this compound and other specific glutamate modulators are not yet widely published, a comparison with a well-established glutamate-modulating agent like riluzole can provide valuable context. Riluzole is also a voltage-gated sodium channel blocker that inhibits glutamate release and is approved for the treatment of amyotrophic lateral sclerosis (ALS).[6][7]
Table 2: Mechanistic Comparison of this compound and Riluzole
| Feature | This compound | Riluzole |
| Primary Mechanism | Voltage-gated sodium channel blocker | Voltage-gated sodium channel blocker |
| Effect on Glutamate | Normalizes excessive glutamate release | Inhibits glutamate release |
| Clinical Indication | Investigational for Schizophrenia | Approved for Amyotrophic Lateral Sclerosis (ALS) |
| Reported In Vivo Models | MAM model of schizophrenia, Ketamine-induced PPI deficit | Models of ischemia, seizures, and neurodegeneration |
This mechanistic similarity suggests that both compounds share a common pathway in modulating glutamate neurotransmission. However, their distinct therapeutic applications highlight the potential for nuanced differences in their pharmacological profiles and downstream effects.
Experimental Protocols
To facilitate further research, detailed methodologies for the key experimental models are provided below.
Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model
Objective: To assess the ability of a compound to reverse sensorimotor gating deficits induced by the NMDA receptor antagonist, ketamine.
Animals: Adult male Sprague-Dawley rats.
Apparatus: Startle response chambers equipped with a loud speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Rats are acclimated to the startle chambers for a brief period before the test session.
-
Drug Administration:
-
PPI Testing Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare PPI levels between treatment groups.[4]
In Vivo Microdialysis for Glutamate Measurement
Objective: To measure extracellular glutamate levels in specific brain regions of freely moving animals.
Apparatus:
-
Stereotaxic frame for probe implantation.
-
Microdialysis probes.
-
A syringe pump for perfusion.
-
A fraction collector to collect dialysate samples.
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection for glutamate analysis.
Procedure:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Experiment:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, dialysate samples are collected at regular intervals.
-
The test compound (e.g., this compound) or vehicle is administered, and sample collection continues.
-
-
Sample Analysis: The concentration of glutamate in the dialysate samples is quantified using HPLC.
-
Data Analysis: Changes in extracellular glutamate levels over time are expressed as a percentage of the baseline levels.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow for the PPI experiment, and the logical relationship of this compound's mechanism to its observed effects.
Caption: this compound's Glutamate Modulation Pathway
Caption: Prepulse Inhibition Experimental Workflow
Caption: this compound's Mechanism to Effect Logic
References
- 1. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S126. THE RELATION OF THE PSYCHOSIS CONTINUUM WITH SCHIZOPHRENIA POLYGENIC RISK SCORE AND CANNABIS USE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Riluzole? [synapse.patsnap.com]
Evenamide: A Comparative Analysis of Phase II and Phase III Clinical Trial Data
A comprehensive review of the clinical development of evenamide, a novel glutamate modulator, reveals promising efficacy and a favorable safety profile in patients with schizophrenia. This guide provides a detailed comparative analysis of the Phase II (Study 014/015) and the pivotal Phase II/III (Study 008A) trial data, offering researchers, scientists, and drug development professionals a clear overview of its clinical progression.
This compound's unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels, sets it apart from existing antipsychotic treatments that primarily target dopaminergic pathways.[1][2] This novel approach has shown potential in treating patients who are inadequate responders to current therapies.
Comparative Efficacy Data
The primary measure of efficacy in both the Phase II and Phase II/III trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score, a widely used metric for assessing the severity of symptoms in schizophrenia. The Clinical Global Impression of Severity (CGI-S) was a key secondary endpoint.
| Efficacy Endpoint | Phase II (Study 014/015) - 6 Weeks | Phase II/III (Study 008A) - 4 Weeks |
| PANSS Total Score Change from Baseline | Statistically significant improvement (p<0.001)[3] | This compound: -10.2 pointsPlacebo: -7.6 points(Least square mean difference: 2.5) |
| CGI-S Change from Baseline | Statistically significant improvement[4] | Least square mean difference of 0.16 (p=0.037) |
Table 1: Comparative Efficacy of this compound in Phase II and Phase II/III Trials
The Phase II study (014/015) demonstrated a sustained and increasing clinical benefit with long-term treatment, with some patients achieving remission over a one-year period.[5] The Phase II/III study (008A) confirmed the efficacy of this compound as an add-on therapy in a shorter, 4-week timeframe, showing a statistically significant improvement in PANSS total score compared to placebo.
Comparative Safety and Tolerability
This compound has demonstrated a consistent and favorable safety profile across both clinical trial phases. The incidence of adverse events was low and comparable to placebo in the controlled study.
| Safety Endpoint | Phase II (Study 014/015) | Phase II/III (Study 008A) |
| Overall Adverse Events | Well-tolerated with few adverse effects.[5] | This compound: 25%Placebo: 25.8% |
| Common Adverse Events | Not specified in detail in the provided results. | Headache, vomiting, nasopharyngitis (each in 3 patients on this compound, similar to placebo). |
| Discontinuation due to Adverse Events | Low incidence of treatment-emergent adverse dropouts.[4] | This compound: 2 patientsPlacebo: 1 patient |
Table 2: Comparative Safety of this compound in Phase II and Phase II/III Trials
Importantly, this compound was not associated with common antipsychotic side effects such as extrapyramidal symptoms, weight gain, or metabolic issues.[2][6]
Experimental Protocols
Phase II (Study 014/015): This was a randomized, open-label, rater-blinded study evaluating this compound as an add-on therapy in 161 patients with treatment-resistant schizophrenia who were not responding adequately to their current antipsychotic medication (excluding clozapine).[5] The study consisted of a six-week initial phase (Study 014) and a one-year extension (Study 015).[5] Patients received oral doses of 7.5 mg, 15 mg, or 30 mg twice daily (bid).[5] The primary objective was to evaluate safety and tolerability, with efficacy assessed by changes in PANSS and CGI-S scores from baseline.[5]
Phase II/III (Study 008A): This was a four-week, international, randomized, double-blind, placebo-controlled add-on study in 291 patients with chronic schizophrenia who were inadequately responding to a second-generation antipsychotic. Eligible patients had a PANSS total score between 70-85 and a CGI-S score of 4-6.[7] Patients were randomized to receive either 30 mg bid of this compound or a placebo in addition to their ongoing antipsychotic treatment.[7] The primary endpoint was the change in PANSS Total Score, and the key secondary endpoint was the change in CGI-S.
Signaling Pathway and Experimental Workflow
This compound's mechanism of action centers on its ability to block voltage-gated sodium channels (VGSCs) in the presynaptic neuron. This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key factor in the pathophysiology of schizophrenia, particularly in patients who do not respond to dopamine-blocking agents.[1][8]
This compound's Mechanism of Action
The experimental workflow for the clinical trials involved screening patients based on their diagnosis and treatment history, followed by a baseline assessment of their symptoms using standardized scales. Patients were then randomized to receive either this compound or a placebo, and their progress was monitored at regular intervals throughout the study period.
Clinical Trial Workflow Overview
References
- 1. Portico [access.portico.org]
- 2. cphi-online.com [cphi-online.com]
- 3. Therapeutic Effect of this compound, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newron reports exceptional one-year results of study 014/15 with this compound in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 5. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 6. forum.schizophrenia.com [forum.schizophrenia.com]
- 7. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Evenamide Efficacy: A Comparative Analysis for Researchers
This guide provides a detailed comparison of the efficacy of evenamide, a novel glutamate modulator, with established second-generation antipsychotics in patients with schizophrenia. The data presented is compiled from key clinical trials and is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound, as an adjunctive therapy, has demonstrated statistically significant efficacy in improving symptoms in patients with schizophrenia who have shown an inadequate response to current antipsychotic treatments, as well as in patients with treatment-resistant schizophrenia (TRS). The primary measures of efficacy, the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S), have shown notable improvements in clinical trials. This guide will delve into the quantitative results from these trials and compare them with the efficacy of other commonly used antipsychotics, such as olanzapine, risperidone, and clozapine, in similar patient populations.
Mechanism of Action: A Novel Approach
This compound's mechanism of action distinguishes it from currently available antipsychotics. Instead of primarily targeting dopamine and serotonin receptors, this compound selectively blocks voltage-gated sodium channels, which in turn normalizes the excessive release of glutamate.[1][2] This is significant as the glutamate hypothesis of schizophrenia suggests that dysfunction in glutamatergic neurotransmission may be a key contributor to the pathophysiology of the disorder, including negative and cognitive symptoms.[3][4][5] In contrast, traditional second-generation antipsychotics primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[6][7][8]
Cross-Study Efficacy Comparison
The following tables summarize the efficacy results of this compound from two key studies: Study 008A, which focused on patients with an inadequate response to their current antipsychotic, and Study 014/015, which investigated its effects in patients with treatment-resistant schizophrenia. For comparison, data from studies of olanzapine, risperidone, and clozapine in similar patient populations are also presented. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, patient populations, and methodologies.
Table 1: Efficacy in Inadequate Responders to Second-Generation Antipsychotics
| Drug/Study | Patient Population | Duration | Primary Endpoint: PANSS Total Score Change from Baseline | Secondary Endpoint: CGI-S Change from Baseline |
| This compound (add-on) (Study 008A)[9][10] | Inadequate response to current SGA | 4 weeks | -10.2 (vs. -7.6 for placebo) | -0.16 (vs. placebo, p=0.037) |
| Risperidone (add-on to clozapine) [11] | Partial response to clozapine | 16 weeks | Greater decrease vs. placebo (p=0.06 ITT, p=0.03 completer) | Not reported |
| Olanzapine (add-on) [12] | Suboptimal response to current antipsychotic | 14 weeks | Significantly greater improvement vs. haloperidol | Not reported |
Table 2: Efficacy in Treatment-Resistant Schizophrenia (TRS)
| Drug/Study | Patient Population | Duration | Primary Endpoint: PANSS Total Score Change from Baseline | Secondary Endpoint: CGI-S Change from Baseline |
| This compound (add-on) (Study 014/015)[13][14] | Treatment-Resistant Schizophrenia (TRS) | 1 year | ~ -20% change | ~ -1.0 change |
| Clozapine (Meta-analysis)[15] | Treatment-Resistant Schizophrenia (TRS) | Varied | -22.0 points (25.8% reduction) | Not consistently reported |
| Olanzapine (high-dose) (Systematic Review)[16] | Treatment-Resistant Schizophrenia (TRS) | Varied | Similar efficacy to clozapine on total PANSS | Not consistently reported |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key this compound studies cited.
Study 008A: this compound in Inadequate Responders
-
Design: A 4-week, international, randomized, double-blind, placebo-controlled, add-on Phase II/III study.[9][10]
-
Participants: 291 patients with chronic schizophrenia who were currently being treated with a second-generation antipsychotic (including clozapine) but demonstrated an inadequate response.[9][10] Inclusion criteria included a PANSS total score of 70-85 and a CGI-S score of 4-6.[9]
-
Intervention: Patients were randomized to receive either this compound (30 mg twice daily) or a placebo as an add-on to their existing antipsychotic medication.[9]
-
Primary Outcome: Change from baseline in the PANSS Total Score at day 29.[9]
-
Secondary Outcome: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[9]
-
Statistical Analysis: The primary efficacy analysis was based on a mixed model for repeated measures (MMRM) on the intent-to-treat (ITT) population. Sensitivity analyses were also performed.[17]
Study 014/015: this compound in Treatment-Resistant Schizophrenia
-
Design: An international, randomized, open-label, rater-blinded study (Study 014) with a 1-year open-label extension (Study 015).[13][14]
-
Participants: 161 patients with moderate to severe TRS who were not responding adequately to their current antipsychotic medication (excluding clozapine).[13][14] The mean baseline PANSS total score was 79.7, and the mean CGI-S was 4.5.[13]
-
Intervention: Patients were randomized to receive this compound at fixed doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to their current antipsychotic. For the primary analysis, data from all dose groups were pooled.[14]
-
Primary Outcome: Safety and tolerability. Preliminary efficacy was assessed based on changes from baseline in the PANSS total score.[13]
-
Secondary Outcomes: Changes from baseline in CGI-S and other efficacy measures.[13]
-
Statistical Analysis: Changes from baseline in PANSS total score and CGI-S were analyzed using a paired t-test.[13]
Conclusion
This compound has demonstrated a promising efficacy profile as an adjunctive treatment for schizophrenia, particularly in patient populations with an inadequate response to current therapies and in those with treatment-resistant schizophrenia. Its novel mechanism of action, targeting glutamate dysregulation, offers a potential new therapeutic avenue. While direct comparisons with other antipsychotics are limited by the inherent variability in clinical trial designs, the data presented in this guide suggests that this compound provides a clinically meaningful benefit. Further large-scale, long-term comparative studies will be crucial to fully elucidate its position in the treatment landscape for schizophrenia.
References
- 1. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Astrocytic Regulation of Glutamate Transmission in Schizophrenia [frontiersin.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of this compound, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 11. Adjunctive Risperidone for Partially Responsive People with Schizophrenia Treated with Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Augmentation of olanzapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Effect of this compound, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-dose olanzapine in treatment-resistant schizophrenia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
Evenamide Demonstrates Efficacy Against Both Positive and Negative Symptoms of Schizophrenia
New clinical trial data reveals that evenamide, a novel glutamate modulator, significantly improves both positive and negative symptoms in patients with schizophrenia, offering a promising new avenue for treatment, particularly for those who have not responded adequately to current antipsychotic therapies.
Recent findings from two key clinical trials, the Phase II/III Study 008A and the Phase II Study 014/015, provide a comprehensive look into the efficacy of this compound as an add-on therapy. The data, presented below, indicates a statistically significant impact on the Positive and Negative Syndrome Scale (PANSS), a standard tool for measuring symptom severity in schizophrenia.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data from the clinical trials, comparing the effects of this compound on the positive and negative symptom subscales of the PANSS.
Study 008A: A Four-Week, Randomized, Placebo-Controlled Trial
This study evaluated the efficacy of this compound as an add-on to a second-generation antipsychotic in 291 patients with chronic schizophrenia who had an inadequate response to their current treatment.[1][2][3]
| Symptom Category | Outcome Measure | This compound Group | Placebo Group | p-value |
| Positive Symptoms | Mean Change from Baseline (PANSS Positive Subscale) | Statistically Significant Improvement | - | < 0.05[1] |
| Negative Symptoms | Mean Change from Baseline (PANSS Negative Subscale) | Statistically Significant Improvement | - | < 0.05[1] |
| Overall Symptoms | Mean Change from Baseline (PANSS Total Score) | -10.2[3] | -7.6[3] | 0.006[2] |
Study 014/015: A One-Year, Open-Label, Rater-Blinded Trial
This study assessed the long-term safety and efficacy of this compound as an add-on therapy in 161 patients with treatment-resistant schizophrenia.[4] While specific mean change values for the subscales are not yet fully published, the study reported a notable improvement across all PANSS subscales.
| Symptom Category | Outcome Measure | Result |
| Positive and Negative Symptoms | Improvement in all PANSS Subscales at Six Weeks | Observed Improvement |
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for interpreting the findings.
Study 008A Protocol
This Phase II/III international, randomized, double-blind, placebo-controlled study was conducted over four weeks in 45 centers across 11 countries.[2][3] A total of 291 patients with chronic schizophrenia who were not adequately responding to their current second-generation antipsychotic were randomized to receive either this compound (30 mg twice daily) or a placebo in addition to their ongoing treatment. The primary endpoint was the change from baseline in the PANSS total score. Secondary endpoints included changes in the PANSS positive and negative subscales.[1][5]
Study 014/015 Protocol
This Phase II study was a six-week, randomized, open-label, rater-blinded, international trial (Study 014) with a 46-week extension (Study 015).[4] The study enrolled 161 patients with treatment-resistant schizophrenia who were not responding to their current antipsychotic medication (excluding clozapine). Patients were randomized to receive one of three fixed doses of this compound (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on therapy. The primary objective was to evaluate safety and tolerability, with efficacy, measured by changes in the PANSS total and subscale scores, as a secondary objective.[4]
Mechanism of Action: Modulating Glutamate Signaling
This compound's unique mechanism of action is centered on the modulation of glutamate, the primary excitatory neurotransmitter in the brain.[5][6] In schizophrenia, it is hypothesized that there is an excessive release of glutamate, leading to neuronal hyperexcitability and contributing to the symptoms of psychosis. This compound is a voltage-gated sodium channel (VGSC) blocker that normalizes this aberrant glutamate release without affecting basal glutamate levels.[3][7] By targeting this upstream mechanism, this compound is thought to have a broader impact on the downstream signaling pathways that are dysregulated in schizophrenia.
The consistent and significant improvements observed in both positive and negative symptoms across these clinical trials underscore the potential of this compound as a valuable adjunctive therapy in the management of schizophrenia. Further research, including the full publication of subscale data from Study 014/015, will provide a more granular understanding of its therapeutic profile.
References
- 1. Newron reports compelling additional data documenting the efficacy of this compound in pivotal study 008A in poorly responding schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 4. This compound, AS AN ADD-ON TO ANTIPSYCHOTICS, PRODUCES LONG- LASTING CLINICALLY MEANINGFUL BENEFIT AND CONVERTS TREATMENT- RESISTANT SCHIZOPHRENIA (TRS) PATIENTS INTO A RESPONSIVE STATE: 6-MONTH RESULTS FROM AN ONGOING INTERNATIONAL RANDOMIZED STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newron.com [newron.com]
- 6. This compound AS ADD-ON TREATMENT FOR PATIENTS WITH CHRONIC SCHIZOPHRENIA NOT RESPONDING ADEQUATELY TO THEIR CURRENT ANTIPSYCHOTIC MEDICATION: RESULTS OF A POTENTIALLY PIVOTAL, PHASE II/III, INTERNATIONAL, RANDOMIZED, DOUBLE BLIND, PLACEBO- CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newron Reports Compelling Additional Data Documenting the Efficacy of this compound in Pivotal Study 008A in Poorly Responding Schizophrenia Patients [businesswire.com]
head-to-head comparison of evenamide with other glutamate modulators
A head-to-head comparison of evenamide with other glutamate modulators reveals its unique mechanism of action and promising clinical data in schizophrenia, positioning it as a potentially significant advancement in the treatment of this complex disorder. While direct comparative trials are limited, an analysis of existing data from placebo-controlled studies provides valuable insights for researchers, scientists, and drug development professionals.
This compound, a novel glutamate modulator developed by Newron Pharmaceuticals, distinguishes itself by selectively targeting voltage-gated sodium channels (VGSCs). This action normalizes the excessive release of glutamate, a key neurotransmitter implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2][3][4] This mechanism contrasts with other glutamate modulators that act on different targets within the glutamatergic system, such as NMDA receptors or metabotropic glutamate receptors (mGluRs).[5][6][7]
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes key quantitative data from clinical trials of this compound and other notable glutamate modulators. It is important to note that these data are from separate studies and not from direct head-to-head trials.
| Compound | Mechanism of Action | Indication | Key Efficacy Endpoint | Result | Adverse Events |
| This compound | Voltage-Gated Sodium Channel Blocker | Schizophrenia (add-on) | PANSS Total Score Reduction | Statistically significant reduction of 10.2 points vs. 7.6 for placebo.[1][8][9] | Headache, vomiting, nasopharyngitis (similar to placebo).[1][5][10] |
| D-serine | NMDA Receptor Co-agonist | Tourette Syndrome | Yale Global Tic Severity Scale | No significant difference compared to placebo.[11] | Not specified in detail. |
| Riluzole | Glutamate Release Inhibitor | Tourette Syndrome | Yale Global Tic Severity Scale | No significant difference compared to placebo.[11] | Not specified in detail. |
| Sarcosine | Glycine Transporter-1 (GlyT-1) Inhibitor | Schizophrenia | PANSS Total Score | Some studies show improvement, particularly in negative symptoms.[12] | Generally well-tolerated. |
| Bitopertin | Glycine Transporter-1 (GlyT-1) Inhibitor | Schizophrenia | PANSS Negative Symptom Factor Score | Failed to meet primary endpoints in Phase III trials. | Generally well-tolerated. |
| mGluR2/3 Agonists (e.g., LY2140023) | Agonist at mGluR2/3 | Schizophrenia | PANSS Total Score | Initial promising results not consistently replicated in later trials. | Nausea, vomiting, headache. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these glutamate modulators are best understood by visualizing their respective signaling pathways.
Caption: this compound inhibits VGSCs to reduce excessive glutamate release.
Caption: NMDA receptor co-agonists like D-serine enhance receptor function.
Caption: mGluR2/3 agonists reduce presynaptic glutamate release.
Experimental Protocols: A Closer Look
The clinical development of this compound has been supported by a series of well-designed studies. A key trial is the potentially pivotal Phase II/III Study 008A.
Study 008A: A Placebo-Controlled Trial of Add-on this compound in Schizophrenia
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[1][8][10]
-
Design: A four-week, randomized, double-blind, placebo-controlled, international study.[1][8]
-
Participants: 291 patients with chronic schizophrenia.[1][8]
-
Intervention: Patients were randomized to receive either this compound (30 mg twice daily) or a placebo in addition to their ongoing antipsychotic treatment.[8][9]
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[1][8]
-
Key Secondary Endpoint: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[1][8]
The workflow for such a clinical trial can be generalized as follows:
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
Discussion and Future Directions
The data to date suggests that this compound, with its distinct mechanism of action, holds promise as an adjunctive therapy for schizophrenia, particularly for patients who do not respond adequately to current treatments.[13][14] The positive results from Study 008A are a significant step forward.[1][8][10]
In contrast, the clinical development of other glutamate modulators has been met with mixed results. While the glutamatergic hypothesis of schizophrenia remains a compelling area of research, the failures of agents like bitopertin and some mGluR modulators highlight the complexities of targeting this system.[7][15] The lack of efficacy of D-serine and riluzole in a Tourette Syndrome trial further underscores the challenges in translating preclinical promise to clinical success for some glutamate-targeted therapies.[11]
Future research should focus on direct head-to-head comparative trials to more definitively establish the relative efficacy and safety of this compound against other glutamate modulators and existing antipsychotics. Further elucidation of the precise patient populations that are most likely to benefit from this compound's unique mechanism will also be crucial for its successful integration into clinical practice. The ongoing and planned Phase III trials for this compound will be critical in providing more definitive answers regarding its long-term efficacy and safety profile.[10][14]
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 4. Portico [access.portico.org]
- 5. Glutamate modulators as potential therapeutic drugs in schizophrenia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators for the Treatment of Schizophrenia: Targeting Glutamatergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-Based Therapeutic Strategies for Schizophrenia: Emerging Approaches Beyond Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Newron’s add-on schizophrenia therapy finds success in Phase II/III trial [clinicaltrialsarena.com]
- 11. Efficacy of Glutamate Modulators in Tic Suppression: A Double-Blind, Randomized Control Trial of D-serine and Riluzole in Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Newron notes the publication of new preclinical research suggesting this compound ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 14. Newron announces approval for pivotal Phase III ENIGMA-TRS program with this compound as add-on therapy in patients with treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 15. Glutamatergic agents for schizophrenia: current evidence and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the MAM Animal Model for Evenamide Research: A Comparative Guide
A Comprehensive Evaluation of Preclinical Models for Schizophrenia Research and the Therapeutic Potential of Evenamide
For Immediate Release
This guide provides a detailed comparison of the methylazoxymethanol acetate (MAM) animal model with other established preclinical models of schizophrenia, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their suitability in schizophrenia research. The guide further delves into the validation of the MAM model for investigating the therapeutic effects of this compound, a novel glutamate modulator in development for treatment-resistant schizophrenia.
Introduction to the MAM Model and this compound's Mechanism of Action
The MAM model is a neurodevelopmental disruption model of schizophrenia. It is induced by administering methylazoxymethanol acetate to pregnant rats on gestational day 17, a period analogous to the human second trimester. This timing results in offspring that exhibit a range of behavioral, anatomical, and neurochemical abnormalities that parallel those seen in individuals with schizophrenia.[1]
This compound is an investigational drug that modulates glutamate transmission through the blockade of voltage-gated sodium channels.[2][3][4][5] This mechanism of action is distinct from most current antipsychotics that primarily target dopamine receptors. By normalizing excessive glutamate release, this compound aims to address the core glutamatergic dysregulation hypothesized to underlie schizophrenia.[3][4][5] Preclinical studies have demonstrated that this compound is effective in reversing schizophrenia-like deficits in the MAM model, as well as in models utilizing phencyclidine (PCP) and ketamine.[2][6][7][8]
Comparative Analysis of Schizophrenia Animal Models
The selection of an appropriate animal model is critical for the successful translation of preclinical findings to clinical applications. This section provides a comparative overview of the MAM model and its alternatives: the phencyclidine (PCP), ketamine, and neonatal ventral hippocampal lesion (NVHL) models. The comparison is based on three key validation criteria: face validity, construct validity, and predictive validity.
| Model | Inducing Agent/Procedure | Face Validity (Symptom Mimicry) | Construct Validity (Pathophysiological Relevance) | Predictive Validity (Response to Treatment) |
| MAM | Methylazoxymethanol acetate administration on gestational day 17[9][10] | Positive, negative, and cognitive symptoms[11] | Neurodevelopmental disruption, hippocampal hyperactivity, cortical thinning, loss of GABAergic interneurons[11] | Responsive to atypical antipsychotics |
| PCP | Acute or chronic administration of phencyclidine[12][13][14] | Positive, negative, and cognitive symptoms[12][14] | NMDA receptor hypofunction, altered dopamine turnover[12] | Responsive to atypical antipsychotics |
| Ketamine | Acute or chronic administration of ketamine[15][16][17] | Positive, negative, and cognitive symptoms[17] | NMDA receptor hypofunction, altered brain connectivity[17] | Responsive to atypical antipsychotics |
| NVHL | Excitotoxic lesion of the ventral hippocampus in neonatal rats[18][19][20] | Positive, negative, and cognitive symptoms | Neurodevelopmental disruption of hippocampal-cortical pathways[21][19] | Responsive to atypical antipsychotics |
Experimental Protocols
Detailed methodologies for establishing each of the discussed animal models are crucial for reproducibility and accurate comparison of study outcomes.
MAM Model Protocol
-
Animal Housing and Breeding: Time-mated pregnant Sprague-Dawley rats are single-housed with ad libitum access to food and water.
-
MAM Administration: On gestational day 17, pregnant dams are injected intraperitoneally with methylazoxymethanol acetate (25 mg/kg). Control animals receive a saline injection.[9]
-
Postnatal Development: Pups are born and weaned at postnatal day 21.
-
Behavioral Testing: Offspring are tested in adulthood (postnatal day >65) for a battery of behavioral assays relevant to schizophrenia, including tests for social interaction, cognitive function (e.g., novel object recognition), and sensorimotor gating (e.g., prepulse inhibition).[6]
PCP Model Protocol
-
Animal Housing: Adult male Wistar rats are housed in groups with ad libitum access to food and water.
-
PCP Administration: Rats are administered phencyclidine (e.g., 5 mg/kg, intraperitoneally) or saline. The administration can be acute (single injection) or chronic (e.g., twice daily for 7 days).[12]
-
Washout Period: For chronic administration protocols, a washout period (e.g., 7 days) follows the final injection.
-
Behavioral Testing: Animals are then subjected to behavioral tests, such as the social interaction test, novel object recognition, and locomotor activity monitoring.
Ketamine Model Protocol
-
Animal Housing: Adult male Sprague-Dawley rats are housed under standard laboratory conditions.
-
Ketamine Administration: Rats are injected with ketamine (e.g., 30 mg/kg, intraperitoneally) or saline. The regimen can be a single injection or a sub-chronic treatment (e.g., daily for 5 consecutive days).[16]
-
Post-Injection Period: Behavioral testing is conducted at various time points after the final injection (e.g., 2 or 4 weeks).[16]
-
Behavioral Assays: A range of behavioral tests are employed, including the social interaction test, prepulse inhibition, and latent inhibition.[16]
NVHL Model Protocol
-
Animal Rearing: Pregnant Sprague-Dawley rats are housed individually, and pups are culled to a standard litter size after birth.
-
Neonatal Surgery: On postnatal day 7, male pups are anesthetized via hypothermia. An excitotoxin (e.g., ibotenic acid) is infused bilaterally into the ventral hippocampus. Sham-operated controls receive a vehicle infusion.[21]
-
Post-Operative Care and Development: Pups are returned to their mothers and weaned at the appropriate age.
-
Adult Behavioral Testing: In adulthood, the rats are tested for schizophrenia-relevant behaviors, including locomotor activity in response to amphetamine, social interaction, and cognitive tasks.
This compound Performance Data
This compound has demonstrated promising efficacy in reversing schizophrenia-like deficits in multiple preclinical models. A recent study in the MAM model showed that a 3 mg/kg intraperitoneal injection of this compound normalized the number of spontaneously active dopamine neurons in the ventral tegmental area and reduced pyramidal neuron hyperactivity in the ventral hippocampus.[6] Furthermore, systemic administration of this compound reversed recognition memory impairment and, in male MAM rats, normalized reduced social sniffing time.[6] In other studies, this compound has been shown to restore ketamine-induced prepulse inhibition deficits and address phencyclidine-induced social deficits.[7]
| Model | Behavioral/Neurochemical Deficit | This compound Effect | Reference |
| MAM | Increased VTA dopamine neuron activity | Normalized | [6] |
| MAM | Ventral hippocampus hyperactivity | Reduced | [6] |
| MAM | Recognition memory impairment | Reversed | [6] |
| MAM | Reduced social sniffing (males) | Normalized | [6] |
| Ketamine | Prepulse inhibition deficit | Restored | [7] |
| PCP | Social deficits | Addressed | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes underlying the MAM model and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Newron announces approval for pivotal Phase III ENIGMA-TRS program with this compound as add-on therapy in patients with treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 3. ‘Exceptional’ data for schizophrenia drug this compound boost Newron shares | BioWorld [bioworld.com]
- 4. Newron Initiates First Potentially Pivotal Study With this compound in Patients With Schizophrenia [drug-dev.com]
- 5. cphi-online.com [cphi-online.com]
- 6. This compound reverses schizophrenia-related dysfunction in a neurodevelopmental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primate Phencyclidine Model of Schizophrenia: Sex-Specific Effects on Cognition, Brain Derived Neurotrophic Factor, Spine Synapses, and Dopamine Turnover in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 15. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ketamine Research in Schizophrenia [asteroidhealth.com]
- 18. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neonatal ventral hippocampal lesion as a valid model of schizophrenia: evidence from sensory gating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Evenamide: A Novel Glutamatergic Modulator for Clozapine-Resistant Schizophrenia
A Comparative Analysis of Efficacy and Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of evenamide's performance against other therapeutic alternatives for clozapine-resistant schizophrenia. The information is supported by available experimental data to offer a comprehensive overview of the current treatment landscape and the potential of this emerging therapy.
Introduction to this compound and the Challenge of Clozapine-Resistance
Schizophrenia is a complex and chronic mental disorder, and a significant portion of patients, estimated to be between 30% and 50%, do not respond adequately to standard antipsychotic treatments. For these individuals, clozapine is the only approved medication for treatment-resistant schizophrenia (TRS). However, a substantial number of patients with TRS still experience persistent psychotic symptoms despite clozapine treatment, a condition often referred to as clozapine-resistant schizophrenia. This presents a significant therapeutic challenge.
This compound is a novel, orally available new chemical entity that offers a distinct mechanism of action compared to existing antipsychotics. It acts as a glutamate modulator by selectively targeting voltage-gated sodium channels (VGSCs). This mechanism is believed to normalize the excessive release of glutamate, a key excitatory neurotransmitter, without affecting its baseline levels.[1][2][3] This unique approach holds promise for patients who have not responded to dopamine- and serotonin-focused therapies.
Comparative Efficacy in Clozapine-Resistant Populations
This section summarizes the quantitative data from clinical trials of this compound and its comparators in clozapine-resistant or inadequately responding patient populations.
Table 1: Efficacy of this compound in Schizophrenia (Study 008A)
| Outcome Measure | This compound (30 mg bid) + Antipsychotic | Placebo + Antipsychotic | p-value |
| PANSS Total Score Change from Baseline | -10.2 points | -7.6 points | 0.006 |
| CGI-S Score Change from Baseline (LS Mean Difference) | - | - | 0.037 (LS mean difference of 0.16) |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression of Severity; LS Mean Difference: Least Squares Mean Difference. Data from Study 008A, a 4-week trial in 291 patients with an inadequate response to second-generation antipsychotics, including clozapine.[1][4]
Table 2: Efficacy of Comparator Augmentation Strategies in Clozapine-Resistant Schizophrenia
| Treatment | Study Details | Primary Outcome Measure | Key Findings |
| Aripiprazole Augmentation | 8-week, randomized, double-blind, placebo-controlled trial (N=62) | Change in Brief Psychiatric Rating Scale (BPRS) total score | No significant difference in BPRS total score. Significant improvement in negative symptoms.[5][6] |
| Lamotrigine Augmentation | Meta-analysis of 5 trials (N=161), 10-24 weeks duration | Total score for symptoms of psychosis | Superior to placebo in reducing overall, positive, and negative symptoms.[7] |
| Electroconvulsive Therapy (ECT) | 8-week, randomized, single-blind study (N=39) | Response rate (≥40% decrease in BPRS psychotic symptom subscale) | 50% response rate in ECT + clozapine group vs. 0% in clozapine-only group.[8] |
Mechanism of Action: Glutamate Modulation
This compound's mechanism of action centers on the modulation of glutamate, the primary excitatory neurotransmitter in the brain. In schizophrenia, particularly in treatment-resistant forms, there is evidence of excessive glutamatergic activity.[9][10] this compound addresses this by blocking voltage-gated sodium channels, which in turn normalizes the aberrant release of glutamate.[1][2][3]
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newron Pharmaceuticals — this compound notches up another win (study 008A) - Edison Group [edisongroup.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. The efficacy of lamotrigine in clozapine-resistant schizophrenia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. 315. This compound, A GLUTAMATE MODULATOR, PROVIDED STATISTICALLY SIGNIFICANT BENEFITS WHEN ADDED TO SGA IN PATIENTS WITH SCHIZOPHRENIA: PHASE 2/3, INTERNATIONAL, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Long-Term Safety Profile of Evenamide: A Comparative Analysis
An in-depth examination of the long-term safety and tolerability of evenamide, a novel glutamate modulator, in comparison to placebo for the treatment of schizophrenia.
This guide provides a comprehensive overview of the available long-term safety data for this compound, primarily focusing on findings from recent clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the safety profile of this investigational drug.
This compound is a new chemical entity that acts as a voltage-gated sodium channel blocker, which in turn normalizes glutamate release.[1] This mechanism of action is distinct from most current antipsychotic medications that primarily target dopaminergic and serotonergic pathways.[1] The safety and tolerability of this compound have been assessed in several clinical studies, including a long-term open-label extension study and a shorter-term placebo-controlled trial.
Quantitative Safety Data
The following tables summarize the key safety findings from clinical trials of this compound. It is important to note that long-term, placebo-controlled data is not yet available. The data presented includes findings from a 4-week placebo-controlled study (Study 008A) and a 1-year open-label study (Study 014/015).
Table 1: Overall Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 4-Week, Placebo-Controlled Study (Study 008A)
| Group | Percentage of Patients with at Least One Adverse Event |
| This compound | 25.0% |
| Placebo | 25.8% |
Source: Newron Pharmaceuticals, 2024.[2][3]
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in Study 008A (4-Week Data)
| Adverse Event | This compound Group | Placebo Group |
| Headache | 3 patients | Similar number to this compound group |
| Vomiting | 3 patients | Similar number to this compound group |
| Nasopharyngitis | 3 patients | Similar number to this compound group |
Source: Newron Pharmaceuticals, 2024.[2][3]
Table 3: Discontinuation Rates Due to Adverse Events
| Study | Duration | This compound Group | Placebo Group |
| Study 008A | 4 weeks | 2 patients | 1 patient (who died) |
| Study 014/015 | 1 year | 3 patients | N/A (Open-label) |
Source: Newron Pharmaceuticals, 2024; Anand et al.[4][5][6]
In the 4-week, placebo-controlled Study 008A, the overall incidence of adverse events was comparable between the this compound and placebo groups.[2][3] There was no significant difference in the incidence of CNS, psychiatric, gastrointestinal, or other adverse events between the two groups.[2] The long-term, open-label Study 014/015, which followed patients for up to one year, demonstrated a low rate of discontinuation due to adverse events.[5][6]
Experimental Protocols
Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled, Add-on Phase II/III Study
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound (30 mg bid) as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to their current second-generation antipsychotic treatment.[2][3][4]
-
Design: This international, multicenter study randomized 291 patients to receive either this compound or placebo in addition to their ongoing antipsychotic medication.[2][3][4] The study was double-blind, meaning neither the patients nor the investigators knew who was receiving the active drug or the placebo.
-
Primary Endpoints: The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score. Safety and tolerability were also key assessments.[2][4]
Study 014/015: 1-Year, Open-Label, Extension Study
-
Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound as an add-on treatment to antipsychotics in patients with treatment-resistant schizophrenia.[7][8]
-
Design: This was an open-label study, meaning all participants received this compound. The study consisted of an initial 6-week period (Study 014) followed by a 46-week extension period (Study 015) for patients who completed the initial phase.[7][8]
-
Primary Endpoints: The primary objective was to evaluate the long-term safety and tolerability of this compound.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of a typical clinical trial designed to assess its long-term safety.
Caption: Mechanism of action of this compound.
Caption: Long-term safety clinical trial workflow.
Future Directions
The upcoming ENIGMA-TRS 1 study, a one-year, randomized, double-blind, placebo-controlled Phase III trial, will be crucial in providing definitive long-term safety and efficacy data for this compound compared to placebo.[10][11][12] This study is expected to enroll over 600 patients and will provide a more robust and direct comparison of the long-term safety profile of this compound.[10][12]
Conclusion
References
- 1. This compound Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients - Practical Patient Care [practical-patient-care.com]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with this compound in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Newron begins enrollment in pivotal Phase III ENIGMA-TRS program with this compound as add-on therapy in patients with treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 6. Newron TRS study 6 months’ results: this compound substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 7. Phase 2 Results Indicate this compound, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, AS AN ADD-ON TO ANTIPSYCHOTICS, PRODUCES LONG- LASTING CLINICALLY MEANINGFUL BENEFIT AND CONVERTS TREATMENT- RESISTANT SCHIZOPHRENIA (TRS) PATIENTS INTO A RESPONSIVE STATE: 6-MONTH RESULTS FROM AN ONGOING INTERNATIONAL RANDOMIZED STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data from Newron’s study 014/015 and an this compound clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Newron's Phase III ENIGMA-TRS Program With this compound Approved for Treatment-resistant Schizophrenia [synapse.patsnap.com]
- 12. Newron randomises first subject in Phase III schizophrenia programme [clinicaltrialsarena.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Evenamide
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Evenamide is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Disclaimer: No official Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent research compounds. It is imperative to obtain the official MSDS from your supplier before receipt, handling, or use of this compound.
Personal Protective Equipment (PPE) and General Safety Precautions
When handling this compound powder or solutions, a comprehensive approach to personal protection is crucial. The following PPE and safety measures are recommended as a baseline:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for the solvents being used. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is managed safely and effectively throughout its lifecycle in the laboratory.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Verify that the container is properly labeled and sealed.
-
Confirm that the supplier has provided an MSDS. If not, quarantine the material until the MSDS is obtained.
-
-
Storage:
-
Store this compound according to the supplier's instructions. Based on available data, recommended storage conditions are provided in the table below.[1]
-
Keep the container tightly sealed in a designated, secure location away from incompatible materials.
-
Access to the compound should be restricted to authorized personnel.
-
-
Preparation of Solutions:
-
All weighing of the powdered compound and preparation of solutions should be performed in a chemical fume hood to prevent inhalation of the powder and to contain any potential spills.
-
Use appropriate solvents as recommended by the supplier or relevant literature. This compound is soluble in DMSO.[1]
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
-
Handling and Experimental Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
In case of accidental exposure, follow the first aid procedures outlined in the supplier-provided MSDS and seek medical attention immediately.
-
For spills, follow the cleanup procedures detailed in the MSDS, which will specify the appropriate absorbent materials and decontamination solutions.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound gathered from publicly available sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [2][3] |
| Molecular Weight | 278.39 g/mol | [1][2] |
| CAS Number | 1092977-61-1 | [2][3] |
| Synonyms | NW-3509, NW-3509A | [1][3][4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| Solubility | DMSO: 290 mg/mL (1041.70 mM) | [1] |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of a research compound like this compound.
Disposal Plan
The disposal of investigational drugs such as this compound must comply with institutional, local, and federal regulations.
-
Waste Segregation:
-
All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, empty vials) should be considered contaminated waste.
-
Segregate liquid waste containing this compound from solid waste.
-
-
Consult the MSDS and Environmental Health & Safety (EHS):
-
The MSDS for this compound will provide specific disposal instructions and indicate if the compound is classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[5]
-
Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[5]
-
-
General Disposal Guidelines:
-
Do Not Dispose Down the Drain: Never dispose of this compound powder or solutions down the sink.
-
Hazardous Waste: If deemed hazardous, the waste must be collected by your institution's EHS personnel for disposal by a licensed environmental management vendor, typically via incineration.[5]
-
Non-Hazardous Waste: If classified as non-hazardous, it may be permissible to dispose of it in designated biohazard or chemical waste containers for incineration.[5]
-
Decontamination: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound, following procedures outlined in the MSDS.
-
By adhering to these safety and logistical guidelines, and by always prioritizing the information contained within the supplier-provided MSDS, researchers can handle this compound responsibly and maintain a safe laboratory environment.
References
- 1. This compound | Sodium Channel | TargetMol [targetmol.com]
- 2. This compound | C16H26N2O2 | CID 25105689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
